3-Bromofuro[3,2-c]pyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQPZKVGXRJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593952 | |
| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-73-5 | |
| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromofuro[3,2-c]pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromofuro[3,2-c]pyridin-4-amine is a halogenated heterocyclic compound built upon the furo[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications in drug discovery. The strategic placement of the bromine atom and the amino group on this rigid fused-ring system offers a versatile platform for the development of novel therapeutic agents, particularly targeting kinases and other key players in cellular signaling pathways.
Introduction: The Significance of the Furo[3,2-c]pyridine Core
The furo[3,2-c]pyridine scaffold is a bioisostere of indole and other purine analogs, granting it access to a wide range of biological targets. Its derivatives have garnered significant attention for their diverse pharmacological activities, including kinase inhibition, and potential applications in oncology, neurology, and infectious diseases[1]. The fusion of the furan and pyridine rings creates a unique electronic and steric environment, which can be finely tuned through substitution to optimize potency, selectivity, and pharmacokinetic properties.
This compound, in particular, is a valuable building block for several reasons:
-
Versatile Synthetic Handle: The bromine atom at the 3-position serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.
-
Hydrogen Bonding Capabilities: The amino group at the 4-position can act as a crucial hydrogen bond donor, enabling strong interactions with biological targets.
-
Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinities and improved selectivity.
This guide will delve into the specific chemical characteristics of this promising molecule, providing a foundation for its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in medicinal chemistry and for the design of synthetic routes.
| Property | Value | Source |
| CAS Number | 799293-73-5 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Tan solid | [2] |
| Boiling Point | 346.7 ± 37.0 °C at 760 mmHg | [1] |
| XLogP3 | 1.6 | [2] |
| Topological Polar Surface Area | 52 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Purification
The synthesis of this compound has been reported via a nucleophilic aromatic substitution reaction.
Synthetic Scheme
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is based on the reported synthesis[2]:
-
Reaction Setup: In a stainless steel sealed tube, combine 3-bromo-4-chlorofuro[3,2-c]pyridine (1.0 eq), concentrated aqueous ammonia (approx. 15 molar equivalents), and dioxane (to achieve a suitable concentration, e.g., 0.1 M).
-
Reaction Conditions: Seal the tube and heat the mixture to 150 °C with stirring.
-
Reaction Time: Maintain the reaction at 150 °C for 3 days.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting tan solid can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and ensure the absence of starting material and byproducts.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of the synthesized compound.
¹H NMR Spectroscopy
The reported ¹H NMR spectrum in DMSO-d₆ shows the following signals[2]:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.11 | s | - | H-2 |
| 7.85 | d | 6.0 | H-6 |
| 6.92 | d | 6.0 | H-7 |
| 6.19 | s | - | -NH₂ |
¹³C NMR Spectroscopy
While specific ¹³C NMR data for this compound is not available, data for a related furo[3,2-c]pyridine derivative suggests the following approximate chemical shifts[3]:
-
Aromatic Carbons: 100-160 ppm
-
Carbon attached to Bromine (C3): Expected to be in the range of 90-100 ppm.
-
Carbon attached to Nitrogen (C4): Expected to be significantly downfield, likely in the 140-150 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the amino group and the aromatic rings. Based on typical values for primary aromatic amines, the following absorptions can be anticipated[3]:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 1650-1580 | Medium-Strong | N-H bending (scissoring) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1335-1250 | Strong | C-N stretching (aromatic amine) |
| ~1200 | Strong | C-O-C stretching (furan ring) |
| ~800 | Strong | C-Br stretching |
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br, HCN, and other small molecules from the heterocyclic core.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the bromine atom at the 3-position and the amino group at the 4-position.
Cross-Coupling Reactions at the C3-Position
The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters.
Caption: General scheme for Suzuki-Miyaura coupling.
Proposed Protocol:
-
To a solution of this compound (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography.
This reaction allows for the formation of C-N bonds, providing access to a variety of substituted amines.
Caption: General scheme for Buchwald-Hartwig amination.
Proposed Protocol:
-
Combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
After cooling, quench the reaction, perform an aqueous work-up, and purify the product by chromatography.
Reactions of the Amino Group
The amino group at the 4-position can undergo various transformations, including acylation, alkylation, and diazotization, to further functionalize the molecule.
Potential Applications in Drug Discovery
While specific biological data for this compound is limited, the furo[3,2-c]pyridine scaffold is a known pharmacophore in several therapeutic areas.
-
Kinase Inhibition: Many furo[3,2-c]pyridine derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases[4]. The amino group at the 4-position can serve as a critical hinge-binding motif in the ATP-binding pocket of many kinases. The 3-position, where the bromine is located, often points towards the solvent-exposed region, making it an ideal site for introducing substituents to enhance potency and selectivity.
-
Neurological Disorders: The structural similarity to endogenous neuromodulators makes this scaffold a promising starting point for developing agents targeting receptors in the central nervous system[1].
-
Antimicrobial Agents: The compact, heteroaromatic nature of the furo[3,2-c]pyridine core has also been explored for the development of novel antibacterial and antifungal compounds.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its versatile synthetic handles allow for the generation of diverse chemical libraries for screening against a wide range of biological targets. The furo[3,2-c]pyridine core, with its proven track record as a pharmacologically relevant scaffold, provides a strong foundation for the development of novel therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective treatments for various diseases.
References
3-Bromofuro[3,2-c]pyridin-4-amine CAS number
An In-Depth Technical Guide to 3-Bromofuro[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The furo[3,2-c]pyridine scaffold is a key pharmacophore, and this bromo-amino substituted derivative serves as a versatile building block for the synthesis of novel therapeutic agents. This document details its core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, discusses its characterization, and explores its applications in drug discovery. The guide is structured to provide both foundational knowledge and actionable protocols for researchers in the field.
Compound Identification and Physicochemical Properties
This compound is a key intermediate whose structure combines the furo[3,2-c]pyridine core with two critical functional groups: a bromine atom and an amino group. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the amino group provides a site for further derivatization.
| Property | Value | Source |
| CAS Number | 799293-73-5 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1][3] |
| Exact Mass | 211.95853 u | [1] |
| Boiling Point | 346.7 ± 37.0 °C at 760 mmHg | [1][3] |
| XLogP3 | 1.6 | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages a readily available chlorinated precursor.
Synthetic Rationale and Mechanistic Insight
The chosen protocol involves the displacement of a chlorine atom at the C4 position of the furo[3,2-c]pyridine ring system with an amino group. The starting material, 3-bromo-4-chlorofuro[3,2-c]pyridine, is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. The reaction is conducted at high temperature and pressure in a sealed vessel to facilitate the reaction with aqueous ammonia, which acts as both the nucleophile and the solvent in conjunction with dioxane. Dioxane is used to improve the solubility of the organic starting material in the aqueous ammonia. The high temperature is necessary to overcome the activation energy barrier for the substitution on the heterocyclic aromatic ring.
Detailed Experimental Protocol
Reaction: Ammonolysis of 3-bromo-4-chlorofuro[3,2-c]pyridine.[1]
Materials:
-
3-bromo-4-chlorofuro[3,2-c]pyridine (200 mg)
-
Concentrated aqueous ammonia (3 mL)
-
Dioxane (3 mL)
-
Ethyl acetate
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Stainless steel sealed reaction vessel
Procedure:
-
Combine 200 mg of 3-bromo-4-chlorofuro[3,2-c]pyridine, 3 mL of concentrated aqueous ammonia, and 3 mL of dioxane in a stainless steel sealed tube.
-
Securely close the vessel and heat the mixture to 150 °C.
-
Maintain the temperature and stir the reaction for 3 days.
-
After 3 days, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add water and ethyl acetate to partition the components.
-
Separate the organic layer. Extract the aqueous phase again with ethyl acetate.
-
Combine all organic phases and wash with saturated sodium chloride solution.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a tan solid (Expected yield: ~98 mg, 67%).[1]
Synthetic Workflow Diagram
References
A Technical Guide to 3-Bromofuro[3,2-c]pyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The furo[3,2-c]pyridine scaffold represents a class of heterocyclic compounds of significant interest to the medicinal chemistry community. Its structural resemblance to endogenous purines and other biologically active heterocycles has made it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth analysis of a key derivative, 3-Bromofuro[3,2-c]pyridin-4-amine, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, robust synthetic protocols, and its emerging potential as a versatile building block for targeted therapies, particularly in the realm of kinase inhibition. This document aims to serve as a comprehensive resource, blending established data with field-proven insights to empower the strategic application of this compound in drug discovery pipelines.
Core Molecular Attributes of this compound
A thorough understanding of a compound's foundational properties is critical for its effective application in research and development. This compound is a structurally unique molecule that combines the aromaticity of a pyridine ring with the electronic characteristics of a furan ring, further functionalized with an amine and a bromine atom. These features bestow upon it a distinctive reactivity profile and potential for diverse biological interactions.
Physicochemical Characteristics
The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various solvent systems, its potential for membrane permeability, and for designing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| CAS Number | 799293-73-5 | [1] |
| Appearance | Tan solid | |
| Boiling Point | 346.7 ± 37.0 °C at 760 mmHg | [1] |
| MDL Number | MFCD18254917 | [1] |
Structural Elucidation and Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and furan rings, as well as a characteristic signal for the amine protons.
-
¹³C NMR: The carbon NMR would display signals corresponding to the seven carbon atoms in the fused ring system. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely feature characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-Br stretching.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is achievable through a nucleophilic aromatic substitution reaction. The protocol described below is a self-validating system, designed for reproducibility and scalability.
Synthetic Workflow
The synthetic pathway involves the conversion of a chloro-substituted precursor to the desired amino-functionalized product.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromo-4-chlorofuro[3,2-c]pyridine
-
Concentrated aqueous ammonia
-
Dioxane
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Stainless steel sealed tube
Procedure:
-
To a stainless steel sealed tube, add 200 mg of 3-bromo-4-chlorofuro[3,2-c]pyridine, 3 ml of concentrated aqueous ammonia, and 3 ml of dioxane.
-
Seal the tube and heat the reaction mixture to 150 °C.
-
Maintain stirring at this temperature for 3 days.
-
After 3 days, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and perform a liquid-liquid extraction.
-
Separate the organic phase. Extract the aqueous phase with ethyl acetate.
-
Combine all organic phases and wash with saturated sodium chloride solution.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to dryness to yield this compound as a tan solid.
Purification and Analytical Characterization
Purity assessment is a critical step to ensure the reliability of downstream applications.
-
Purification: The crude product can be purified using silica gel flash chromatography. The choice of solvent system will depend on the polarity of the impurities.
-
Analytical HPLC: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules.[1] The furopyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[2]
A Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structurally similar thieno[3,2-c]pyridin-4-amine scaffold has been successfully utilized to develop potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. Furthermore, various pyridine and furopyridine derivatives have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[3]
The 3-bromo and 4-amino functionalities of this compound provide two key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors.
Caption: Potential modification sites for kinase inhibitor development.
Exploration of Other Therapeutic Areas
Beyond kinase inhibition, the furopyridine core has been investigated for a range of other biological activities. Researchers have explored its utility in designing novel compounds with potential anti-inflammatory and antimicrobial properties.[1] The ability to functionalize the core structure of this compound opens up avenues for creating libraries of compounds for screening against a wide array of biological targets.
Conclusion and Future Directions
This compound is a high-value chemical entity with significant potential in the field of drug discovery. Its well-defined structure, accessible synthesis, and strategic functionalization points make it an ideal starting material for the generation of novel therapeutic agents. The established link between the broader furopyridine class and potent kinase inhibition provides a clear and compelling direction for future research. As our understanding of cellular signaling pathways continues to grow, the demand for versatile and privileged scaffolds like this compound will undoubtedly increase, solidifying its role as a key building block in the development of next-generation medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Bromofuro[3,2-c]pyridin-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of targeted therapeutics. This guide provides a comprehensive technical overview of a key derivative, 3-Bromofuro[3,2-c]pyridin-4-amine, CAS Number 799293-73-5. We will delve into its systematic IUPAC nomenclature, detailed synthetic pathways with mechanistic insights, thorough characterization protocols, and explore its burgeoning potential in drug discovery, particularly as a scaffold for kinase inhibitors. This document serves as an authoritative resource, consolidating experimental protocols, spectroscopic data, and strategic considerations for researchers engaged in the exploration of novel small molecule therapeutics.
Introduction and Nomenclature
This compound is a polysubstituted heterocyclic compound featuring a fused furan and pyridine ring system. This core structure is of significant interest due to its structural resemblance to purine bases, allowing it to function as a versatile pharmacophore in various biologically active molecules.[1][2] The strategic placement of the bromine atom at the 3-position and the amine group at the 4-position provides orthogonal synthetic handles for further molecular elaboration, making it a valuable building block in medicinal chemistry.[3]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[4]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 799293-73-5 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| PubChem CID | 18450795 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the initial formation of the furo[3,2-c]pyridine core, followed by regioselective bromination and subsequent amination.
Synthesis of the Precursor: 3-Bromo-4-chlorofuro[3,2-c]pyridine
The key intermediate for the synthesis of the target compound is 3-bromo-4-chlorofuro[3,2-c]pyridine. This precursor is synthesized from commercially available 4-chlorofuro[3,2-c]pyridine via electrophilic bromination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorofuro[3,2-c]pyridine (10.60 g, 69 mmol) in carbon tetrachloride (135 mL).[5]
-
Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Bromination: Add bromine (12.13 g, 80 mmol) dropwise to the cooled solution over a period of 15 minutes. The reaction is exothermic and the temperature should be maintained below -10°C during the addition.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol (250 mL).
-
Add a 20% aqueous solution of sodium hydroxide (35 mL) and stir the mixture for 1 hour at room temperature. This step is crucial for the neutralization of any acidic byproducts.[5]
-
Remove the methanol in vacuo.
-
Partition the residue between water (100 mL) and dichloromethane (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-4-chlorofuro[3,2-c]pyridine as a solid.
-
Yield: 15.45 g (96%).[5]
-
Characterization: Mass spectrum (ESI(+)) m/z 232, 234 (M+H)⁺.[5]
-
Causality of Experimental Choices:
-
Solvent: Carbon tetrachloride is a non-polar solvent that facilitates the electrophilic bromination of the electron-rich furan ring.
-
Temperature: The initial low temperature (-15°C) is critical to control the reactivity of bromine and prevent non-selective side reactions.
-
Base Treatment: The addition of sodium hydroxide is necessary to quench the reaction and neutralize the hydrogen bromide formed during the reaction, preventing potential degradation of the product.
Final Step: Amination of 3-Bromo-4-chlorofuro[3,2-c]pyridine
The final step in the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 4-position is displaced by an amino group.
Experimental Protocol:
-
Reaction Setup: In a stainless steel sealed tube, combine 3-bromo-4-chlorofuro[3,2-c]pyridine (200 mg, 0.86 mmol), concentrated aqueous ammonia (3 mL), and dioxane (3 mL).[6]
-
Reaction Conditions: Seal the tube and heat the mixture to 150°C with stirring for 3 days. The high temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain this compound as a tan solid.
-
Yield: 98 mg (67%).[6]
-
Mechanism of Amination (Nucleophilic Aromatic Substitution):
The amination of 3-bromo-4-chlorofuro[3,2-c]pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C4 position which is para to the ring nitrogen. The reaction involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[7][8] The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Characterization and Spectroscopic Data
Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | (300 MHz, DMSO-d₆) δ (ppm): 6.19 (s, 2H, NH₂), 6.92 (d, J=6.0 Hz, 1H, Ar-H), 7.85 (d, J=6.0 Hz, 1H, Ar-H), 8.11 (s, 1H, Ar-H).[6] |
| ¹³C NMR | Predicted chemical shifts (based on analysis of similar structures): δ 155-160 (C-N), 140-150 (Ar-C), 110-130 (Ar-CH), 90-100 (C-Br).[9] |
| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): 3400-3200 (N-H stretching), 1650-1550 (C=C and C=N stretching), 1250-1000 (C-O stretching), 700-550 (C-Br stretching).[10] |
| Mass Spectrometry | Expected (ESI-MS): [M+H]⁺ at m/z 213 and 215 in a 1:1 ratio, characteristic of a monobrominated compound. |
Note: Predicted data is based on established spectroscopic principles and data from structurally related compounds.
Applications in Drug Discovery and Medicinal Chemistry
The furo[3,2-c]pyridine scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The unique structural features of this compound make it an attractive starting point for the development of novel therapeutics.
Kinase Inhibition
Derivatives of the furopyridine core have shown potent inhibitory activity against several important kinases implicated in cancer and inflammatory diseases, including:
-
Janus Kinases (JAKs): Furo[3,2-c]pyridine derivatives have been developed as potent JAK inhibitors for the treatment of rheumatoid arthritis and other autoimmune disorders.[11]
-
Cyclin-Dependent Kinase 2 (CDK2): Certain furopyridine compounds have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle, highlighting their potential as anticancer agents.[1][12]
-
Epidermal Growth Factor Receptor (EGFR): The furopyridine scaffold has been explored for the development of inhibitors targeting both wild-type and mutant forms of EGFR, which are crucial drivers in non-small cell lung cancer.
Workflow for Drug Discovery
The development of novel therapeutics from this compound typically follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the development of therapeutics from the this compound scaffold.
Safety and Handling
As a brominated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry. Its strategic functionalization allows for the creation of diverse chemical libraries for screening against various therapeutic targets, particularly kinases. The detailed synthetic and characterization protocols provided in this guide, along with insights into its applications, offer a solid foundation for researchers aiming to leverage this promising scaffold in their drug discovery endeavors. The continued exploration of the chemical space around the furo[3,2-c]pyridine core is anticipated to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. This compound [synhet.com]
- 5. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. chimia.ch [chimia.ch]
- 11. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromofuro[3,2-c]pyridin-4-amine: A Technical Guide to a Promising Kinase Inhibitor Scaffold
Executive Summary
The relentless pursuit of novel therapeutics in oncology and inflammatory diseases has identified protein kinases as a pivotal target class. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have emerged as particularly fruitful starting points. This technical guide provides an in-depth exploration of 3-Bromofuro[3,2-c]pyridin-4-amine , a compound belonging to the furo[3,2-c]pyridine class, which is increasingly recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] While specific public data on this exact molecule is nascent, this guide will synthesize information from closely related analogs and the broader chemical family to provide a comprehensive framework for its synthesis, evaluation, and potential mechanisms of action. We will delve into the scientific rationale behind its design, hypothesize its likely kinase targets based on compelling evidence from related structures, and provide detailed, field-proven protocols for its characterization as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of the furo[3,2-c]pyridine core.
The Furo[3,2-c]pyridine Core: A Foundation for Kinase Inhibition
The furo[3,2-c]pyridine bicyclic system represents a versatile and promising scaffold in medicinal chemistry. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal candidate for interaction with the highly conserved ATP-binding pocket of protein kinases. Derivatives of this core have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and c-FMS (CSF-1R), implicating their potential in treating cancers and inflammatory conditions like rheumatoid arthritis.[1][3]
The subject of this guide, This compound , incorporates key chemical features that are rationally designed to enhance kinase inhibitory potential:
-
The 4-Amino Group: The primary amine at the 4-position is strategically placed to act as a crucial hydrogen bond donor, enabling it to anchor the molecule within the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.
-
The 3-Bromo Substituent: Halogen atoms, particularly bromine, are often incorporated into kinase inhibitors to occupy hydrophobic pockets adjacent to the ATP-binding site. This can enhance binding affinity and modulate selectivity. In other pyridopyrimidine scaffolds, a 3-bromo substituent has been shown to be the most potent substitution for inhibiting EGFR tyrosine kinase activity, suggesting its potential for significant potency enhancement in the furo[3,2-c]pyridine series as well.[4]
Based on the activity profile of closely related analogs, it is hypothesized that this compound may exhibit inhibitory activity against kinases in critical oncogenic and inflammatory signaling pathways, such as the JAK/STAT pathway.
Hypothesized Signaling Pathway: JAK/STAT Inhibition
The JAK/STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers and autoimmune diseases. Furo[3,2-c]pyridine derivatives have been successfully developed as potent JAK inhibitors.[1]
References
- 1. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP2009528991A - Pyrrolo (3,2-c) pyridine useful as a protein kinase inhibitor - Google Patents [patents.google.com]
- 4. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 3-Bromofuro[3,2-c]pyridin-4-amine
Preamble: The Untapped Potential of a Privileged Scaffold
The furo[3,2-c]pyridine core is recognized within medicinal chemistry as a privileged scaffold, a molecular framework that demonstrates a remarkable propensity for binding to multiple, distinct biological targets. Derivatives of this heterocyclic system have shown significant promise, particularly as kinase inhibitors and anticancer agents.[1][2] Within this promising class of compounds lies 3-Bromofuro[3,2-c]pyridin-4-amine, a molecule whose therapeutic potential is suggested by its structural lineage but whose specific molecular targets remain largely uncharacterized in public-domain literature.[3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated approach to present a dynamic, logic-driven framework for the systematic identification, validation, and characterization of the therapeutic targets of this compound. Our objective is to transform this molecule from a compound of unknown function into a tool for biological inquiry and a potential lead for therapeutic development. We will proceed from broad, hypothesis-generating phenotypic screens to high-confidence, specific target validation, providing the causal reasoning behind each experimental choice.
Part 1: Hypothesis-Driven Exploration of the Target Landscape
Given the absence of direct target data for this compound, our investigation begins with the formulation of rational hypotheses based on the established activities of the broader furo[3,2-c]pyridine chemical class. This approach allows us to focus our initial discovery efforts on target families with a higher probability of interaction.
Hypothesis 1: Inhibition of Oncogenic Protein Kinases
The most prominent activity associated with furo[3,2-c]pyridine derivatives is the inhibition of protein kinases, particularly those driving oncogenic signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets.[4][5][6][7][8] We hypothesize that this compound functions as a kinase inhibitor, potentially targeting one or more of the following critical pathways:
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common molecular alterations in human cancers, making it a highly attractive target for therapeutic intervention.[4][6][7][8]
-
The JAK/STAT Pathway: This signaling cascade is the principal conduit for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[9][10] Its dysregulation is implicated in various cancers and inflammatory diseases.[11][12][13]
References
- 1. KinomePro - Pamgene [pamgene.com]
- 2. pharmatest.com [pharmatest.com]
- 3. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 10. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
The Emergence of Furopyridines as a Privileged Scaffold in Oncology: A Technical Guide to Anticancer Potential and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel anticancer agents has led researchers down myriad chemical avenues. Among the heterocyclic scaffolds that have garnered significant attention, the furopyridine core has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of a furan ring fused to a pyridine ring bestows upon its derivatives a diverse range of biological activities, with particularly promising applications in oncology. This in-depth technical guide provides a comprehensive exploration of the anticancer potential of furopyridine derivatives, from their synthesis and mechanisms of action to detailed experimental protocols for their evaluation.
The Furopyridine Scaffold: A Versatile Platform for Anticancer Drug Design
Furopyridine derivatives encompass a family of bicyclic heteroaromatic compounds with the molecular formula C₇H₅NO. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties. Several isomeric forms of furopyridine exist, with the most explored in the context of cancer being furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine.
The versatility of the furopyridine scaffold lies in its ability to serve as a rigid framework for the presentation of various pharmacophoric groups in a defined spatial orientation. This allows for targeted interactions with specific biological macromolecules, such as enzymes and receptors, that are implicated in cancer progression.
Synthetic Strategies for Accessing the Furopyridine Core
The construction of the furopyridine nucleus is a critical step in the development of novel anticancer agents. A variety of synthetic methodologies have been developed to access the different isomeric forms of this scaffold, often involving the formation of the furan or pyridine ring onto a pre-existing heterocyclic core.
Synthesis of Furo[2,3-b]pyridines
A common approach to the synthesis of the furo[2,3-b]pyridine scaffold involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines. This reaction is typically mediated by a base and proceeds via a 5-exo-dig cyclization.[1] Another elegant method involves a Palladium(II)-catalyzed N–H/C annulation between β-ketodinitriles and alkynes, where both cyano groups participate in the simultaneous construction of the furan and pyridine rings.[2]
Synthesis of Furo[3,2-b]pyridines
The synthesis of furo[3,2-b]pyridines can be achieved through palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira cross-coupling of a terminal alkyne with a 3-chloro-2-hydroxypyridine, followed by an intramolecular C-O bond formation, is a powerful one-pot procedure to construct the furan ring.[3]
Synthesis of Furo[2,3-c]pyridines
A facile, multi-step synthesis of the furo[2,3-c]pyridine core can be initiated from N-benzenesulfonylpiperidin-4-one. The key steps involve a Wittig olefination, deconjugation, and a phenylselenyl chloride-mediated cyclization to form the furan ring.[4]
Synthesis of Furo[3,2-c]pyridines
The Pictet-Spengler reaction provides a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[5] A novel strategy for the synthesis of fully aromatic furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol.[6]
Mechanisms of Anticancer Action: Targeting Key Oncogenic Pathways
Furopyridine derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer cells. The most prominent targets include receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and components of the apoptotic machinery.
Inhibition of Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its aberrant activation drives the proliferation and survival of many tumor types.[7] Several furopyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant L858R/T790M and L858R/T790M/C797S mutations found in non-small cell lung cancer (NSCLC).[8][9]
Below is a simplified representation of the EGFR signaling pathway and the point of intervention by furopyridine inhibitors.
Caption: EGFR signaling pathway and inhibition by furopyridine derivatives.
Targeting the Cell Cycle: Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] Furopyridine derivatives have been developed as potent inhibitors of CDK2, a kinase that plays a crucial role in the G1-S phase transition.[11][12] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent the proliferation of cancer cells.
The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by furopyridine derivatives.
Caption: CDK2-mediated cell cycle progression and its inhibition.
Induction of Apoptosis via the JNK Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Some furopyridine derivatives have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[13][14] The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and can be activated by various cellular stresses, leading to the activation of pro-apoptotic proteins.
A simplified overview of the JNK-mediated apoptotic pathway is presented below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromofuro[3,2-c]pyridin-4-amine: A Strategic Intermediate for the Synthesis of Advanced Kinase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry, valued for its unique electronic properties and its ability to serve as a bioisosteric replacement for core structures like indoles. Within this class, 3-Bromofuro[3,2-c]pyridin-4-amine stands out as a highly versatile and strategic starting material. Its unique arrangement of a fused furan ring, a reactive bromine atom, and a nucleophilic amine group on a pyridine core provides an ideal platform for constructing complex molecular architectures. This guide details the synthesis, physicochemical properties, and chemical reactivity of this key intermediate. As a central case study, we explore its pivotal role in the synthesis of the clinical-stage Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, demonstrating its direct applicability in the development of targeted cancer therapeutics.
Introduction: The Value of the Furo[3,2-c]pyridine Scaffold
The search for novel heterocyclic scaffolds that can effectively interact with biological targets is a cornerstone of drug discovery. The furo[3,2-c]pyridine ring system has garnered significant attention due to its presence in a range of pharmacologically active compounds.[1] Its structural rigidity and defined vectoral orientation of substituents make it an excellent scaffold for kinase inhibitors, where precise geometry is required for binding to the ATP pocket.[1][2] The fused furan ring alters the electronic nature of the parent pyridine, while the pyridine nitrogen acts as a crucial hydrogen bond acceptor, a common feature in kinase hinge-binding motifs.[3]
This compound (Figure 1) is an exemplar building block that leverages the full potential of this scaffold. It possesses two orthogonal points of diversification:
-
A C3-Bromine Atom: A versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
-
A C4-Amine Group: A nucleophilic center ideal for the introduction of side chains via amide bond formation, sulfonylation, or reductive amination, often enabling critical interactions with the solvent-exposed region of a target protein.
This dual functionality allows for a modular and convergent approach to the synthesis of complex drug candidates, as exemplified by its use in the development of the FAK inhibitor GSK2256098.[4][5]
Physicochemical Properties & Characterization
Accurate characterization of the starting material is a prerequisite for reproducible and scalable synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 799293-73-5 | [6][7] |
| Molecular Formula | C₇H₅BrN₂O | [6] |
| Molecular Weight | 213.03 g/mol | [6] |
| Appearance | Tan Solid | [7] |
| Boiling Point | 346.7 ± 37.0 °C at 760 mmHg | [6] |
| Storage Conditions | Room temperature, protect from light, store under inert gas |[6] |
Spectroscopic Data: The identity and purity of the compound are confirmed by standard spectroscopic methods. The reported ¹H NMR spectrum provides a clear diagnostic fingerprint.
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 8.11 (s, 1H), 7.85 (d, J=6.0 Hz, 1H), 6.92 (d, J=6.0 Hz, 1H), 6.19 (s, 2H, -NH₂).[7]
Synthesis of the Core Intermediate
The most direct reported synthesis of this compound involves a high-temperature and high-pressure nucleophilic aromatic substitution (SNAr) reaction on a chlorinated precursor. This method is robust and provides the desired product in good yield.
Experimental Protocol: Synthesis of this compound[7]
Rationale: The electron-deficient nature of the pyridine ring, further activated by the fused furan, facilitates nucleophilic substitution at the C4 position. The use of a sealed "bomb" reactor is necessary to reach temperatures well above the boiling point of the reagents (ammonia and dioxane), ensuring the reaction proceeds at a reasonable rate.
Materials:
-
3-Bromo-4-chlorofuro[3,2-c]pyridine (1.0 eq)
-
Concentrated Aqueous Ammonia (~28-30%) (10-15 vol eq)
-
1,4-Dioxane (10-15 vol eq)
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a stainless steel high-pressure sealed tube, add 3-bromo-4-chlorofuro[3,2-c]pyridine (e.g., 200 mg).
-
Add 1,4-dioxane (e.g., 3 mL) and concentrated aqueous ammonia (e.g., 3 mL).
-
Securely seal the reaction vessel. (Caution: This reaction generates high pressure and must be performed in an appropriate, certified pressure vessel behind a blast shield).
-
Heat the vessel to 150 °C with stirring.
-
Maintain the reaction at 150 °C for 72 hours.
-
After 72 hours, cool the vessel to room temperature. (Caution: Do not open the vessel until it has fully returned to ambient temperature and pressure).
-
Transfer the reaction mixture to a separatory funnel.
-
Add deionized water and ethyl acetate to the mixture and partition the layers.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude material, this compound, is obtained as a tan solid. Further purification can be achieved by column chromatography if necessary.
References
- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. echemi.com [echemi.com]
- 7. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine from 3-Bromo-4-chlorofuro[3,2-c]pyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine, a valuable building block in medicinal chemistry and drug discovery, from the starting material 3-Bromo-4-chlorofuro[3,2-c]pyridine. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and critical considerations for process optimization and safety.
Introduction: The Significance of Furo[3,2-c]pyridines
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic and structural properties make it an attractive core for the development of novel therapeutics targeting a range of diseases. The introduction of an amine functionality at the C4 position, as in our target molecule, this compound, provides a key handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This amine can serve as a nucleophile or a point of attachment for various pharmacophores, enabling the generation of diverse chemical libraries for high-throughput screening.
The synthesis of this key intermediate from 3-Bromo-4-chlorofuro[3,2-c]pyridine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the electron-withdrawing nature of the fused furan and pyridine rings, along with the bromine atom, activates the C4 position towards nucleophilic attack by an ammonia equivalent, leading to the displacement of the chloride leaving group.
Reaction Mechanism and Rationale
The conversion of 3-Bromo-4-chlorofuro[3,2-c]pyridine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key steps are as follows:
-
Nucleophilic Attack: An ammonia source, such as aqueous ammonia or ammonia in a suitable solvent, acts as the nucleophile. It attacks the electron-deficient C4 carbon of the furo[3,2-c]pyridine ring, which is activated by the electron-withdrawing effects of the adjacent nitrogen atom and the bromine at C3. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Chloride Displacement and Re-aromatization: The unstable Meisenheimer complex rapidly collapses, expelling the chloride ion as a good leaving group. This step restores the aromaticity of the furo[3,2-c]pyridine ring system and yields the desired 4-amino product.
The choice of ammonia source and reaction conditions is critical for the success of this transformation. High temperatures and pressures are often required to drive the reaction to completion, especially with less activated substrates.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-4-chlorofuro[3,2-c]pyridine | ≥95% | Various |
| Ammonium Hydroxide (28-30% solution in water) | ACS Reagent Grade | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | VWR |
| Brine (Saturated Sodium Chloride Solution) | Laboratory Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Sigma-Aldrich |
| Celite® | Standard Grade | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment
-
High-pressure reaction vessel (e.g., Parr autoclave or similar) equipped with a magnetic stir bar and temperature control.
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Reaction Workflow Diagram
Figure 1: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a high-pressure reaction vessel, add 3-Bromo-4-chlorofuro[3,2-c]pyridine (1.0 eq).
-
Add 1,4-dioxane (to achieve a substrate concentration of approximately 0.1-0.2 M).
-
Add concentrated ammonium hydroxide (28-30% solution, 10-20 eq).
-
Seal the reaction vessel securely according to the manufacturer's instructions.
-
-
Reaction:
-
Place the sealed vessel in a heating mantle or oil bath on a magnetic stirrer.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Caution: The reaction will generate significant pressure. Ensure the reaction vessel is rated for the expected temperature and pressure. Monitor the pressure throughout the reaction.
-
Maintain the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots (after cooling) and analyzing by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature. Warning: Do not open the vessel while it is hot or under pressure.
-
Carefully vent the vessel in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
LC-MS: To determine the molecular weight and purity.
-
Melting Point: As an indicator of purity.
Safety Considerations
-
High-Pressure Reaction: This reaction must be carried out in a specialized high-pressure vessel by trained personnel. The vessel should be inspected for defects before use.
-
Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: 1,4-Dioxane and dichloromethane are flammable and potentially toxic. Handle them in a fume hood and avoid inhalation or skin contact.
-
General Precautions: Always wear appropriate PPE in the laboratory. Review the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient temperature or reaction time. | Increase the reaction temperature in 10 °C increments. Extend the reaction time. Ensure efficient stirring. |
| Inadequate amount of ammonia. | Increase the excess of ammonium hydroxide. | |
| Side Product Formation | Decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. |
| Competing side reactions. | Consider using a different ammonia source, such as ammonia in methanol or a salt like ammonium chloride with a base. | |
| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase (e.g., alumina). Recrystallization may also be an effective purification method. |
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific downstream applications.
Application Notes and Experimental Protocol for the Suzuki-Miyaura Coupling of 3-Bromofuro[3,2-c]pyridin-4-amine
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high functional group tolerance.[1][2][3] This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromofuro[3,2-c]pyridin-4-amine, a heteroaromatic scaffold of significant interest in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by nitrogen-containing heterocycles, and present a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the derivatization of this important molecular core.
Introduction: The Challenge and Opportunity
The furo[3,2-c]pyridine moiety is a key structural motif found in numerous biologically active compounds. The ability to functionalize this core, particularly at the 3-position, via C-C bond formation opens a vast chemical space for lead optimization and the development of novel therapeutics. The Suzuki-Miyaura reaction is the preeminent tool for this transformation due to the stability, low toxicity, and commercial availability of its organoboron reagents.[4][5]
However, the substrate , this compound, presents specific challenges inherent to many nitrogen-rich heterocycles.[6][7] The Lewis basic nitrogen atoms of the pyridine ring and the exocyclic amine can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as "catalyst poisoning".[8][9] This guide provides a validated protocol designed to overcome these obstacles and achieve high-yield coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[5][12] This step is often rate-limiting, and its efficiency can be enhanced by using electron-rich ligands on the palladium center.[11]
-
Transmetalation: The organic moiety from the boronic acid (or its activated boronate ester form) is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on the presence of a base, which activates the organoboron species.[4][5][13]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][12]
Parameter Selection: A Rationale-Driven Approach
The success of coupling this compound hinges on the judicious selection of reaction parameters. The choices outlined below are based on established principles for overcoming the challenges associated with electron-rich, nitrogen-containing heterocycles.[6][14][15]
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts. Pd(II) sources are reduced in situ to the active Pd(0) species. Using a precatalyst can sometimes lead to more consistent results.[6][10] |
| Ligand | SPhos (or other Buchwald-type ligands) | Bulky, electron-rich phosphine ligands are crucial. They accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically hinder the coordination of the substrate's nitrogen atoms to the palladium center, thus mitigating catalyst poisoning.[5][6][16] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic inorganic base is ideal. It is effective in activating the boronic acid for transmetalation without promoting side reactions. Other bases like K₂CO₃ or Cs₂CO₃ can also be effective.[6][17][18] |
| Boronic Acid | Aryl- or Heteroaryl-Boronic Acid/Pinacol Ester | Use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion and compensate for potential protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[8] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v) | The organic solvent (dioxane) solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid for the transmetalation step.[6][15][18] |
| Temperature | 80 - 100 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition step, especially with potentially less reactive heteroaromatic bromides.[12] |
Detailed Experimental Protocol
Reaction Scheme: (Illustrative general scheme)
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6.0 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Equipment:
-
Oven-dried Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 213 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).
-
In a separate vial, weigh the catalyst and ligand: Pd₂(dba)₃ (0.025 mmol, 23 mg) and SPhos (0.06 mmol, 25 mg).
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the previously weighed catalyst and ligand to the Schlenk flask.
-
Add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL) via syringe. The mixture should be a suspension.
-
-
Reaction Execution:
-
Ensure the flask is securely sealed and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.
-
-
Work-up and Isolation:
-
Once the reaction is deemed complete (consumption of starting material), remove the flask from the heat and allow it to cool to room temperature.[12]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) should be determined by TLC analysis to afford the pure coupled product.
-
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | Ensure an inert atmosphere was maintained. Use fresh Pd₂(dba)₃ and SPhos. Consider using a palladium precatalyst.[6] |
| 2. Insufficient Heat | Confirm the internal reaction temperature is at the set point. Increase temperature to 110 °C if necessary. | |
| 3. Catalyst Poisoning | Increase ligand loading (e.g., to 8-10 mol%). Switch to a different bulky ligand like RuPhos or XPhos.[6] | |
| Significant Protodeboronation | 1. Water content too high or presence of acidic impurities. | Ensure solvents are properly degassed but not overly wet. Use high-purity, anhydrous base. |
| 2. Reaction time too long. | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Ensure the reaction setup is thoroughly purged with inert gas. Use properly degassed solvents.[8] |
| 2. Base is too strong. | Stick with K₃PO₄ or K₂CO₃. Avoid stronger bases like hydroxides unless specifically required. | |
| Poor Solubility | 1. Substrate or product insolubility. | Consider a different solvent system like DMF/water or Toluene/water, though dioxane is generally a good starting point.[11][18] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent manipulations should be performed in a well-ventilated fume hood.
-
Bases: Potassium phosphate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Atmosphere: Handle inert gas cylinders with care and ensure proper regulation. Schlenk lines and sealed vessels can be under pressure, especially when heated.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Amination of 3-Bromofuro[3,2-c]pyridin-4-amine
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] The strategic introduction of amino groups to this core structure via C-N bond formation is a critical step in drug discovery and development, enabling the modulation of physicochemical properties and biological activity. This document provides a detailed technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromofuro[3,2-c]pyridin-4-amine. We delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and discuss key parameters for optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling methodology for the synthesis of novel furo[3,2-c]pyridine derivatives.
Reaction Principle & Mechanistic Insights
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[3][4] The reaction couples an aryl or heteroaryl halide with a primary or secondary amine, catalyzed by a palladium complex. The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.[5]
The Catalytic Cycle: The generally accepted mechanism proceeds through three primary steps:[3][5][6]
-
Oxidative Addition: A low-valent Palladium(0) species, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the this compound substrate. This forms a Pd(II) intermediate. The rate of this step is often the determining factor for the overall reaction speed.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the elimination of the desired N-arylated product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 3-Bromofuro[3,2-c]pyridin-4-amine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive protocol for the purification of 3-Bromofuro[3,2-c]pyridin-4-amine, a key heterocyclic intermediate in pharmaceutical research and drug development.[1][2] Due to the polar and basic nature of the pyridine and amine moieties, this compound can exhibit challenging chromatographic behavior, such as peak tailing on standard silica gel. This guide details a robust normal-phase flash column chromatography method, including systematic method development using Thin Layer Chromatography (TLC), selection of an optimal solvent system with a basic modifier, and a step-by-step purification protocol designed to yield a final product of high purity (≥97%).
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API).
The primary challenge in the purification of pyridine-containing compounds by silica gel chromatography is the interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface.[3] This can lead to strong, non-specific binding, resulting in poor peak shape (tailing) and reduced recovery. To counteract this, a strategic approach involving the use of a basic modifier in the mobile phase is often necessary to achieve efficient and symmetrical elution.[4] This protocol provides a systematic workflow to develop and execute an effective purification method.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol [1] |
| Appearance | Tan solid[5] |
| Key Structural Features | Furo-pyridine core, primary amine, bromine substituent |
| Predicted Polarity | Polar |
| Predicted Acidity/Basicity | Basic (due to pyridine and amino groups) |
Method Development with Thin Layer Chromatography (TLC)
Effective column chromatography begins with rapid and inexpensive method development using TLC. The goal is to identify a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[4][6]
Protocol for TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[6]
-
Sample Preparation: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Using a capillary tube, spot the crude mixture onto the baseline of the TLC plate.[7]
-
Solvent Systems Evaluation: Prepare a series of developing solvents (eluents) with varying polarities. Good starting points for polar amines include mixtures of a non-polar solvent with a more polar one, such as:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
To mitigate peak tailing, add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt3) or ammonium hydroxide to the eluent.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate, mark the solvent front, and dry it. Visualize the separated spots under UV light (254 nm). Circle the spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An optimal solvent system will show the spot for this compound well-separated from other spots (impurities).
Column Chromatography Purification Protocol
This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column. The principles can be adapted for manual column chromatography.
Materials and Equipment
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Column (select size based on sample mass)
-
Crude this compound
-
HPLC-grade solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)
-
Rotary Evaporator
-
Test tubes or flasks for fraction collection
-
TLC plates and developing chamber
Step-by-Step Purification Procedure
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be loaded into a solid load cartridge.[8] This technique generally provides better resolution than liquid loading.
-
Liquid Loading: If dry loading is not feasible, dissolve the crude material in the smallest possible volume of the initial mobile phase or a stronger solvent like dichloromethane.
-
-
Column Equilibration:
-
Install the appropriate size silica gel column onto the flash system.
-
Equilibrate the column by pumping the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate with 0.5% Triethylamine) through it for at least 2-3 column volumes.
-
-
Elution and Fraction Collection:
-
Based on the TLC results, program a gradient elution. A typical gradient for a polar compound would start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Example Gradient:
-
Mobile Phase A: Hexane + 0.5% Triethylamine
-
Mobile Phase B: Ethyl Acetate + 0.5% Triethylamine
-
Gradient Profile:
-
0-2 CV: 2% B (Isocratic)
-
2-15 CV: 2% to 40% B (Linear Gradient)
-
15-20 CV: 40% B (Isocratic)
-
-
-
Start the run and collect fractions based on the UV detector signal. This compound, being an aromatic compound, should have a strong UV absorbance.
-
-
Monitoring Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot the starting material, and several fractions from before, during, and after the main peak on a TLC plate.
-
Develop the TLC plate using the same or a similar solvent system as used for method development.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as HPLC, LC-MS, and NMR.
-
Visual Workflow and Logic Diagrams
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [synhet.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. echemi.com [echemi.com]
- 6. organomation.com [organomation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Universal Protocol for Profiling the Kinase Inhibitory Activity of 3-Bromofuro[3,2-c]pyridin-4-amine
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known cause of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors targeting these kinases is a cornerstone of modern drug discovery. This document provides a comprehensive guide for the initial characterization of 3-Bromofuro[3,2-c]pyridin-4-amine, a novel heterocyclic compound, as a potential kinase inhibitor. While the furo[3,2-c]pyridine scaffold and its analogs have shown activity against various targets, including Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR), a definitive kinase profile for this specific molecule is not yet established.[2][3] We present a detailed, universally applicable protocol using the ADP-Glo™ Kinase Assay, a robust luminescence-based method that quantifies kinase activity by measuring ADP production.[4][5] This guide explains the scientific principles, provides a step-by-step experimental workflow, and details the data analysis required to determine the half-maximal inhibitory concentration (IC₅₀), enabling researchers to effectively assess the compound's potency and potential as a therapeutic agent.
Scientific Principle of the Assay
To evaluate the inhibitory potential of this compound, we employ the ADP-Glo™ Kinase Assay. This is a universal platform suitable for virtually any kinase—including protein, lipid, and sugar kinases—because it directly measures the formation of Adenosine Diphosphate (ADP), a common product of all kinase-catalyzed phosphotransfer reactions.[5][6]
The assay's mechanism is a two-step, homogeneous process designed for high sensitivity and suitability for high-throughput screening (HTS).[7][8]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase, its substrate, ATP, and varying concentrations of the inhibitor (this compound). After incubation, ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the enzymatic reaction and depletes any remaining ATP from the well.[8] This step is crucial because the subsequent detection step is ATP-dependent, and eliminating the initial, unconsumed ATP ensures that the final signal is derived solely from the ADP produced during the reaction.[7]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP acts as a substrate for the luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial amount of ADP produced by the kinase.[4][6] Therefore, a potent inhibitor will reduce kinase activity, leading to less ADP formation and a lower luminescent signal.
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Test Compound: this compound (e.g., CAS 799293-73-5)
-
Kinase: Purified, active kinase of interest (e.g., ABL, BTK, EGFR).
-
Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Positive Control Inhibitor: A known broad-spectrum or specific inhibitor (e.g., Staurosporine).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).
-
ATP: Adenosine triphosphate, high purity.
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Buffer composition may need to be optimized for the specific kinase.[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Plates: White, opaque, 384-well or 96-well assay plates (low-volume).
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
Standard laboratory equipment (vortexer, centrifuges).
-
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for determining the IC₅₀ value of this compound. All reaction volumes are suggested for a 384-well plate format and should be scaled accordingly for other formats.
Reagent Preparation
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound in 100% DMSO. This will serve as the source plate for the assay. For a typical IC₅₀ curve, concentrations might range from 10 mM down to 0.5 µM.
-
Kinase Working Solution: Dilute the kinase enzyme to a 2X final concentration in Kinase Reaction Buffer. The optimal concentration must be empirically determined by performing a kinase titration to find a concentration that yields approximately 10-30% ATP-to-ADP conversion in the reaction time.
-
Substrate/ATP Working Solution: Prepare a 2X final concentration mixture of the kinase substrate and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
Assay Procedure
Caption: Step-by-step experimental workflow for the kinase assay.
-
Compound Plating: Add 1 µL of each compound dilution from the source plate to the appropriate wells of the white assay plate. Add 1 µL of 100% DMSO to the positive (0% inhibition) and negative (100% inhibition) control wells.
-
Kinase Addition: Add 5 µL of the 2X Kinase Working Solution to all wells except the no-enzyme background controls. Add 5 µL of Kinase Reaction Buffer to the background wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[1]
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction. The final volume is now 11 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C. The optimal time may vary depending on the kinase's activity.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[1]
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
The goal of data analysis is to convert raw luminescence units (RLU) into an IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
Data Normalization
First, calculate the percentage of inhibition for each compound concentration using the following formula, based on the high (DMSO only) and low (no enzyme or potent inhibitor) controls:
% Inhibition = 100 x (RLU_High_Control - RLU_Sample) / (RLU_High_Control - RLU_Low_Control)
IC₅₀ Determination
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, R). The equation is:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
The IC₅₀ is the value derived directly from this non-linear regression analysis.
Caption: Workflow for analyzing raw data to determine the IC₅₀ value.
Sample Data Presentation
The results should be summarized in a clear, tabular format.
Table 1: Sample IC₅₀ Data for this compound
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) | Z'-Factor |
|---|---|---|---|
| Kinase A | 150 | 8 | 0.82 |
| Kinase B | >10,000 | 12 | 0.79 |
| Kinase C | 850 | 25 | 0.85 |
Note: Data are hypothetical and for illustrative purposes only. A Z'-factor greater than 0.5 indicates an excellent assay quality suitable for HTS.[4]
System Validation and Trustworthiness
To ensure the reliability and integrity of the generated data, a robust set of controls is mandatory for every assay plate.
-
Negative Control (0% Inhibition): Wells containing the kinase, substrate, ATP, and only the DMSO vehicle. This represents the maximum signal (max kinase activity).
-
Positive Control (100% Inhibition): Wells containing the kinase, substrate, ATP, and a known potent inhibitor at a concentration high enough to fully inhibit the enzyme (>100x its IC₅₀).
-
Background Control (No Enzyme): Wells containing substrate, ATP, and DMSO, but no kinase enzyme. The signal from these wells is subtracted from all other wells during data analysis.
By consistently including these controls, the assay becomes a self-validating system, ensuring that observed inhibition is due to the specific activity of the test compound and not an artifact of the assay itself.
Conclusion
This application note provides a comprehensive and reliable protocol for assessing the inhibitory activity of this compound against any kinase of interest. The ADP-Glo™ Kinase Assay offers a universal, sensitive, and high-throughput compatible method for determining a compound's potency (IC₅₀). By following this detailed methodology, researchers in drug discovery and chemical biology can effectively screen and characterize novel compounds, advancing the development of the next generation of targeted kinase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eastport.cz [eastport.cz]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3-Bromofuro[3,2-c]pyridin-4-amine in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Furo[3,2-c]pyridine Derivative
The furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of this core structure have shown significant potential as anticancer agents, often functioning as kinase inhibitors that target critical oncogenic signaling pathways.[1] This document provides a comprehensive guide for the initial investigation of a specific derivative, 3-Bromofuro[3,2-c]pyridin-4-amine, in the context of cancer cell line studies.
While direct literature on the anti-cancer activity of this compound is nascent, its structural features suggest it may serve as a valuable intermediate in the synthesis of biologically active molecules.[2][3] The presence of a bromine atom at the 3-position offers a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to generate a library of novel compounds for structure-activity relationship (SAR) studies.[4] The amino group at the 4-position is a key feature in many kinase inhibitors, contributing to hydrogen bonding interactions within the ATP-binding pocket of target kinases.
This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of this compound. We will provide detailed protocols for fundamental in vitro assays, outline a logical experimental workflow, and discuss the rationale behind key experimental choices. The overarching goal is to equip researchers with the necessary tools to systematically evaluate the anti-cancer potential of this compound and to lay the groundwork for further preclinical development.
Hypothesized Mechanism of Action and Target Pathways
Based on the activities of structurally related furo- and thieno-pyridine derivatives, we can hypothesize that this compound may exert its anti-cancer effects through the inhibition of key signaling pathways implicated in cell proliferation, survival, and metastasis. Two prominent pathways often targeted by such heterocyclic scaffolds are the PI3K/Akt/mTOR and JAK/STAT pathways.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in a multitude of cancers.[1] Inhibition of key kinases within this cascade, such as PI3K, Akt, or mTOR, can lead to cell cycle arrest and apoptosis.
-
JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is implicated in the pathogenesis of various cancers, particularly those of hematological origin and solid tumors driven by chronic inflammation.[1]
The following diagram illustrates the proposed, hypothetical signaling cascade that may be targeted by this compound.
References
Application Note: Structural Elucidation of 3-Bromofuro[3,2-c]pyridin-4-amine using NMR and Mass Spectrometry
Introduction
3-Bromofuro[3,2-c]pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its fused furo[3,2-c]pyridine core is a scaffold found in various biologically active molecules.[2] Precise structural characterization is a critical prerequisite for its use in synthesis and as a pharmacological tool. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals requiring definitive structural confirmation of this molecule.
The molecular structure of this compound, with the IUPAC numbering used for NMR assignments, is shown below:
Figure 1: Chemical structure and atom numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For this compound, ¹H and ¹³C NMR will provide information on the number and connectivity of all hydrogen and carbon atoms.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of direct experimental data for this specific molecule, the following spectral data is predicted based on the analysis of analogous compounds, including aminopyridines, bromopyridines, and furo[3,2-c]pyridine derivatives.[1][3][4][5][6]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.9 - 8.1 | d | ~2.0 | Doublet due to coupling with H-7. Located on the furan ring, deshielded by the adjacent oxygen. |
| H-6 | 7.0 - 7.2 | d | ~5.5 | Doublet due to coupling with H-7. Electron-donating effect of the amino group at C-4 shifts it upfield. |
| H-7 | 8.0 - 8.2 | dd | ~5.5, ~2.0 | Doublet of doublets due to coupling with both H-6 and H-2. Located on the pyridine ring, deshielded by the nitrogen. |
| -NH₂ | 6.5 - 7.0 | br s | - | Broad singlet due to quadrupole broadening and exchange with residual water. |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 150 | Deshielded due to attachment to oxygen and being part of the aromatic furan ring. |
| C-3 | 95 - 100 | Shielded due to the heavy atom effect of the directly attached bromine.[7] |
| C-3a | 150 - 155 | Quaternary carbon at the fusion of the two rings. |
| C-4 | 155 - 160 | Attached to the electron-donating amino group. |
| C-6 | 110 - 115 | Shielded by the electron-donating amino group at the para-position. |
| C-7 | 140 - 145 | Deshielded by the adjacent nitrogen atom in the pyridine ring. |
| C-7a | 120 - 125 | Quaternary carbon at the fusion of the two rings. |
Experimental Protocol: NMR Analysis
The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
DMSO-d₆ (0.6-0.7 mL)
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.[8][9]
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[10][11]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.
-
NMR Workflow Diagram
References
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. scribd.com [scribd.com]
- 11. organomation.com [organomation.com]
3-Bromofuro[3,2-c]pyridin-4-amine for structure-activity relationship studies
Application Note & Protocols
Topic: 3-Bromofuro[3,2-c]pyridin-4-amine: A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine heterocyclic system has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas.[1] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for designing potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have shown remarkable activity as kinase inhibitors, targeting critical signaling pathways implicated in oncology and inflammatory diseases, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[1]
This guide focuses on This compound , a key intermediate that serves as an exceptionally versatile starting point for comprehensive structure-activity relationship (SAR) studies. The strategic placement of the bromine atom at the C3 position and the primary amine at the C4 position provides two orthogonal chemical handles for systematic structural modification. This allows researchers to rapidly generate diverse chemical libraries and methodically probe the molecular interactions that govern biological activity.
Herein, we provide a detailed framework for leveraging this scaffold, including protocols for chemical derivatization, methodologies for biological evaluation, and a strategic guide to interpreting SAR data for the rational design of next-generation therapeutic agents.
Part 1: Strategic Approach to SAR Studies
A successful SAR study aims to systematically modify a lead compound to understand how changes in its chemical structure affect its biological activity. For this compound, the primary points for diversification are the C3 and N4 positions.
-
C3 Position (Bromine): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. These modifications can probe interactions with hydrophobic pockets, form new hydrogen bonds, or modulate the overall conformation of the molecule.
-
N4 Position (Amine): The primary amine is a versatile functional group that can be readily acylated, alkylated, or used in reductive amination reactions. Modifications at this position are crucial for exploring interactions with the hinge region of many kinases, a common binding motif for ATP-competitive inhibitors.
The logical workflow for an SAR study using this scaffold is outlined below.
Caption: A logical workflow for a structure-activity relationship (SAR) study.
Part 2: Protocols for Chemical Derivatization
The following protocols provide step-by-step methodologies for modifying the this compound core. These are robust, field-proven methods adaptable to a wide range of substrates.
Protocol 2.1: Suzuki-Miyaura Coupling at the C3 Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C3 position. This reaction is fundamental for exploring how different aromatic substituents impact target engagement.
Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, enabling extensive chemical space exploration.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Addition of Base and Solvent: Add a base, typically sodium carbonate (Na₂CO₃, 2.0 eq.), to the flask. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.
Protocol 2.2: N-Acylation of the 4-Amino Group
This protocol details the acylation of the primary amine at the N4 position, a key modification for probing interactions with the kinase hinge region.
Rationale: Acylation with various acid chlorides or anhydrides introduces different steric and electronic features. This can modulate binding affinity and selectivity by forming critical hydrogen bonds or displacing water molecules in the active site.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a round-bottom flask.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the N-acylated derivative.
Part 3: Biological Evaluation Protocols
After synthesizing a library of derivatives, a robust biological evaluation is necessary to determine their activity. As furo[3,2-c]pyridines are known kinase inhibitors, a common and effective method is an in vitro kinase inhibition assay.[1]
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as PI3K.[1] The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase enzyme (e.g., PI3Kα) and its specific substrate (e.g., PIP2).
-
Compound Plating: In a 96-well or 384-well plate, add serial dilutions of the test compounds (dissolved in DMSO) to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to each well. Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ value.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which is then used in a coupled luciferase/luciferin reaction to generate a light signal.
-
Data Acquisition: Incubate for 30-60 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
Part 4: Data Interpretation and SAR Analysis
The ultimate goal is to correlate structural changes with biological activity. The IC₅₀ values obtained from the kinase assay should be tabulated alongside the corresponding chemical structures.
Table 1: Example SAR Data for Furo[3,2-c]pyridine Derivatives
| Compound ID | R¹ (at C3) | R² (at N4) | Target Kinase IC₅₀ (nM) |
| Core | -Br | -H | >10,000 |
| 1a | -Phenyl | -H | 8,500 |
| 1b | -4-Fluorophenyl | -H | 4,200 |
| 1c | -4-Methoxyphenyl | -H | 1,500 |
| 2a | -Br | -Acetyl | 7,800 |
| 2b | -4-Methoxyphenyl | -Acetyl | 350 |
| 2c | -4-Methoxyphenyl | -Propionyl | 210 |
Analysis of Example Data:
-
C3 Modifications: Replacing the bromine at C3 with an aryl group (1a-1c) shows a modest increase in potency. The introduction of an electron-donating methoxy group (1c) is more favorable than a fluorine atom (1b) or an unsubstituted phenyl ring (1a), suggesting a potential hydrogen bond interaction or favorable electronic contribution in the active site.
-
N4 Modifications: Acylating the 4-amino group (2a) provides a slight improvement over the core structure.
-
Synergistic Effects: Combining favorable modifications at both positions leads to a significant increase in potency. Compound 2b , which has the preferred 4-methoxyphenyl group at C3 and an acetyl group at N4, is substantially more potent than either modification alone. Further optimization of the acyl group from acetyl (2b) to propionyl (2c) results in an even more potent inhibitor, guiding the next round of synthesis.
This systematic analysis allows researchers to build a predictive model for designing compounds with enhanced potency and selectivity. The most promising compounds may then be used to probe cellular signaling pathways.
References
Application of 3-Bromofuro[3,2-c]pyridin-4-amine in Fragment-Based Drug Design: A Technical Guide
This technical guide provides a comprehensive overview and detailed protocols for the application of 3-Bromofuro[3,2-c]pyridin-4-amine in fragment-based drug design (FBDD). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document outlines the strategic considerations for employing this fragment, detailed experimental workflows, and data interpretation, culminating in a roadmap for fragment-to-lead evolution.
Introduction: The Strategic Value of this compound in FBDD
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more thorough exploration of the chemical space of a biological target.[] The identified "hits," though often exhibiting weak binding affinity, provide high-quality starting points for the development of potent and selective drug candidates through a process of rational, structure-guided optimization.[2]
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. This compound is a compelling fragment for inclusion in such libraries due to a confluence of desirable physicochemical and structural features. The furopyridine scaffold is a known "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors and other biologically active molecules.[3] This is attributed to its ability to form key hydrogen bond interactions with the hinge region of kinases, a critical component of the ATP-binding site.[3]
Furthermore, the strategic placement of the bromine atom and the primary amine group on the furopyridine core enhances the utility of this fragment. The bromine atom can serve as a versatile synthetic handle for subsequent fragment elaboration through various cross-coupling reactions.[4] It can also participate in halogen bonding, a directional non-covalent interaction that can contribute to binding affinity and selectivity. The primary amine group provides a crucial hydrogen bond donor, which can anchor the fragment in a protein's binding pocket.
This guide will explore the practical application of this compound in a hypothetical FBDD campaign targeting a protein kinase, a well-established class of drug targets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is essential for designing effective screening experiments and for subsequent lead optimization.
| Property | Value | Source |
| Molecular Weight | 213.03 g/mol | [5] |
| Molecular Formula | C₇H₅BrN₂O | [5] |
| Boiling Point | 346.7±37.0°C at 760 mmHg | [5] |
| CAS Number | 799293-73-5 | [5] |
FBDD Workflow Using this compound
The following workflow outlines the key stages of an FBDD campaign utilizing this compound, from initial screening to hit-to-lead optimization.
Caption: A generalized workflow for a fragment-based drug design campaign.
Primary Screening: Identifying Binders
The initial step is to screen a fragment library, including this compound, against the target protein to identify binding events. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.
SPR is a label-free technique that detects changes in mass on a sensor surface, allowing for the real-time monitoring of binding events.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., a protein kinase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. A concentration-dependent increase in the steady-state response indicates a binding event.
NMR spectroscopy is a powerful technique for detecting weak fragment binding by observing changes in the NMR signals of either the ligand or the protein.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
¹⁵N-labeled target protein
-
This compound stock solution
-
NMR buffer (e.g., phosphate buffer in D₂O)
Procedure (Protein-Observed NMR):
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Fragment Addition: Add a stoichiometric excess of this compound to the protein sample.
-
Binding Spectrum: Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon fragment addition indicate a binding event at or near those residues.
Hit Validation and Characterization
Hits identified in the primary screen must be validated using an orthogonal biophysical method to eliminate false positives. X-ray crystallography is the gold standard for hit validation in FBDD as it provides unambiguous evidence of binding and detailed structural information of the fragment-protein interaction.
Materials:
-
Crystals of the target protein
-
This compound solution
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Crystal Soaking: Soak the protein crystals in a solution containing this compound.
-
Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution and flash-cool them in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals.
-
Structure Determination: Process the diffraction data and solve the crystal structure. The presence of clear electron density corresponding to the fragment in the protein's binding site confirms binding and reveals the binding mode.
Caption: A hypothetical binding mode of this compound in a kinase hinge region.
Hit-to-Lead Optimization
With a confirmed hit and its binding mode determined, the next phase is to evolve the fragment into a more potent lead compound. This is a structure-guided process that leverages the initial fragment's interactions to design more elaborate molecules with improved affinity and drug-like properties.
This strategy involves adding chemical functionality to the fragment to engage with nearby pockets or interaction points on the protein surface. The bromine atom on this compound is an ideal vector for growth.
Example Protocol: Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).
-
Reaction Execution: Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, perform an aqueous work-up and purify the product by column chromatography.
-
Biological Evaluation: Test the synthesized analogue for its binding affinity to the target protein to establish a structure-activity relationship (SAR).
If another fragment is found to bind in a proximal pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.
If two fragments bind in an overlapping manner, a new molecule can be designed that incorporates the key interacting features of both fragments.
Data Interpretation and Analysis
A key metric in FBDD is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. It is calculated as:
LE = -RT * ln(K_d) / N
where:
-
R is the gas constant
-
T is the absolute temperature
-
K_d is the dissociation constant
-
N is the number of non-hydrogen atoms
Fragments with high LE are considered efficient binders and are prioritized for optimization.
Conclusion
This compound represents a valuable and versatile fragment for FBDD campaigns, particularly against protein kinases. Its inherent structural features, including a privileged scaffold for hinge binding, a primary amine for hydrogen bonding, and a strategically placed bromine atom for synthetic elaboration, make it an excellent starting point for the discovery of novel therapeutics. The systematic application of the protocols and strategies outlined in this guide can facilitate the identification and optimization of potent and selective lead compounds.
References
- 2. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
Application Notes and Protocols: 3-Bromofuro[3,2-c]pyridin-4-amine as a Chemical Probe for Kinase Research
Introduction: The Furo[3,2-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors is an ongoing effort in medicinal chemistry. Within this landscape, the furo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors.[2][3] This heterocyclic motif offers a unique three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.[4]
Derivatives of the furo[3,2-c]pyridine core have demonstrated significant potential as inhibitors of critical oncogenic signaling pathways.[2] For instance, the closely related 6-aminofuro[3,2-c]pyridine derivative, OSI-296, is a potent inhibitor of c-MET and RON kinases, which are implicated in tumor growth and metastasis.[5] The versatility of the furo[3,2-c]pyridine scaffold allows for the exploration of structure-activity relationships to target a range of kinases.[4]
This document provides a detailed guide on the potential application of 3-Bromofuro[3,2-c]pyridin-4-amine as a chemical probe for kinase research. While extensive data on this specific compound is still emerging, its structural features suggest its utility as a valuable tool for identifying and characterizing kinase targets. This guide will leverage insights from closely related furo[3,2-c]pyridine derivatives to provide a framework for its application in in vitro and cell-based assays. This compound is primarily utilized in pharmaceutical research as a key intermediate in the synthesis of various biologically active molecules.[6] Its structure is particularly valuable in the development of potential therapeutic agents.[6]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a chemical probe is essential for its effective application in biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [6] |
| Molecular Weight | 213.03 g/mol | [6] |
| Boiling Point | 346.7±37.0°C at 760 mmHg | [6] |
| Storage | Room temperature, away from light, stored in an inert gas | [6] |
Proposed Mechanism of Action as a Kinase Probe
Like many kinase inhibitors, this compound is anticipated to function as an ATP-competitive inhibitor. The furo[3,2-c]pyridine core likely serves as the hinge-binding motif, a key interaction for anchoring small molecules within the ATP-binding pocket of kinases.[7] The bromine atom at the 3-position and the amine group at the 4-position provide vectors for further chemical modification to enhance potency and selectivity, or for the attachment of affinity tags or fluorescent labels for pull-down or imaging experiments.[8]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a universal, fluorescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.[1] This type of assay is crucial for initial screening and determining the selectivity profile of a potential kinase inhibitor.[9]
Principle: This assay measures the phosphorylation of a specific peptide substrate by a kinase. The amount of phosphorylated substrate is quantified using a fluorescence-based detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][9] Inhibition of the kinase by the test compound results in a decrease in the fluorescent signal.[1]
Materials:
-
Purified recombinant kinases of interest
-
Biotinylated peptide substrates specific for each kinase
-
This compound
-
ATP
-
Kinase reaction buffer
-
TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)
-
96-well or 384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the kinase, the specific peptide substrate, and the serially diluted this compound. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.[10] The final concentration of ATP should be at or near the Km value for each kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate to allow for binding of the detection antibodies to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of a kinase inhibitor.[11] This protocol uses Western blotting to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.[12]
Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific downstream protein is measured. A reduction in the phosphorylation level indicates inhibition of the upstream kinase.[11]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream target protein. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative level of phosphorylation at each inhibitor concentration.
Protocol 3: Chemical Proteomics for Target Identification (Conceptual Framework)
To identify the cellular targets of this compound, a chemical proteomics approach can be employed.[13] This involves creating a derivative of the compound that can be used as an affinity reagent to capture its binding partners from a cell lysate.
Principle: An analog of this compound is synthesized with a linker and a reactive group or an affinity tag (e.g., biotin). This probe is then incubated with a cell lysate, and the probe-protein complexes are captured. The bound proteins are then identified by mass spectrometry.[13]
Conceptual Workflow:
-
Probe Synthesis: Synthesize an analog of this compound with a linker attached to a position that does not interfere with kinase binding, terminating in a biotin tag.
-
Cell Lysis and Probe Incubation: Prepare a native cell lysate and incubate with the biotinylated probe. A competition experiment with an excess of the free compound should be run in parallel to identify specific binders.
-
Affinity Purification: Capture the biotinylated probe and its bound proteins using streptavidin-coated beads.
-
Elution and Protein Digestion: Wash the beads to remove non-specific binders and elute the captured proteins. Digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are specifically enriched in the probe-treated sample compared to the control (competition) sample. These are the potential targets of this compound.
Workflow for Chemical Proteomics:
Caption: Conceptual workflow for target identification using chemical proteomics.
Illustrative Application: Targeting the c-MET Signaling Pathway
Based on the activity of the related compound OSI-296, it is plausible that this compound could inhibit kinases such as c-MET.[3][5] The c-MET pathway is a key regulator of cell proliferation, survival, and migration.[3]
c-MET Signaling Pathway:
Caption: Simplified c-MET signaling pathway and potential inhibition point.
Conclusion and Future Directions
This compound, as part of the promising furo[3,2-c]pyridine class of compounds, holds significant potential as a chemical probe for kinase research. The protocols outlined in this guide provide a robust framework for its characterization, including the determination of its kinase inhibitory profile, its effects in a cellular context, and the identification of its specific molecular targets. Further investigation into the synthesis of derivatives for chemical proteomics and the screening of this compound against a broad panel of kinases will be invaluable in elucidating its utility as a selective and potent tool for dissecting kinase signaling pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. In vitro kinase assay [protocols.io]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine
Welcome to the technical support center for the synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical heterocyclic building block. The furo[3,2-c]pyridine scaffold is a key component in various pharmacologically active molecules, including kinase inhibitors.[1][2] The successful synthesis of the 3-bromo-4-amino derivative is crucial for subsequent diversification, often via cross-coupling reactions.[3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. Our goal is to empower you to diagnose and resolve common synthetic challenges, leading to improved yields and product purity.
General Synthetic Strategy
The multi-step synthesis of this compound typically proceeds through the formation of a furo[3,2-c]pyridin-4-one core, followed by selective bromination of the electron-rich furan ring, activation of the C4-position, and subsequent amination. Each of these stages presents unique challenges that can significantly impact the overall yield.
Caption: A typical synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My bromination of Furo[3,2-c]pyridin-4-one is non-selective, yielding a mixture of starting material, the desired mono-bromo product, and a di-bromo byproduct. How can I improve the yield of the 3-bromo product?
This is a frequent challenge in the synthesis of halogenated heterocycles. The furan portion of the furo[3,2-c]pyridine system is electron-rich and highly susceptible to electrophilic aromatic substitution.[4] Poor selectivity often arises from issues with stoichiometry, reaction temperature, or reaction time.
Causality & Solution:
-
Stoichiometry of the Brominating Agent: Using a slight excess of N-Bromosuccinimide (NBS) or bromine can lead to the formation of a di-brominated analog.[5] Conversely, using a stoichiometric or sub-stoichiometric amount may result in incomplete conversion.
-
Recommendation: Begin by carefully controlling the stoichiometry. An excess of up to 1.5 equivalents of NBS can sometimes be used to drive the reaction to completion, but this must be optimized.[5] It is critical to start with a 1.05 to 1.1 equivalent charge of NBS and monitor the reaction closely.
-
-
Temperature Control: Bromination is an exothermic reaction. A rise in temperature can increase the rate of the second bromination, leading to the di-bromo impurity.
-
Recommendation: Maintain a low reaction temperature (0 °C to room temperature) to enhance selectivity for the mono-brominated product.
-
-
Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material is consumed can also promote over-bromination.
-
Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. Quench the reaction promptly upon consumption of the starting material.
-
Optimized Bromination Parameters:
| Parameter | Starting Point | Optimization Range | Rationale |
| NBS (eq.) | 1.1 | 1.05 - 1.5 | Balances conversion and selectivity.[5] |
| Solvent | Acetonitrile (ACN) | DMF, CH₂Cl₂ | Solvent polarity can influence reactivity. |
| Temperature | 0 °C | 0 °C to 25 °C | Lower temperatures favor mono-bromination. |
| Time | 2 hours | 1 - 4 hours (Monitor) | Avoids side reactions post-completion. |
Question 2: The conversion of 3-Bromo-furo[3,2-c]pyridin-4-one to the 4-chloro intermediate is sluggish and gives a low yield. What are the critical parameters for this lactam-to-chloride conversion?
This transformation is a critical activation step for subsequent nucleophilic substitution. The key is the effective conversion of the pyridinone oxygen into a good leaving group. Incomplete reaction or decomposition under harsh conditions are the primary failure modes.
Causality & Solution:
-
Reagent Choice & Purity: Phosphorus oxychloride (POCl₃) is the most common reagent. However, its quality is paramount. Old or improperly stored POCl₃ can contain phosphoric acid, which can hinder the reaction.
-
Recommendation: Use freshly distilled or a new bottle of POCl₃. Alternatively, consider other chlorinating agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions).
-
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze POCl₃ and the reactive intermediates.
-
Recommendation: Ensure all glassware is oven- or flame-dried. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
-
Temperature and Reaction Time: These reactions typically require heating to proceed at a reasonable rate. Insufficient heat will result in a sluggish reaction, while excessive heat can lead to decomposition and tar formation.
-
Recommendation: Heat the reaction mixture at reflux (typically 80-110 °C, depending on the solvent if any is used). Monitor by TLC until the starting material is consumed. A typical reaction time is 2-6 hours.
-
Protocol: Chlorination of 3-Bromo-furo[3,2-c]pyridin-4-one
-
To 1.0 equivalent of 3-Bromo-furo[3,2-c]pyridin-4-one, add 5-10 equivalents of phosphorus oxychloride (POCl₃) under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 equivalents).
-
Heat the mixture to 100 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Question 3: My final amination step to produce this compound has a consistently low yield (<20%). What are the most common failure points and alternative methods?
The direct displacement of the 4-chloro group with ammonia can be challenging due to the electron-deficient nature of the pyridine ring, which can sometimes deactivate the system towards classical SₙAr reactions unless strongly activated.
Causality & Solution:
-
Insufficient Nucleophilicity/Reaction Conditions: Ammonia itself is a moderate nucleophile. High temperatures and pressures are often required to drive the reaction to completion.
-
Recommendation (High-Pressure Method): A common and effective method is to use a sealed tube or a high-pressure autoclave. Heating the 3-bromo-4-chloro intermediate with a solution of ammonia in methanol (or concentrated aqueous ammonia) in the presence of a copper catalyst (like CuSO₄ or CuI) can significantly improve yields.[6] This copper catalysis is crucial for facilitating the nucleophilic substitution on the pyridine ring.
-
-
Product Lability: The final product may be sensitive to the high temperatures required for the reaction, leading to decomposition.
-
Recommendation: Carefully control the reaction temperature and time. Perform small-scale test reactions at different temperatures (e.g., 140°C, 160°C, 180°C) to find the optimal balance between reaction rate and product stability.[6]
-
Troubleshooting Amination Workflow:
Caption: Decision workflow for troubleshooting the amination step.
Frequently Asked Questions (FAQs)
-
Q: What is the most critical step to control in this synthesis?
-
A: While every step is important, the selective mono-bromination (Step 2) is often the most challenging in terms of achieving both high conversion and high purity. Errors in this step lead to purification difficulties that cascade through the rest of the synthesis.
-
-
Q: How can I reliably confirm the regiochemistry of the bromination?
-
A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings between protons and carbons, confirming the connectivity. Additionally, a Nuclear Overhauser Effect (NOE) experiment can show through-space proximity between protons, which can help elucidate the substitution pattern.
-
-
Q: What are the best practices for purifying the final product?
-
A: The final product, this compound, is typically a solid.[7] After aqueous workup and extraction with a solvent like ethyl acetate, the crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for final polishing if needed.
-
References
- 1. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Optimizing Furopyridine Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center dedicated to the synthesis of furopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Furopyridines are prevalent in numerous natural products and biologically active compounds, making their efficient synthesis a critical aspect of modern medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of these valuable molecules.
I. Overview of Synthetic Strategies for Furopyridine Scaffolds
The construction of the furopyridine core can be broadly categorized into two main strategies: the formation of the furan ring onto a pre-existing pyridine core, or the construction of the pyridine ring on a furan precursor.[3][4] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern of the final product. Key methodologies include:
-
Intramolecular Cyclization: This is a common and effective method for forming the furan ring. For instance, the cyclization of 3-alkynyl-4-hydroxypyridines can be achieved in the presence of protic solvents or Lewis acids.[1]
-
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for constructing the furopyridine skeleton.[5]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient approach to building complex furopyridine derivatives in a single step from simple starting materials.[6]
-
[2+2+2] Cycloaddition: Cobalt-catalyzed [2+2+2] cycloaddition of ynamides, nitriles, and alkynes provides an expedient route to tricyclic fused 3-aminopyridines.[7]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that you may encounter during the synthesis of furopyridines.
FAQ 1: I am experiencing very low to no yield in my furopyridine synthesis. What are the likely causes and how can I improve it?
Low yields are a common frustration in synthetic chemistry. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[8]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[8]
-
Troubleshooting:
-
Perform small-scale trial reactions to screen a range of temperatures. Some reactions require heating, while others may proceed at room temperature.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for product degradation over time.[8][9]
-
Consider the use of microwave-assisted synthesis, which can sometimes lead to higher yields and shorter reaction times.[10][11]
-
-
-
Poor Reagent or Solvent Quality: Impurities in your starting materials or solvents can inhibit the reaction or lead to the formation of side products.[8][12]
-
Inefficient Catalyst System (for catalyzed reactions): The choice of catalyst and ligand, as well as the catalyst loading, can dramatically impact the reaction outcome.[10][12]
-
Troubleshooting:
-
Screen different catalysts and ligands. For example, in palladium-catalyzed cross-coupling reactions, using a pre-formed palladium-ligand complex (precatalyst) can often give more reproducible results.[12]
-
Optimize the catalyst loading. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side reactions.
-
-
-
Atmospheric Moisture and Oxygen: Many organometallic catalysts and intermediates are sensitive to air and moisture.[8][12]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
FAQ 2: My reaction is producing a significant amount of side products. How can I improve the selectivity?
The formation of side products can significantly reduce the yield of your desired furopyridine and complicate purification.
Common Side Reactions and Prevention Strategies:
-
Homocoupling in Cross-Coupling Reactions: This is often caused by the presence of oxygen, which leads to the oxidative coupling of boronic acids.[12]
-
Solution: Improve the degassing procedure for your solvent and maintain a strict inert atmosphere throughout the reaction.[12]
-
-
Hydrodehalogenation in Cross-Coupling Reactions: This side reaction involves the reduction of the aryl halide.
-
Solution: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source. Use high-purity amines in Buchwald-Hartwig aminations.[12]
-
-
Formation of Regioisomers: This is a common challenge when using unsymmetrical starting materials.[9]
-
Solution:
-
The choice of catalyst and solvent can sometimes influence regioselectivity. Consult the literature for reactions similar to yours.[9]
-
Consider a synthetic strategy that allows for the unambiguous introduction of substituents.
-
-
Table 1: General Optimization Parameters for Furopyridine Synthesis
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range (e.g., room temp to reflux) | Reaction rates and selectivity are temperature-dependent.[9] |
| Solvent | Test a variety of polar and non-polar solvents | Solvent can affect reactant solubility and reaction kinetics.[9][13] |
| Catalyst Loading | Typically 1-10 mol% | Balances reaction efficiency with cost and potential for side reactions.[14] |
| Ligand (for cross-coupling) | Screen various phosphine or NHC ligands | Ligand choice is critical for catalyst stability and activity.[12] |
| Base (if applicable) | Screen inorganic and organic bases | Base strength can influence reaction rate and selectivity. |
FAQ 3: I am struggling with the purification of my furopyridine product. What are some effective strategies?
Purification can be challenging due to the polarity of the furopyridine core and the presence of closely related impurities.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying furopyridine derivatives.[9]
-
Tips for Success:
-
Solvent System Selection: Use TLC to identify a solvent system that provides good separation between your product and impurities.
-
Stationary Phase: Silica gel is the most common stationary phase. If your compound is sensitive to acid, consider using deactivated silica or alumina.[15]
-
Peak Tailing: For basic furopyridine derivatives, peak tailing can be an issue due to interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to improve peak shape.[15]
-
-
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective purification method.[9]
-
Cation-Exchange Chromatography: This technique can be useful for purifying aminopyridine derivatives.[16]
Troubleshooting Chromatographic Purification
Caption: A decision tree for troubleshooting common chromatography issues.
III. Experimental Protocols
Protocol 1: Synthesis of a Furo[3,2-c]pyridine via Cascade Sonogashira Coupling and Cyclization
This protocol is adapted from a general strategy for the synthesis of furo[3,2-c]pyridines.[17]
Materials:
-
4-Hydroxy-3-iodopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (argon or nitrogen), add 4-hydroxy-3-iodopyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent, followed by the base (e.g., 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired furo[3,2-c]pyridine.
Protocol 2: Three-Component Synthesis of a Furopyridine Derivative in Aqueous Media
This protocol is based on a catalyst-free, three-component reaction.
Materials:
-
An appropriate aldehyde
-
Tetronic acid
-
6-Amino-1,3-dimethylpyrimidine-2,4-dione
-
Water
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 eq), tetronic acid (1.0 eq), and 6-amino-1,3-dimethylpyrimidine-2,4-dione (1.0 eq).
-
Add a small amount of water to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for the required time (e.g., 10 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure furopyridine derivative.
IV. References
-
Shutske, G. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
-
Elaboration of Furopyridine Scaffolds | Request PDF. (2022). ResearchGate.
-
Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). BenchChem.
-
Furo[3,2- b ]pyridine: Chemical synthesis, transformations and biological applications. (n.d.).
-
Synthetic strategies to pyrido fused heterocycles. (2025). Indian Academy of Sciences.
-
Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (2025). BenchChem.
-
Garcia, P., Moulin, S., Miclo, Y., Leboeuf, D., Gandon, V., Aubert, C., & Malacria, M. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129–2139.
-
Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
-
Optimization of reaction conditions for Furo[3,2-c]pyridine cyclization. (2025). BenchChem.
-
Optimization of reaction conditions a | Download Table. (n.d.). ResearchGate.
-
Li, W.-T., Lai, F.-C., Lee, G.-H., Peng, S.-M., & Liu, R.-S. (2003). Synthesis of Furopyridines via Cycloaddition of Unactivated Nitriles with Tungsten-Substituted 1,3-Diene. Journal of the American Chemical Society, 125(29), 8684–8685.
-
Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.).
-
Pyrrolidine synthesis via ring contraction of pyridines. (2022). Nature Communications.
-
Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). BenchChem.
-
Shi, D.-Q., & Ni, S.-N. (2009). Facile and Clean Synthesis of Furopyridine Derivatives via Three-Component Reaction in Aqueous Media Without Catalyst. Synthetic Communications, 39(14), 2481–2491.
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). Nature Communications.
-
(PDF) Synthesis of Furopyrimidine Derivatives. (2013). ResearchGate.
-
Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). BenchChem.
-
Pyrrolidine synthesis via ring contraction of pyridines. (2022). Nature Communications.
-
MULTICOMPONENT SYNTHESIS OF UNSYMMETRICAL 5-NITROPYRIDINES. (2019). Chemistry of Heterocyclic Compounds.
-
Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). BenchChem.
-
Optimization of Reaction Conditions | Download Table. (n.d.). ResearchGate.
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry.
-
Structures of furopyridines derivatives with important biological... (n.d.). ResearchGate.
-
Optimization of the reaction conditions a . | Download Scientific Diagram. (n.d.). ResearchGate.
-
Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. (2022). Semantic Scholar.
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry.
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
-
Solvent effect on the crystal morphology of 2,6-diamino-3,5-dinitropyridine-1-oxide: a molecular dynamics simulation study. (2015). Journal of Molecular Modeling.
-
Multicomponent mechanochemical synthesis. (2014). Chemical Society Reviews.
-
Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal.
-
Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines. (2005). Journal of Combinatorial Chemistry.
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2020). Molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent effect on the crystal morphology of 2,6-diamino-3,5-dinitropyridine-1-oxide: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine
Welcome to the technical support center for the synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and field-proven insights to help you identify and mitigate the formation of common side products.
Troubleshooting Guide & FAQs
Issue 1: Formation of Isomeric Byproducts during Bromination
Question: I am attempting to synthesize this compound by direct bromination of furo[3,2-c]pyridin-4-amine, but I am observing the formation of multiple brominated isomers in my reaction mixture. How can I improve the regioselectivity of this reaction?
Answer:
Direct bromination of the furo[3,2-c]pyridin-4-amine core is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the fused furan and pyridine rings, as well as the activating amino group. The amino group is a strong ortho-, para-director. Given the structure of furo[3,2-c]pyridin-4-amine, the positions ortho and para to the amine are C3 and C5 (on the pyridine ring), and the furan ring is also susceptible to electrophilic attack. This can lead to a mixture of products, including the desired 3-bromo isomer, as well as 2-bromo, 5-bromo, and potentially di-brominated species.
Causality and Mitigation:
-
Reaction Conditions: The choice of brominating agent and solvent can significantly influence the selectivity. Highly reactive brominating agents like neat bromine can lead to over-bromination and a mixture of isomers.
-
Protecting Groups: The use of a protecting group on the amine can modulate its directing effect and sterically hinder certain positions, thereby improving selectivity.
Troubleshooting Protocol:
-
Choice of Brominating Agent: Employ a milder brominating agent such as N-Bromosuccinimide (NBS). NBS is known to provide better regioselectivity in the bromination of electron-rich aromatic and heteroaromatic systems.
-
Solvent Selection: Conduct the reaction in a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform at low temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate and enhance selectivity.
-
Amine Protection: Consider protecting the 4-amino group as an acetamide prior to bromination. The bulkier acetyl group can sterically direct the incoming electrophile to the desired C3 position and reduce the formation of other isomers. The protecting group can be subsequently removed under acidic or basic conditions.
Issue 2: Competing Nucleophilic Substitution in Di-halogenated Precursors
Question: I am synthesizing this compound from a 3-bromo-4-chlorofuro[3,2-c]pyridine precursor via nucleophilic aromatic substitution (SNAr) with an amine source. However, I am getting a mixture of the desired product and the 4-chloro-3-aminofuro[3,2-c]pyridine isomer. What is causing this and how can I favor the desired reaction?
Answer:
In nucleophilic aromatic substitution on a pyridine ring, the positions most activated towards attack are typically the 2- and 4-positions. In your precursor, you have two potential leaving groups: a chloro group at the activated 4-position and a bromo group at the 3-position. While the 4-position is electronically favored for SNAr, the relative reactivity of the C-Cl versus C-Br bond can also play a role, and under certain conditions, substitution at the 3-position can occur.
Causality and Mitigation:
-
Reaction Mechanism: The SNAr mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's feasibility. Attack at the 4-position is generally favored due to better delocalization of the negative charge onto the pyridine nitrogen.
-
Leaving Group Ability: Generally, fluoride is the best leaving group in SNAr, followed by chloride, bromide, and iodide. However, the rate-determining step is often the initial nucleophilic attack, which is influenced by the electronics of the ring.
Troubleshooting Protocol:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable pathway, which is typically substitution at the 4-position.
-
Choice of Amine Source: Using a less hindered amine source can sometimes improve selectivity. For the introduction of a primary amine, consider using a protected amine source like benzylamine, followed by debenzylation, or employing a reagent like sodium amide in liquid ammonia, although this can sometimes lead to other side reactions.
-
Catalysis: For amination of aryl halides, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative to SNAr. This reaction often exhibits different selectivity rules, and with the appropriate choice of ligand, you can favor the amination of the C-Cl bond over the C-Br bond. However, careful optimization is required, as oxidative addition can potentially occur at the C-Br bond as well. A potential side reaction in Buchwald-Hartwig amination is the reduction of the halide, leading to the formation of 3-bromofuro[3,2-c]pyridine.[1]
Issue 3: Formation of Phenolic Impurities in Sandmeyer-type Reactions
Question: I am attempting to synthesize this compound from a 3,4-diaminofuro[3,2-c]pyridine precursor via a Sandmeyer-type reaction. My final product is contaminated with 4-amino-furo[3,2-c]pyridin-3-ol. How can I prevent the formation of this phenolic byproduct?
Answer:
The Sandmeyer reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion from a copper(I) bromide salt. A common side reaction in this process is the reaction of the diazonium salt with water to form a phenol.
Causality and Mitigation:
-
Reaction Conditions: The presence of excess water and elevated temperatures can promote the formation of the phenolic byproduct. The stability of the diazonium salt is crucial; decomposition before the introduction of the bromide source will lead to phenol formation.
-
Purity of Starting Material: The purity of the starting diamine is important. Any impurities can interfere with the diazotization step.
Troubleshooting Protocol:
-
Anhydrous Conditions: While the initial diazotization is typically carried out in an aqueous acidic solution, it is crucial to minimize the amount of water and to work at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine at low temperature. Ensure that the copper(I) bromide solution is readily available to be added as soon as the diazotization is complete.
-
Acid Choice: The choice of acid can influence the outcome. Hydrobromic acid is often used in this case, which also serves as the bromide source.
Data and Protocols
Table 1: Troubleshooting Summary for Side Product Formation
| Issue/Side Product | Probable Cause | Recommended Action |
| Isomeric Bromination Products | High reactivity of brominating agent, unfavorable solvent. | Use NBS as the brominating agent in DCM at 0 °C. Consider amine protection. |
| Competing Nucleophilic Substitution | Similar reactivity of C-Cl and C-Br bonds. | Lower reaction temperature. Consider Buchwald-Hartwig amination with ligand screening. |
| Phenolic Impurities | Decomposition of diazonium salt in the presence of water. | Maintain low temperatures (0-5 °C) during diazotization. Use HBr. |
Experimental Protocol: Regioselective Bromination of Furo[3,2-c]pyridin-4-amine
-
Protection of the Amine:
-
Dissolve furo[3,2-c]pyridin-4-amine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(furo[3,2-c]pyridin-4-yl)acetamide.
-
-
Bromination:
-
Dissolve the protected amine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified 3-bromo-N-(furo[3,2-c]pyridin-4-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield this compound.
-
Visualizations
Diagram 1: Potential Side Products in the Bromination of Furo[3,2-c]pyridin-4-amine
Caption: Potential bromination outcomes.
Diagram 2: Troubleshooting Workflow for Isomeric Impurities
Caption: Decision tree for improving bromination selectivity.
References
Technical Support Center: Purification of Brominated Heterocyclic Amines
From the Desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. The purification of brominated heterocyclic amines presents a unique intersection of chemical properties that can transform a routine separation into a significant challenge. The basicity of the amine, the electrophilicity and steric bulk of the bromine atom, and the electronic nature of the heterocyclic core create a delicate balance that must be carefully managed.
This guide is structured to address the most common and frustrating issues encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, effective decisions during your purification workflows.
Troubleshooting Guide: Common Purification Issues & Solutions
This section is formatted as a series of questions and answers, directly addressing specific problems you may encounter.
Category 1: Column Chromatography
Question 1: My brominated amine is streaking severely on my silica gel column, leading to broad peaks and poor separation. Why is this happening and how can I fix it?
Answer: This is the most common issue and stems from the fundamental acid-base interaction between your basic amine and the acidic surface of silica gel.[1] Silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can protonate your basic heterocyclic amine. This ionic interaction causes your compound to bind too strongly, eluting slowly and unevenly, which results in "streaking" or "tailing".
Solutions:
-
Use a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase (eluent).[2]
-
Triethylamine (TEA): Typically, 0.1-2% TEA is added to the eluent. It's effective but may be difficult to remove from the final product if your compound is not crystalline.
-
Ammonia Solution: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your eluent system (e.g., creating a gradient with Dichloromethane/Methanol/NH₃). This is often easier to remove under vacuum.
-
-
Switch the Stationary Phase: If basic modifiers are not effective or are incompatible with your molecule, consider a different adsorbent.[2]
-
Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives for purifying basic compounds. TLC should be performed on alumina plates to develop a suitable solvent system first.
-
Reversed-Phase (C18) Silica: For very polar amines, reversed-phase chromatography, which separates compounds based on hydrophobicity, can be highly effective.[2]
-
-
Amine Protection: Temporarily masking the amine functionality as a carbamate (e.g., Boc or Cbz group) eliminates its basicity.[3][4] The protected compound will behave like a neutral molecule, making purification on standard silica gel significantly easier. This strategy adds protection and deprotection steps but can be invaluable for complex separations.[4][5]
Question 2: My compound seems to be decomposing on the column. I'm seeing a new, less polar spot appear in my collected fractions. What could be happening?
Answer: This is a strong indication of an on-column reaction, with debromination being a likely culprit. The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to cleavage under certain conditions.[6] The acidic nature of silica gel can sometimes catalyze this hydrodehalogenation, especially with protic solvents like methanol, resulting in the formation of the non-brominated parent heterocycle.[7]
Solutions:
-
Test for Stability: Before committing to a large-scale column, spot your crude material on a silica TLC plate. Let it sit for an hour, then elute it. If a new spot appears, your compound is not stable on silica.[2][7]
-
Deactivate the Silica: Using the basic modifiers mentioned in Question 1 (like TEA) can reduce the acidity of the silica and suppress this side reaction.
-
Change the Stationary Phase: Switching to a more inert phase like neutral alumina is a good strategy to avoid decomposition.[2]
-
Solvent Choice: Avoid highly protic solvents if you suspect instability. A system like Hexane/Ethyl Acetate or Dichloromethane/Acetone might be gentler than one containing methanol.
Question 3: My crude material is not soluble in the non-polar solvent I need for proper loading and separation on the column. How can I load it effectively?
Answer: Loading the column correctly is critical for achieving good separation. Dissolving the sample in a highly polar solvent will cause it to crash out of solution when it hits the non-polar mobile phase, leading to a broad, uneven band.[8] Dissolving it in a large volume of the mobile phase is also detrimental.
Solution: Dry Loading
This is the preferred method for samples with poor solubility in the starting eluent.[7]
-
Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).
-
Add a small amount of silica gel (or your chosen stationary phase) to this solution, typically 2-3 times the mass of your crude product.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.
-
Gently load this powder onto the top of your prepared column. This ensures the sample is introduced as a very fine, concentrated band, leading to optimal separation.[9]
Category 2: Recrystallization
Question 1: My compound is not crystallizing from solution; instead, it's "oiling out." How can I fix this?
Answer: "Oiling out" occurs when the solubility of your compound drops so rapidly that it comes out of solution as a liquid phase rather than forming an ordered crystal lattice.[2] This is often caused by the solution being too concentrated (supersaturated), cooling too quickly, or the presence of impurities that inhibit crystal formation.
Solutions:
-
Reheat and Dilute: Warm the flask to redissolve the oil, then add a small amount more of the hot solvent to slightly dilute the solution.[2]
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring and glass wool if necessary. Once at room temperature, you can move it to a refrigerator and then an ice bath to maximize recovery.[10]
-
Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments provide nucleation sites for crystal growth.[2][11]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[2][11]
-
Question 2: My purified crystals still have a yellow or brown tint after a bromination reaction using N-Bromosuccinimide (NBS) or Br₂. What is this impurity and how do I remove it?
Answer: The color is almost certainly from residual elemental bromine (Br₂) or byproducts from the brominating agent, such as succinimide from NBS.[12][13] These impurities are often carried through the initial workup.
Solution: Pre-Purification Quench
Before attempting recrystallization or chromatography, you must remove the residual bromine from your crude organic extract.
-
During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[12][14][15]
-
Continue washing until the reddish-brown or yellow color of the organic layer completely disappears.[15] The thiosulfate reduces the elemental bromine (Br₂) to colorless bromide ions (Br⁻).
-
After this wash, proceed with your standard workup (e.g., brine wash, drying over Na₂SO₄) before moving on to chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy when approaching the purification of a completely new brominated heterocyclic amine?
A1: Start with a thorough analysis of the crude product using Thin Layer Chromatography (TLC).
-
Assess Complexity: Run a TLC in a standard solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to see how many components are in your crude mixture.
-
Test Solvents: Use TLC to screen for an appropriate solvent system for column chromatography, aiming for a product Rf of ~0.3.[8]
-
Check for Streaking: On the same TLC plate, observe if your product spot streaks. If it does, you know you will need a basic modifier or an alternative stationary phase for column chromatography.
-
Assess Crystallinity: If the crude product is a solid, attempt a small-scale recrystallization from various solvents to see if it's a viable method.
This initial analytical work will inform your decision, as illustrated in the decision tree below.
Q2: Does the position of the bromine atom on the heterocyclic ring affect purification?
A2: Yes, significantly. The position of the bromine atom influences the molecule's dipole moment, pKa of the amine, and steric hindrance. For example, a bromine atom adjacent to the nitrogen may sterically hinder the amine's interaction with silica, potentially reducing streaking but also affecting its solubility and crystal packing. There is no universal rule, but you should expect isomers to behave differently during purification.
Q3: Is protecting the amine group with something like a Boc-group worth the extra steps?
A3: It often is, especially for complex mixtures or particularly basic amines. While it adds a protection and a deprotection step to your synthesis, the resulting purification can be dramatically simplified.[4] A Boc-protected amine is no longer basic and typically behaves very well during standard silica gel chromatography, eliminating streaking issues entirely.[3][16] This is an "orthogonal" strategy that can save days of frustrating purification attempts.[4]
Visualized Workflows & Data
Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting flowchart for column chromatography streaking.
Data Tables
Table 1: Common Modifiers for Column Chromatography of Amines
| Modifier | Typical Concentration | Eluent System | Notes |
|---|---|---|---|
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Hexane/EtOAc, DCM/MeOH | Highly effective; can be difficult to remove from non-crystalline products. |
| Ammonia (7N in MeOH) | 1 - 10% of the polar phase | DCM / (MeOH/NH₃ mix) | Easier to remove under vacuum than TEA; highly effective. |
| Pyridine | 0.1 - 0.5% (v/v) | Hexane/EtOAc, DCM/MeOH | Less common; useful if TEA or NH₃ cause side reactions. |
Experimental Protocols
Protocol 1: Column Chromatography with a Triethylamine (TEA) Modifier
This protocol describes a standard flash chromatography procedure for a basic brominated heterocyclic amine that exhibits streaking on silica.
-
Solvent System Selection: Develop an eluent system using TLC. For example, if 7:3 Hexane:Ethyl Acetate gives an Rf of 0.3, prepare your bulk eluent by adding 1 mL of TEA for every 100 mL of the solvent mixture (1% TEA).
-
Column Packing: Pack a glass column with silica gel using the 1% TEA-modified eluent (a "slurry pack" method is preferred to dissipate heat).[8] Do not let the solvent level drop below the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of Dichloromethane or the eluent. If solubility is poor, perform a dry load as described in the troubleshooting guide.
-
Elution: Carefully add the sample to the top of the silica. Begin eluting with the 1% TEA-modified solvent, collecting fractions. The TEA will compete with your amine for the acidic sites, allowing your compound to elute symmetrically.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Workup: Combine the pure fractions and remove the solvent and TEA under reduced pressure. High vacuum may be required to remove all traces of TEA.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for purifying a solid compound when no single solvent is effective. It relies on a pair of miscible solvents: a "good" solvent in which the compound is soluble when hot, and a "poor" (or "anti-solvent") in which the compound is insoluble.[10] A common pair for these compounds is Ethyl Acetate (good) and Hexane (poor).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (e.g., Ethyl Acetate) dropwise until the solid just dissolves completely.
-
Adding Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent (Hexane) to rinse away soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. tcichemicals.com [tcichemicals.com]
Improving the stability of 3-Bromofuro[3,2-c]pyridin-4-amine in solution
Introduction: 3-Bromofuro[3,2-c]pyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique fused-ring structure, combining a furo[3,2-c]pyridine core with an amine and a bromine substituent, makes it a versatile scaffold for synthesizing compounds with diverse biological activities. However, the inherent reactivity of this structure presents stability challenges when handled in solution, potentially compromising experimental reproducibility and the integrity of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the stability and purity of this compound in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is developing a yellow or brown tint over time. What is causing this discoloration and how can I prevent it?
A1: This is the most common issue reported and typically indicates compound degradation. The discoloration arises from the formation of oxidized species and other chromophoric impurities. The primary culprits are atmospheric oxygen and light. The electron-rich nature of the aminopyridine system makes it susceptible to oxidation, a process that can be accelerated by light.
Root Cause Analysis & Prevention Workflow:
Caption: Workflow for diagnosing and preventing solution discoloration.
Detailed Preventative Measures:
-
Inert Atmosphere: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes. Prepare the solution and store the final aliquot under an inert atmosphere.[1]
-
Light Protection: Always use amber vials or wrap your containers in aluminum foil to prevent exposure to ambient and UV light.[1] Light can catalyze both oxidation and the cleavage of the carbon-bromine bond.[2]
-
Solvent Purity: Use high-purity, anhydrous grade solvents. Peroxides, often present in older ether or THF solvents, can initiate oxidation.
Q2: What are the primary chemical degradation pathways for this compound in solution?
A2: Understanding the potential degradation mechanisms is key to designing stable formulations. Based on the structure, which combines features of an aniline, a pyridine, and a bromo-aromatic, we can anticipate several pathways:
-
Oxidative Degradation: The amino group can be oxidized, leading to the formation of nitroso, nitro, or polymeric species. The pyridine ring itself can also undergo oxidation, though this is generally less favorable.[3][4]
-
Photodegradation (Debromination): The Carbon-Bromine (C-Br) bond is susceptible to cleavage upon exposure to UV light. This photolytic debromination results in the formation of furo[3,2-c]pyridin-4-amine and other radical-mediated byproducts.[2]
-
Solvolysis/Hydrolysis: In protic solvents (e.g., water, methanol), the solvent molecule can act as a nucleophile, displacing the bromide to form a hydroxyl or methoxy substituted analog. This is a form of nucleophilic aromatic substitution.[5]
-
pH-Mediated Instability: The basicity of the amino group and the pyridine nitrogen means that pH can significantly influence stability.[6][7] At very low or high pH, acid- or base-catalyzed hydrolysis of the furan ring or other rearrangements can occur.
Caption: Potential degradation pathways for the target molecule in solution.
Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?
A3: Solvent choice is critical. The ideal solvent should fully dissolve the compound without reacting with it.
| Solvent Category | Recommended | Use with Caution | Generally Avoid | Rationale |
| Aprotic Polar | DMSO, DMF | Acetonitrile (MeCN) | Excellent Solubilizing Power: DMSO and DMF are excellent solvents for this compound. Low Reactivity: Being aprotic, they do not participate in solvolysis.[5] Acetonitrile is also a good choice, but ensure it is high-purity grade. | |
| Ethers | 1,4-Dioxane, THF | Peroxide Formation: Ethers can form explosive peroxides over time, which are strong oxidizing agents. If you must use them, ensure they are fresh and peroxide-free. | ||
| Protic | Methanol, Ethanol, Water | Risk of Solvolysis: These solvents can act as nucleophiles and displace the bromine atom, leading to impurities over time.[5] If required for an assay, prepare fresh solutions and use them immediately. | ||
| Non-Polar | Toluene, Hexanes | Poor Solubility: The compound generally has poor solubility in non-polar solvents. |
Expert Recommendation: For long-term storage, high-purity, anhydrous DMSO is the solvent of choice. Prepare a high-concentration stock (e.g., 10-50 mM), aliquot into single-use volumes, and store under inert gas at -80°C.
Q4: How does pH affect the stability of the compound, and can I use a buffer?
A4: The compound has two basic centers: the exocyclic amine and the pyridine ring nitrogen. Protonation of these sites dramatically alters the molecule's electronic properties and, consequently, its stability.
-
Neutral to Basic pH (pH > 7): The amino group is in its neutral, free-base form. This form is more electron-rich and thus more susceptible to oxidation.
-
Slightly Acidic pH (pH 4-6): The amino group and/or the pyridine nitrogen will be protonated. This protonation withdraws electron density from the ring system, making it less susceptible to oxidation. This strategy has been successfully used to stabilize other amine-containing molecules during reactions.[8]
-
Strongly Acidic pH (pH < 3): Extreme acidity may promote hydrolysis of the furan ring or other undesirable side reactions.
Practical Guidance: If your experiment requires an aqueous environment, using a buffer in the pH 4-6 range is advisable. Citrate or acetate buffers are common choices. Avoid buffers that could be reactive (e.g., phosphate buffers under certain conditions might interact with the molecule). Always perform a small-scale, short-term stability test in your chosen buffer system.
Protocol: Monitoring Solution Stability
To quantitatively assess stability under your specific conditions, a simple HPLC-based experiment is recommended.
Objective: To determine the rate of degradation of this compound in a chosen solvent over time.
Methodology:
-
Solution Preparation: Prepare a solution of the compound at a typical experimental concentration (e.g., 1 mM) in your solvent of choice.
-
Aliquoting: Dispense the solution into multiple, identical amber HPLC vials.
-
Storage Conditions: Store the vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).
-
Time Points: Designate time points for analysis (e.g., T=0, 2h, 6h, 24h, 48h, 1 week).
-
HPLC Analysis: At each time point, analyze one vial. Use a stability-indicating HPLC method.
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: At T=0, the chromatogram should show a single major peak. At later time points, measure the peak area of the parent compound. The appearance of new peaks indicates degradation. Calculate the percentage of the parent compound remaining relative to the T=0 sample.
Caption: A typical workflow for conducting a solution stability study.
References
- 1. fishersci.com [fishersci.com]
- 2. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Bromopyridines
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acid derivatives, particularly when working with bromopyridine substrates.
The pyridine moiety is a cornerstone of many biologically active molecules, making its efficient functionalization via Suzuki coupling a critical process in drug discovery and development.[1][2] However, the unique electronic properties of bromopyridines can present challenges, and the formation of symmetrical biaryl impurities from boronic acid homocoupling can significantly reduce yields and complicate purification.[3]
This guide moves beyond generic advice, offering a detailed, mechanistic-driven approach to problem-solving. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific issues you may be observing in your reaction outcomes.
Issue 1: Significant Formation of Boronic Acid Homocoupling Product Detected by LC-MS or NMR.
You've run your Suzuki reaction with a bromopyridine and an arylboronic acid, but analysis of the crude reaction mixture shows a significant peak corresponding to the symmetrical biaryl derived from your boronic acid.
A1: The primary culprit behind boronic acid homocoupling is often the presence of dissolved oxygen in your reaction mixture.[3][4][5][6][7][8][9] Oxygen can participate in the catalytic cycle in a detrimental way, leading to the oxidative homocoupling of the boronic acid.[10][11][12] The mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species, which can then react with two molecules of the boronic acid to generate the homocoupled product.[3][4][6][13]
A2: "Degassing" can be a loosely applied term. A quick bubbling of inert gas may not be sufficient to remove all dissolved oxygen. For oxygen-sensitive reactions like Suzuki couplings, a rigorous and consistent degassing protocol is paramount.
Workflow for Minimizing Oxygen-Induced Homocoupling
Caption: A robust workflow for setting up an oxygen-free Suzuki reaction.
Detailed Protocol: Rigorous Degassing of Reaction Solvents
-
Sparge Method: Insert a long needle connected to a source of inert gas (Argon or Nitrogen) into your solvent, ensuring the needle tip is below the solvent surface. Bubble the gas through the solvent for at least 15-30 minutes.[3][14] For reactions particularly sensitive to oxygen, this should be done in the reaction flask itself just prior to adding the catalyst.
-
Freeze-Pump-Thaw Method: This is a more thorough method for removing dissolved gases.
-
Place your solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent. You will likely see bubbles of gas being released from the solvent as it thaws.
-
Repeat this cycle at least three times for maximum effectiveness.[3][14]
-
A3: Yes, absolutely. The oxidation state of your palladium precursor is a critical factor.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common and often air-stable, but they require in-situ reduction to the active Pd(0) species to initiate the primary Suzuki catalytic cycle.[3][15] One pathway for this reduction involves the boronic acid itself, which results in the formation of the homocoupled byproduct and Pd(0).[3][16] Therefore, using a Pd(II) source can inherently generate a certain amount of homocoupling byproduct at the start of the reaction.
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a pre-formed Pd(0) catalyst can often mitigate the initial homocoupling seen with Pd(II) sources, as the reduction step involving the boronic acid is bypassed.[11][12] However, these catalysts are generally more sensitive to air, and improper handling can lead to oxidation and subsequent catalyst deactivation or participation in oxygen-mediated homocoupling pathways.
Recommendation: If you are using a Pd(II) precatalyst and observing significant homocoupling, consider switching to a Pd(0) source, ensuring all reagents and solvents are rigorously deoxygenated.
Catalytic Cycles: The Desired vs. The Undesired Pathway
Caption: Competing catalytic cycles in Suzuki reactions.
Issue 2: My Reaction is Sluggish, and I Still Get Homocoupling Byproducts.
Even after improving degassing, the reaction is slow, and homocoupling persists, suggesting it might be outcompeting the desired cross-coupling.
A4: The relative rates of the productive Suzuki coupling versus the unproductive homocoupling are key. If the main cycle is slow, side reactions have more opportunity to occur. For bromopyridines, several factors can lead to sluggish reactions.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively inhibiting the catalyst.[12][17]
-
Slow Oxidative Addition: The C-Br bond of some bromopyridines can be less reactive towards oxidative addition, which is often the rate-determining step.[1][17]
Solutions to Accelerate Cross-Coupling:
| Strategy | Rationale | Recommended Action |
| Ligand Choice | Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, and their steric bulk can disfavor pyridine coordination to the palladium center.[3][17] | Screen ligands such as SPhos, XPhos, or RuPhos, which are often effective for heteroaromatic couplings.[17][18] |
| Base Selection | The base is crucial for activating the boronic acid for transmetalation.[19][20] A poorly soluble or insufficiently strong base can slow this step. | For bromopyridines, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[8][19] Ensure the base is finely powdered to maximize surface area. |
| Solvent System | Proper solvent choice ensures all components remain in solution, facilitating efficient reaction. | Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are standard.[19][21] The water helps to solubilize the base and facilitate the formation of the active boronate species. |
| Temperature | Higher temperatures can increase the rate of all steps in the catalytic cycle. | Cautiously increase the reaction temperature. However, be aware that very high temperatures can also lead to catalyst decomposition or promote protodeboronation.[11][12] |
Frequently Asked Questions (FAQs)
Q: Are boronic esters, like pinacol esters, less prone to homocoupling?
A: While the primary driver of homocoupling is oxygen, boronic esters (e.g., pinacol esters) can offer an advantage. They are generally more stable than their corresponding boronic acids and are less susceptible to a competing side reaction called protodeboronation (hydrolysis of the C-B bond).[12][17][22] By minimizing this decomposition pathway, more of the boron reagent is available for the desired cross-coupling, which can indirectly lead to a cleaner reaction profile with less potential for side products.[3]
Q: Can the order of reagent addition make a difference?
A: Yes. A common practice to minimize homocoupling, especially when using Pd(II) catalysts, is to pre-heat the mixture of the bromopyridine, base, and solvent under an inert atmosphere before adding the catalyst and the boronic acid.[7] This can help ensure the catalyst is in a more favorable environment for the main catalytic cycle to begin promptly upon addition of the coupling partners.
Q: I've tried everything, and I still see some homocoupling. How can I remove this impurity during workup/purification?
A: Symmetrical biaryl homocoupling products can sometimes be challenging to separate from the desired product due to similar polarities.
-
Crystallization: If your desired product is crystalline, recrystallization can be a highly effective method for removing impurities.
-
Chromatography: Careful optimization of the solvent system for column chromatography is often required. Using a less polar solvent system might allow for better separation. In some cases, reverse-phase chromatography may be necessary.
-
Boronic Acid Scavenging: If unreacted boronic acid and its homocoupling product are the primary impurities, a post-reaction wash with a basic aqueous solution can sometimes help remove the acidic boronic species, although the neutral homocoupled product will remain in the organic layer.
By understanding the mechanisms that drive homocoupling and systematically addressing the key experimental parameters—oxygen exclusion, catalyst choice, and reaction kinetics—researchers can significantly improve the efficiency and selectivity of Suzuki reactions involving challenging bromopyridine substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Furopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of furopyridine derivatives. Furopyridines are a critical class of heterocyclic compounds in medicinal chemistry, and their synthesis often relies on the versatility of palladium-catalyzed cross-coupling reactions.[1] However, the unique electronic and structural features of the furopyridine core can present significant challenges, most notably the deactivation of the palladium catalyst, leading to diminished yields, stalled reactions, and purification difficulties.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and overcome common issues related to catalyst deactivation in your experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction has stalled, and I observe the formation of a black precipitate. What is happening?
Answer: The black precipitate you are observing is likely "palladium black," which consists of agglomerated, inactive palladium(0) particles. This is a common mode of catalyst deactivation in palladium-catalyzed cross-coupling reactions and indicates that your active catalytic species is falling out of the catalytic cycle.
Underlying Causes and Preventative Measures:
-
Ligand Dissociation and Instability: The phosphine or N-heterocyclic carbene (NHC) ligand responsible for stabilizing the palladium center may be dissociating, leaving the palladium atoms vulnerable to aggregation.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos, RuPhos) or robust NHC ligands. These ligands form stable complexes with palladium, preventing dissociation and subsequent agglomeration.
-
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and ligand degradation, leading to the formation of palladium black.
-
Solution: It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider screening a range of temperatures to find the optimal balance between reaction kinetics and catalyst stability.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of inactive Pd(II) species and promote ligand degradation.
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods such as bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.
-
Issue 2: My reaction yield is consistently low, and I'm isolating a significant amount of dehalogenated furopyridine byproduct. Why is this happening and how can I minimize it?
Answer: The formation of a hydrodehalogenated byproduct, where the halide on your furopyridine is replaced by a hydrogen atom, is a common side reaction in Suzuki-Miyaura and other cross-coupling reactions.[3] This side reaction consumes your starting material and reduces the yield of the desired product. N-heterocyclic halides, such as furopyridines, are particularly susceptible to this issue.[3]
Underlying Causes and Preventative Measures:
-
Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is the formation of a palladium-hydride species in the catalytic cycle.[3] This can arise from reactions with trace water, alcohols (if used as solvent or present as an impurity), or certain bases. The Pd-H species can then undergo reductive elimination with the furopyridine-palladium intermediate to yield the dehalogenated product.
-
Substrate Electronics: The electron-deficient nature of the pyridine ring in the furopyridine system can make the corresponding organopalladium intermediate more prone to side reactions like dehalogenation.
-
Slow Transmetalation: A sluggish transmetalation step in Suzuki-Miyaura coupling can increase the lifetime of the organopalladium halide intermediate, providing more opportunity for dehalogenation to occur.[3]
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway. |
| Base | Use non-hydridic, anhydrous bases like K₃PO₄ or Cs₂CO₃. | Avoids the introduction of a potential source for the formation of Pd-H species. |
| Solvent | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. | Minimizes the presence of proton sources that can lead to Pd-H formation. |
| Boron Reagent | Use highly pure and reactive boronic acids or esters (e.g., pinacol esters). | A faster transmetalation step reduces the lifetime of the intermediate susceptible to dehalogenation.[3] |
| Additives | In some cases, the addition of a small amount of a proton scavenger can be beneficial. |
Experimental Protocol to Minimize Dehalogenation in Suzuki-Miyaura Coupling of a Halofuropyridine:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halofuropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and anhydrous K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Issue 3: My Buchwald-Hartwig amination of a chlorofuropyridine is sluggish and gives poor yields. What factors should I consider?
Answer: The Buchwald-Hartwig amination of chlorofuropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Additionally, the furopyridine moiety itself can influence the catalytic cycle.
Underlying Causes and Optimization Strategies:
-
Catalyst Inhibition by the Furopyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[4]
-
Inefficient Oxidative Addition: The oxidative addition of a palladium(0) species to the C-Cl bond is often the rate-limiting step and is more difficult than with the corresponding bromides or iodides.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a modern, highly active pre-catalyst system, such as a G3 or G4 Buchwald pre-catalyst with a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos). | These systems are designed to be highly active and can overcome the challenge of C-Cl bond activation. |
| Base | A strong, non-nucleophilic base like LiHMDS or NaOt-Bu is typically required. | To deprotonate the amine and facilitate the catalytic cycle. Be mindful of potential substrate incompatibility with strong bases. |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are generally effective. | |
| Temperature | Higher reaction temperatures are often necessary to promote oxidative addition. | Monitor for catalyst decomposition at elevated temperatures. |
Workflow for Troubleshooting Sluggish Buchwald-Hartwig Aminations:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Can the furan ring of the furopyridine system also contribute to catalyst deactivation?
A1: While the pyridine nitrogen is often the primary concern for catalyst inhibition, the furan ring can also play a role. The oxygen atom is a Lewis base, though weaker than the pyridine nitrogen. More significantly, the electron-rich nature of the furan ring can influence the electronic properties of the entire furopyridine system, which can, in turn, affect the rates of the various steps in the catalytic cycle. In some cases, C-H activation of the furan ring can be a competing side reaction, leading to undesired byproducts.[5]
Q2: I am performing a Sonogashira coupling with a bromofuropyridine and observe significant homocoupling of my terminal alkyne. How can I prevent this?
A2: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and an amine base in a solvent like acetonitrile or DMF.[6]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
Q3: Are there any general guidelines for purifying my crude furopyridine product to remove residual palladium?
A3: Yes, removing trace palladium from your final product is crucial, especially for pharmaceutical applications.
-
Aqueous Workup: An aqueous workup with a solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or a strong ligand (e.g., triphenylphosphine) can help to sequester palladium.
-
Chromatography: While standard silica gel chromatography can remove some palladium, it is often not completely effective.
-
Scavengers: For very low levels of palladium, consider treating a solution of your product with a palladium scavenger resin. These are commercially available and can be very effective.
-
Recrystallization: If your product is a solid, recrystallization is often an excellent final purification step to remove trace impurities, including residual palladium.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In a research laboratory setting, the regeneration of a deactivated homogeneous palladium catalyst is often not practical. For heterogeneous catalysts like palladium on carbon, regeneration protocols involving washing with solvents or treatment with acids or bases have been reported, but their effectiveness can vary.[7] For homogeneous catalysts that have formed palladium black, it is generally more efficient to start with a fresh batch of catalyst. The focus should be on preventing deactivation in the first place through careful optimization of reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Effective Removal of Palladium Catalyst Residues from 3-Bromofuro[3,2-c]pyridin-4-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues from 3-Bromofuro[3,2-c]pyridin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.
The unique heteroaromatic structure of this compound, containing both a pyridine nitrogen and an exocyclic amine, presents a significant challenge for palladium removal. These nitrogen atoms can act as strong ligands, forming stable complexes with palladium and making its removal by standard methods like simple filtration or solvent extraction difficult.[1] This guide is designed to help you navigate these complexities and select the most effective purification strategy.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific issues you may encounter during the purification of this compound and offers targeted solutions.
Issue 1: High Levels of Residual Palladium Persist After Initial Purification
-
Root Cause Analysis: The primary reason for tenacious palladium contamination in nitrogen-containing heterocycles like this compound is the strong coordination of the palladium center by the pyridine and amine functionalities. This sequesters the metal in the organic phase, rendering simple aqueous washes or standard silica gel chromatography less effective.[1] The specific form of the residual palladium (e.g., Pd(0) vs. Pd(II)) can also influence the efficacy of the chosen removal method.
-
Strategic Solutions:
-
Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger with functional groups that have a stronger binding affinity for palladium than your product does. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are excellent first choices.[1][2]
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on time, temperature, and solvent.[3] An initial screening of these parameters is recommended.
-
Consider a Pre-Treatment Step: A mild oxidation (e.g., with a peroxide) or reduction step can change the oxidation state of the palladium, potentially disrupting its complex with your product and making it more amenable to scavenging.
-
Issue 2: Significant Product Loss During the Palladium Removal Process
-
Root Cause Analysis: Non-specific adsorption of your polar this compound product onto the purification medium is a common cause of yield loss. This is particularly prevalent when using activated carbon, which has a high surface area and can adsorb a wide range of organic molecules.[4][5]
-
Strategic Solutions:
-
Screen a Panel of Scavengers: Test various scavengers to identify one with high selectivity for palladium but low affinity for your product.[6]
-
Minimize the Amount of Adsorbent: Use the minimum effective amount of the scavenger or activated carbon to avoid unnecessary product loss.
-
Solvent System Optimization: The choice of solvent can significantly impact the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may help to minimize its adsorption.[6]
-
Alternative Purification Methods: If product loss remains high, consider switching to methods like crystallization with palladium-solubilizing additives or a targeted liquid-liquid extraction.[7]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Root Cause Analysis: Variability in the palladium species present at the end of the reaction can lead to inconsistent purification results. This can be influenced by slight variations in reaction conditions, work-up procedures, or even the age of the reagents.
-
Strategic Solutions:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure is followed for each batch before initiating the palladium removal step.
-
Utilize a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[8][9]
-
Implement a Pre-Treatment Step: As mentioned previously, converting the palladium into a single, more easily removed species through a mild oxidation or reduction can improve consistency.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[6][7]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[7] The effectiveness of this method can be enhanced with additives that increase the solubility of palladium species.[7]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[10]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[11]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[12]
Q2: How do I choose the best palladium removal method for this compound?
A2: The optimal method depends on several factors:
-
The nature of your final product: this compound is a polar, nitrogen-containing heterocycle, making it a strong ligand for palladium. This suggests that high-affinity scavengers will likely be more effective than simple extraction or crystallization alone.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
The required level of purity: For pharmaceutical applications, stringent limits on residual palladium must be met.[7]
-
The scale of your synthesis: Some methods are more amenable to large-scale production than others.[13]
A decision-making workflow for selecting a suitable method is outlined below.
Q3: How can I quantify the amount of residual palladium in my product?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive analytical technique for determining the concentration of trace metals like palladium in organic samples.[7][14] Less expensive, high-throughput fluorometric and colorimetric methods are also available for rapid screening.[15][16]
Q4: What are the acceptable limits for palladium residues in pharmaceutical products?
A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (ICH Q3D) for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10g.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Data Presentation
The following table provides a comparison of common palladium scavenging methods.
| Scavenging Method | Functional Group/Type | Advantages | Disadvantages | Typical Efficiency |
| Silica-Based Scavengers | Thiol (-SH), DMT, Cysteine | High selectivity for palladium, good efficiency.[1] | Can be more expensive than other methods. | Can reduce Pd levels to <10 ppm.[1][17] |
| Polymer-Bound Scavengers | Triazine-thiol (TMT) | High loading capacity, effective for a range of palladium catalysts.[5][17] | May require longer reaction times. | Can reduce Pd levels to <20 ppm.[5] |
| Activated Carbon | - | Cost-effective. | Can cause product loss due to non-specific adsorption.[4][5] | Variable, can reduce Pd levels to <50 ppm.[5] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin (e.g., SiliaMetS® Thiol) relative to the initial amount of palladium catalyst used.[5][18]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[5][18] The optimal time and temperature should be determined experimentally.
-
Filter the Resin: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[5]
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[5]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Concentrate the Solution: Concentrate the filtrate to obtain the product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Visualizations
Decision-Making Workflow for Palladium Removal
Caption: Decision-making workflow for palladium removal.
General Scavenging Protocol
Caption: General experimental workflow for palladium scavenging.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. books.rsc.org [books.rsc.org]
- 17. biotage.com [biotage.com]
- 18. Metal Scavengers [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine
Welcome to the technical support center for the synthesis and scale-up of 3-Bromofuro[3,2-c]pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic building block. As a key intermediate in the development of novel therapeutics, particularly for neurological disorders, mastering its synthesis is paramount.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific, practical challenges you may encounter. The protocols and advice are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature.
Overall Synthetic Strategy
A robust and scalable synthesis of this compound can be logically approached through a multi-step sequence. The strategy involves building the core furo[3,2-c]pyridine skeleton, followed by sequential, regioselective functionalization. This approach ensures maximum control over the introduction of the bromo and amine substituents, which is crucial for purity and yield on a larger scale.
Caption: Proposed 4-step synthetic workflow for this compound.
Part 1: Troubleshooting Guide & FAQs by Synthetic Stage
This section is structured to follow the synthetic workflow, addressing common problems at each key transformation.
Stage 1 & 2: Synthesis and Chlorination of the Furo[3,2-c]pyridine Core
The initial formation of the heterocyclic core and its subsequent activation via chlorination are foundational steps where yield and purity are critical. The synthesis of related[2]benzofuro[3,2-c]pyridin-1(2H)-one structures often involves cyclization of corresponding azides, followed by aromatization with reagents like phosphorus oxychloride (POCl₃) to yield the chloro-derivative.[3][4]
Frequently Asked Questions (FAQs):
-
Q: My cyclization to form Furo[3,2-c]pyridin-4(5H)-one is low-yielding. What are the common causes?
-
A: Low yields in such cyclizations can often be attributed to impure starting materials, incorrect reaction temperature, or inefficient removal of byproducts. For thermal azide cyclizations, for instance, the temperature must be high enough to induce dinitrogen extrusion but not so high as to cause decomposition. Ensure your precursor is of high purity and that the reaction is conducted under an inert atmosphere.
-
-
Q: During the conversion of the pyridone to the 4-chloro derivative with POCl₃, I'm observing significant charring and dark-colored impurities. Why does this happen?
-
A: This is a common issue caused by the highly reactive nature of POCl₃ and the potential for thermal decomposition at elevated temperatures. The reaction is strongly exothermic upon addition of the substrate to POCl₃. The key is strict temperature control. Adding the pyridone portion-wise to refluxing POCl₃ can sometimes be too aggressive. A better approach is often to mix the components at a lower temperature and then gradually heat the mixture to reflux. Using a co-solvent like toluene can also help moderate the reaction.
-
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to 4-chlorofuro[3,2-c]pyridine | 1. Insufficient amount of POCl₃.2. Reaction time is too short.3. Presence of water in the starting material or solvent. | 1. Use a larger excess of POCl₃ (5-10 equivalents).2. Monitor the reaction by TLC or LC-MS and extend the reflux time until the starting material is consumed.3. Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Product isolation is difficult after POCl₃ quench | The quench of excess POCl₃ with ice/water is highly exothermic and can lead to hydrolysis of the product back to the pyridone or other side reactions. | 1. Cool the reaction mixture significantly before quenching.2. Add the reaction mixture slowly to a vigorously stirred slurry of ice and a base (e.g., NaHCO₃ or Na₂CO₃) to neutralize the acid formed.3. Extract the product immediately into a suitable organic solvent (e.g., DCM, EtOAc) after the quench. |
Stage 3: Regioselective Bromination
The furan ring in the furo[3,2-c]pyridine system is electron-rich and thus more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring. This inherent reactivity allows for the regioselective introduction of bromine at the 3-position.
Frequently Asked Questions (FAQs):
-
Q: Why is the bromination selective for the 3-position?
-
A: In electrophilic substitutions on furan, the attack occurs preferentially at the α-position (C2 or C5) due to better stabilization of the cationic intermediate. In the furo[3,2-c]pyridine system, the 2-position is part of the fusion, leaving the 3-position as the most activated and sterically accessible site on the furan ring for electrophiles. Direct bromination of an unsubstituted pyridine ring is difficult and requires harsh conditions (e.g., high temperatures), making the furan ring the favored site of reaction under milder conditions.[5]
-
-
Q: What is the best brominating agent for this step: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?
-
A: For scalability and safety, NBS is highly recommended. It is a solid, making it easier to handle than volatile and highly corrosive liquid bromine. NBS often provides higher selectivity and reduces the formation of over-brominated byproducts. The reaction can be run in solvents like acetonitrile (MeCN) or dichloromethane (DCM) at or below room temperature, offering excellent control.
-
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of di-brominated byproducts | 1. Excess of brominating agent.2. Reaction temperature is too high. | 1. Use a stoichiometric amount of NBS (1.0-1.05 equivalents). Add the NBS portion-wise and monitor the reaction progress closely by TLC/LC-MS.2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. |
| No reaction or very slow conversion | 1. Poor quality of NBS.2. Inappropriate solvent choice. | 1. Ensure your NBS is pure and has been stored correctly (protected from light and moisture). Recrystallization of NBS from water may be necessary.2. Acetonitrile or DMF are often effective solvents. Ensure the starting material is fully dissolved before adding the brominating agent. |
Stage 4: Nucleophilic Amination
This final step involves a nucleophilic aromatic substitution (SNAr) to replace the 4-chloro group with an amine. This reaction is feasible because the electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, particularly for leaving groups at the 2- and 4-positions.[6]
Frequently Asked Questions (FAQs):
-
Q: What conditions are recommended for the amination of 3-Bromo-4-chlorofuro[3,2-c]pyridine?
-
A: A common and effective method is copper-catalyzed amination. Using a source of ammonia like concentrated aqueous ammonia or ammonia in methanol, in a sealed vessel at elevated temperatures (e.g., 160-180 °C), with a copper catalyst (e.g., CuSO₄ or CuI) can drive the reaction to completion.[7] Alternatively, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be employed, though this often requires more expensive catalysts and ligands.[8]
-
-
Q: Can I use ammonium hydroxide directly? What are the risks?
-
A: Yes, but it requires careful control. The reaction must be performed in a sealed, pressure-rated vessel due to the high temperatures required to achieve a reasonable reaction rate. The primary risk is the competing hydrolysis reaction, where water acts as a nucleophile to convert the 4-chloro starting material back to the 4-pyridone, which will not undergo amination. Using anhydrous ammonia in a solvent like 1,4-dioxane or NMP can mitigate this but presents significant operational challenges for handling gaseous ammonia.
-
-
Q: My amination reaction is not going to completion. What can I do?
-
A: Incomplete conversion is a frequent challenge. First, ensure the absence of moisture. Second, consider the catalyst. If using a copper catalyst, ensure it is fresh. You can also increase the temperature or reaction time, but monitor for decomposition. If the reaction stalls, adding a ligand for the copper (e.g., L-proline) can sometimes improve catalytic turnover.
-
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-amino product | 1. Competing hydrolysis side reaction.2. De-bromination of the product or starting material.3. Catalyst deactivation. | 1. Use a high concentration of ammonia. Consider using a solution of ammonia in an alcohol (e.g., MeOH, IPA) instead of aqueous ammonia to reduce the water content.2. This can occur under harsh conditions. If using a palladium catalyst, screen different ligands to find one that promotes C-N bond formation without facilitating C-Br bond reduction.3. Ensure the reaction is run under an inert atmosphere, as oxygen can deactivate many catalysts. |
| Difficult purification of the final product | The product is basic and may chelate to residual copper catalyst, making extraction and chromatography difficult. | 1. After the reaction, quench with an aqueous solution of EDTA or ammonium hydroxide to complex and remove the copper catalyst.2. The product is an amine and may streak on silica gel. Use a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) during column chromatography.3. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) is the preferred method for purification at scale. |
Part 2: Scale-Up Considerations
Transitioning a synthesis from the bench to a pilot or production scale introduces new challenges that must be proactively managed.[9]
Caption: Key challenges and corresponding solutions for process scale-up.
Frequently Asked Questions (FAQs) for Scale-Up:
-
Q: The chlorination with POCl₃ is highly exothermic. How do I manage this on a 10 L scale?
-
A: Heat management is the primary concern. Use a jacketed reactor with a reliable heating/cooling system. The best approach is "reverse addition"—adding the starting material in portions or as a solution to the hot POCl₃ at a controlled rate, allowing the reactor's cooling system to dissipate the heat generated. Never add a large volume of quenching agent (like water) quickly to a large, hot batch of POCl₃.
-
-
Q: My yields dropped significantly when I scaled up the final amination step. Why?
-
A: This often points to mixing issues. In larger reactors, achieving homogeneous mixing of a solid catalyst (like CuSO₄) in a liquid slurry is more difficult.[9] This can lead to localized "dead spots" where the reaction does not proceed efficiently. Ensure your reactor is equipped with appropriate baffles and an impeller designed for solid suspensions (e.g., a pitched-blade turbine). Additionally, mass transfer limitations of the ammonia into the organic phase can become significant; more vigorous agitation may be required.
-
-
Q: Is column chromatography a viable purification method for multi-kilogram batches?
-
A: While possible, it is generally undesirable and economically unfeasible for large-scale production. The primary goal of process development should be to optimize the reaction conditions to the point where the final product can be isolated in high purity via crystallization. Screen various solvent systems to find one that allows for effective rejection of key impurities upon cooling or addition of an anti-solvent.
-
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols based on established methodologies for analogous chemical transformations. Safety Note: These reactions involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Furo[3,2-c]pyridin-4(5H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature.
-
Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and sodium bicarbonate. Caution: Highly exothermic quench.
-
Extract the aqueous slurry with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization. This procedure is analogous to those used for converting similar heterocyclic ketones to their chloro derivatives.[4]
Protocol 2: Synthesis of 3-Bromo-4-chlorofuro[3,2-c]pyridine
-
Dissolve 4-Chlorofuro[3,2-c]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Allow the reaction to stir at 0 °C and then warm to room temperature over 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purification is typically achieved by column chromatography (Hexanes/EtOAc).
Protocol 3: Synthesis of this compound
-
To a pressure-rated reaction vessel, add 3-Bromo-4-chlorofuro[3,2-c]pyridine (1.0 eq), copper(I) sulfate (CuSO₄, 0.1 eq), and concentrated aqueous ammonia (20-30 eq).
-
Seal the vessel tightly.
-
Heat the reaction mixture to 160-180 °C with vigorous stirring for 12-24 hours. Caution: High-pressure reaction.
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the reaction mixture with water and ethyl acetate.
-
Filter the mixture to remove any solids.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (DCM/MeOH with 1% Et₃N) or recrystallization. This amination procedure is a common method for converting halo-pyridines to aminopyridines.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of 3-Bromofuro[3,2-c]pyridin-4-amine for Biological Assays
Welcome to the technical support center for 3-Bromofuro[3,2-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in biological assays. Here, we move beyond simple protocols to explain the why behind each step, ensuring your experimental setup is both robust and reliable.
Understanding the Challenge: The Physicochemical Profile of this compound
Before diving into solubilization techniques, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₅BrN₂O[1]
-
Molecular Weight: 213.03 g/mol [1]
-
XLogP3: 1.6[2]
-
Hydrogen Bond Donor Count: 1[2]
-
Hydrogen Bond Acceptor Count: 3[2]
The molecule possesses a fused heterocyclic ring system, which contributes to its rigidity and crystal lattice energy. The presence of a bromine atom increases its lipophilicity, while the amine group offers a site for protonation, suggesting that its solubility will be pH-dependent. The XLogP3 value of 1.6 indicates a moderate lipophilicity, which often correlates with reduced aqueous solubility.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when preparing this compound for biological assays.
Q1: My compound won't dissolve in aqueous buffer. What is the first and most common solvent I should try?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended organic solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[3][4][5]
Causality: DMSO is a highly polar, aprotic solvent that is miscible with both water and many organic solvents.[6] Its ability to dissolve a wide range of polar and nonpolar compounds makes it an excellent starting point for creating a concentrated stock solution.[4][5] This stock can then be serially diluted into your aqueous assay buffer.
Protocol: Preparing a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath and brief sonication can aid in dissolution if the compound is slow to dissolve.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO. Here’s a systematic approach to troubleshoot this:
Workflow for Overcoming Precipitation
Caption: Decision workflow for addressing compound precipitation.
Detailed Steps:
-
Reduce Final Compound Concentration: The simplest first step is to lower the highest concentration in your dose-response curve.[7] Often, precipitation only occurs at the upper end of the concentration range.
-
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells or interfere with assay components.[3][8] Aim for a final DMSO concentration of ≤ 0.5% (v/v) in your assay.[3][9] Some sensitive cell lines may even require concentrations as low as 0.1%.[8]
-
Serial Dilution Strategy: Critically evaluate your dilution method. Preparing an intermediate aqueous dilution from the DMSO stock before adding it to the final assay media can increase the risk of precipitation.[7] It is often better to add the small volume of DMSO stock directly to the final assay medium with rapid mixing.
Q3: Reducing the concentration isn't an option for my assay's sensitivity. Are there other solvents or additives I can use?
A3: Yes, if DMSO alone is insufficient or if you need to limit its concentration, several other strategies can be employed.
Strategy 1: pH Modification
Expertise & Experience: this compound contains a basic amine group.[10] The solubility of such compounds can be dramatically increased in acidic conditions where the amine group becomes protonated (R-NH₃⁺).[11][12] This ionized form is generally more water-soluble.[12]
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate, phosphate, HEPES).
-
Add a small, consistent amount of your DMSO stock solution to each buffer to a final concentration that is problematic at neutral pH.
-
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or UV-Vis spectroscopy after filtering out any precipitate.[7]
-
Important Consideration: Ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability). Always run a pH-matched vehicle control.
Strategy 2: Utilizing Co-solvents
Trustworthiness: Sometimes, a combination of solvents works better than a single one.[13][14] Co-solvents are water-miscible organic solvents that, when used with DMSO or as alternatives, can improve the solubility of lipophilic compounds.[13]
Commonly Used Co-solvents in Biological Assays
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | < 1% | Can have effects on cellular metabolism.[3][8] |
| Polyethylene Glycol (PEG) | Varies by MW (e.g., PEG300, PEG400) | Generally well-tolerated; can increase solution viscosity.[15] |
| N-methyl-2-pyrrolidone (NMP) | < 0.5% | A powerful solvent, but potential for higher toxicity.[13] |
| Dimethylacetamide (DMA) | < 0.5% | Similar properties to NMP.[13] |
Protocol: Screening for an Effective Co-solvent
-
Prepare 10 mM stock solutions of this compound in various co-solvents (e.g., Ethanol, PEG400).
-
Add small volumes of these stock solutions to your assay buffer to achieve the desired final compound concentration, ensuring the final co-solvent concentration is within acceptable limits.
-
Observe for precipitation as described in the pH-dependent solubility test.
-
Crucially, always test the effect of the co-solvent alone (the vehicle) on your assay to ensure it has no confounding biological activity.
Strategy 3: Formulation Aids
Authoritative Grounding: For particularly challenging compounds, formulation aids like cyclodextrins or surfactants can be used to create more stable solutions.[13][16]
-
Cyclodextrins (e.g., β-cyclodextrin): These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[13] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[13] β-cyclodextrin has been shown to have minimal effects on some cell-based assays at certain concentrations.[3][9]
-
Surfactants (e.g., Tween 80): Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[13] The hydrophobic core of these micelles can solubilize lipophilic compounds.[13] However, surfactants can also disrupt cell membranes and interfere with protein function, so they must be used with caution and at very low concentrations.
Q4: How do I know if poor solubility is affecting my IC50 values?
A4: If a compound has low solubility, it can lead to an underestimation of its potency (an artificially high IC50 value).[7] This is because the actual concentration of the compound in solution may be lower than the nominal concentration you prepared.[7]
Self-Validating System to Check for Solubility-Limited Potency:
-
Observe the Dose-Response Curve: A flat or unusually shallow dose-response curve at higher concentrations can be an indicator that the compound is precipitating out of solution.
-
Kinetic Solubility Assay: Perform a simple kinetic solubility test. This mimics the dilution process used in biological assays.[7] A small volume of a concentrated DMSO stock is added to the assay buffer, and after a short incubation, any precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the solution is then measured (e.g., by HPLC-UV).[7]
-
Compare with IC50: If your measured kinetic solubility is close to or less than your calculated IC50 value, your assay results are likely being limited by solubility.
Illustrative Workflow for Solubility Assessment
Caption: A self-validating workflow to correlate bioactivity with solubility.
Conclusion
Enhancing the solubility of this compound is a critical step for obtaining accurate and reproducible data in biological assays. By systematically employing strategies ranging from the use of DMSO to pH modification, co-solvents, and formulation aids, researchers can overcome the challenges posed by this compound's physicochemical properties. Always remember that the goal is to achieve complete solubilization under conditions that do not interfere with the biological system under investigation. Validating your solubilization method with appropriate vehicle controls is paramount to scientific integrity.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. issr.edu.kh [issr.edu.kh]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. longdom.org [longdom.org]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 3-Bromofuro[3,2-c]pyridin-4-amine: A Kinase-Centric Hypothesis
Introduction: From Chemical Structure to Biological Function
3-Bromofuro[3,2-c]pyridin-4-amine is a heterocyclic small molecule with significant potential in drug discovery. Its furo[3,2-c]pyridine core is a key structural motif in various biologically active compounds, including known kinase inhibitors that are pivotal in oncology and immunology research.[1][2] The presence of an aminopyridine moiety further strengthens the hypothesis that this compound may exert its biological effects by targeting the ATP-binding pocket of protein kinases.[3][4]
However, a promising chemical scaffold is merely the starting point. For any novel compound, elucidating its precise mechanism of action (MOA) is a critical step in the drug development pipeline, essential for predicting efficacy, understanding potential toxicities, and establishing intellectual property.[5][6][7] This guide provides a comprehensive, multi-phase experimental framework for researchers to systematically validate the hypothesized MOA of this compound (herein referred to as 'Compound-X') as a kinase inhibitor. We will compare its hypothetical performance against established inhibitors and detail the self-validating protocols necessary to generate robust, publication-quality data.
The journey from a hit compound to a validated lead requires a logical progression from broad, unbiased screening to focused, mechanistic studies. Our approach is structured into three key phases:
-
Phase 1: Unbiased Target Deconvolution. Identifying the specific protein(s) that Compound-X physically interacts with inside the cell.
-
Phase 2: Target Engagement & Selectivity Profiling. Confirming the direct interaction in a cellular context and determining the compound's specificity across the kinome.
-
Phase 3: Cellular Pathway & Phenotypic Analysis. Linking target binding to a measurable downstream biological effect.
Caption: High-level workflow for validating the mechanism of action.
Phase 1: Target Deconvolution - Casting a Wide Net
The first and most critical step is to identify the direct binding partners of Compound-X from the entire cellular proteome without preconceived bias. This process, known as target deconvolution, is essential to confirm our kinase hypothesis or uncover novel, unexpected targets.[8][9] We will employ two complementary, state-of-the-art chemical proteomics approaches.
Kinobeads Competition Binding Assay
Rationale: The "kinobeads" technology is a powerful affinity chromatography method for profiling kinase inhibitors.[10] It utilizes beads coated with multiple, non-selective, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[11][12] By pre-incubating the lysate with a free, soluble compound (like Compound-X), we can perform a competition experiment. If Compound-X binds to a specific kinase, it will prevent that kinase from binding to the beads. The proteins that are "competed off" are then identified and quantified by mass spectrometry, revealing the direct targets of our compound.[13]
Experimental Protocol: Kinobeads Pulldown
-
Cell Lysate Preparation: Culture a relevant human cancer cell line (e.g., K-562, known for high kinase expression) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Competition Incubation: Aliquot equal amounts of protein lysate (e.g., 1 mg). Treat aliquots with either DMSO (vehicle control) or varying concentrations of Compound-X (e.g., 1 µM and 10 µM). Incubate for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobead slurry to the lysates and incubate for another hour at 4°C with rotation to capture kinases.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specific binders.
-
Elution & Digestion: Elute the bound proteins and perform on-bead tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the Compound-X-treated samples compared to the DMSO control. A significant reduction in bead binding indicates a direct interaction.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a revolutionary technique that measures target engagement in intact, living cells or tissues.[14][15] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[16][17][18] By heating cell samples across a temperature gradient and then measuring the amount of soluble (non-denatured) protein remaining at each temperature, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of a compound provides direct evidence of target engagement in a physiological context.[14]
Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment: Treat cultured cells with either DMSO or a saturating concentration of Compound-X for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Quantification: Analyze the amount of the specific target protein (identified from the kinobeads experiment) remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for Compound-X-treated cells compared to DMSO indicates thermal stabilization and thus, direct target engagement.
Phase 2: Quantifying Engagement and Selectivity
With primary targets identified, the next phase focuses on quantifying the binding affinity in a cellular environment and assessing the selectivity of Compound-X across a broad panel of kinases.
Isothermal Dose-Response CETSA (ITDRFCETSA)
Rationale: While the CETSA melt curve is qualitative, the isothermal dose-response format allows for the quantification of a compound's potency in cells.[18] Here, cells are treated with a range of compound concentrations but heated at a single, fixed temperature (chosen from the melt curve to be in the steepest part of the denaturation curve). The concentration of Compound-X that achieves half-maximal stabilization (EC50) can then be determined, providing a measure of cellular target engagement potency.[18]
Hypothetical Data Comparison:
Let's assume our Phase 1 experiments identified Cyclin-Dependent Kinase 2 (CDK2) as a primary target of Compound-X. We can now compare its cellular potency to a known CDK2 inhibitor, such as Palbociclib (which also inhibits CDK4/6).
| Compound | Target | ITDRFCETSA EC50 (nM) | Notes |
| Compound-X | CDK2 | 120 | Potent cellular engagement of the target. |
| Palbociclib | CDK2 | 250 | Known CDK inhibitor, serves as a benchmark.[3] |
| Compound-Y (Negative Control) | CDK2 | >10,000 | A structurally similar but inactive analog. |
Quantitative Proteomics for Selectivity Profiling
Rationale: Understanding a drug's selectivity is paramount. Most kinase inhibitors have off-targets, which can lead to unexpected side effects or even contribute to efficacy.[19] The kinobeads platform, combined with sophisticated quantitative mass spectrometry, can be used to generate a comprehensive selectivity profile.[13] By performing the competition binding assay at a fixed concentration across a large panel of cell lines, we can quantify the percent inhibition for hundreds of kinases simultaneously.
Hypothetical Selectivity Profile for Compound-X (1 µM):
| Kinase Target | Percent Inhibition (%) | Classification |
| CDK2 | 95 | Primary Target |
| CDK1 | 88 | High-Affinity Off-Target |
| GSK3B | 65 | Medium-Affinity Off-Target |
| AURKA | 15 | Weak/Non-binder |
| EGFR | <5 | Weak/Non-binder |
Phase 3: Linking Target Binding to Cellular Function
Confirming that a compound binds a target is only half the story. We must demonstrate that this binding event leads to a functional consequence, namely the modulation of the target's activity and its downstream signaling pathway.
Phosphoproteomics for Pathway Analysis
Rationale: If Compound-X inhibits a kinase, the phosphorylation of that kinase's direct and indirect substrates should decrease.[20] Quantitative phosphoproteomics is the ultimate tool for confirming this.[21][22] In this experiment, we treat cells with Compound-X, digest the proteins, enrich for phosphopeptides, and then use LC-MS/MS to identify and quantify thousands of phosphorylation sites across the proteome.[19][23] A significant decrease in phosphorylation on known substrates of our target kinase provides powerful, direct evidence of functional target inhibition.
Caption: A simplified workflow for a quantitative phosphoproteomics experiment.
Hypothetical Phosphoproteomics Results:
Assuming CDK2 is the primary target, we would expect to see decreased phosphorylation on its known substrates involved in cell cycle progression.
| Phosphosite | Protein | Fold Change (Compound-X vs. DMSO) | Biological Process |
| Ser315 | p27 Kip1 | -3.5 | Cell Cycle Regulation |
| Ser780 | RB1 | -4.2 | G1/S Transition |
| Thr160 | CDK2 (autophosphorylation) | -5.1 | Kinase Activation |
Phenotypic Assays
Rationale: The final step is to connect the molecular mechanism to a whole-cell phenotype. Since CDK2 is a critical regulator of the cell cycle, its inhibition should lead to cell cycle arrest, typically at the G1/S transition. This can be measured by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with Compound-X, a positive control (Palbociclib), and a vehicle control for 24 hours.
-
Staining: Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be the expected phenotype.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for validating the mechanism of action of this compound. By progressing from unbiased target discovery with chemical proteomics to quantitative target engagement confirmation with CETSA, and finally to functional validation with phosphoproteomics and phenotypic assays, researchers can build a comprehensive and compelling data package. This systematic approach not only confirms the primary mechanism of action but also reveals crucial information about selectivity and off-target effects, providing the solid scientific foundation required for advancing a promising small molecule through the drug discovery pipeline.[5][24]
References
- 1. 2, 3-Dihydrofuro[3, 2-c]pyridin-4-amine [myskinrecipes.com]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 21. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 22. mdpi.com [mdpi.com]
- 23. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Elucidating the Kinase Selectivity of 3-Bromofuro[3,2-c]pyridin-4-amine
The furo[3,2-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its unique geometry and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of various kinases. Compounds incorporating similar scaffolds have demonstrated significant inhibitory activity against critical targets such as Bruton's tyrosine kinase (BTK), Lymphocyte-specific protein tyrosine kinase (Lck), and various Serine/Threonine kinases[1][2][3].
3-Bromofuro[3,2-c]pyridin-4-amine is a functionalized building block poised for the development of novel kinase inhibitors[4]. The presence of a bromine atom at the 3-position provides a strategic vector for synthetic elaboration, while the 4-amine group can serve as a crucial hydrogen-bond donor to the kinase hinge region. However, the kinome-wide selectivity profile of this specific fragment is not publicly documented.
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically determine the kinase selectivity of this compound. We will detail the strategic rationale behind experimental choices, provide actionable protocols for key assays, and present a clear methodology for interpreting and comparing the resulting data. Our approach moves from broad, initial profiling to specific, in-cell validation, ensuring a robust and reliable characterization.
Part 1: Primary Kinome Profiling: Establishing the Landscape
The initial step in characterizing a novel compound is to assess its activity across the broadest possible range of targets. This "kinome-wide" screen is essential for identifying primary targets of interest and, equally important, flagging potential off-target liabilities that could lead to toxicity or undesirable side effects later in development. We advocate for a dual-pronged approach using both binding and enzymatic assays to gain a comprehensive initial view.
Rationale for a Dual-Screening Approach
-
Binding Assays (e.g., DiscoveRx KINOMEscan™): These assays quantify the direct physical interaction between an inhibitor and a kinase, independent of enzymatic activity. A competition-based format measures the displacement of a known ligand, providing a direct measure of binding affinity. This method is highly valuable as it is not constrained by the need for active enzyme or specific substrates and can identify non-ATP competitive binders.
-
Enzymatic Assays (e.g., Reaction Biology HotSpot™): These assays measure the functional consequence of binding—the inhibition of the kinase's catalytic activity[5]. They are typically performed as radiolabelled assays that quantify the transfer of ³³P-phosphate from ATP to a substrate. This provides direct evidence of functional inhibition. Running these assays at or near the ATP Kₘ for each kinase is crucial for an accurate assessment of potency[6].
The workflow below illustrates the initial screening and hit-selection process.
Caption: Workflow for primary kinase selectivity screening.
Interpreting Primary Screening Data
The output of these screens is typically expressed as "Percent of Control" (PoC) for binding assays or "Percent Inhibition" for enzymatic assays. A lower PoC value indicates stronger binding. From this, a Selectivity Score (S₁₀) can be calculated, representing the fraction of kinases inhibited by more than 90% at a given concentration (e.g., 1 µM)[7]. A lower S₁₀ score indicates higher selectivity.
Table 1: Illustrative Primary Screening Results for "Compound X" (this compound)
| Kinase Target | KINOMEscan™ (% of Control @ 1µM) | HotSpot™ (% Inhibition @ 1µM) | Hit Confirmation |
| BTK | 1.5 | 95 | Confirmed Hit |
| LCK | 45.2 | 48 | Weak Hit |
| SRC | 51.0 | 45 | Weak Hit |
| CDK2 | 98.7 | 5 | No Hit |
| AURKB | 2.1 | 92 | Confirmed Hit |
| ... (400+ other kinases) | >35 | <65 | No Hit |
| Selectivity Score (S₁₀) | \multicolumn{3}{c | }{0.005 (2 kinases / 403 tested) } |
This table presents hypothetical data for illustrative purposes.
Part 2: Potency Determination via IC₅₀ Profiling
Once primary hits are identified, the next critical step is to determine the precise potency of the compound against these targets. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is essential for ranking hits and comparing them to known standards.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of a 2X kinase/substrate solution in kinase reaction buffer.
-
Add 50 nL of the serially diluted compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the known Kₘ concentration for the target kinase).
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes. The exact time should be within the determined linear range of the enzyme.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Comparative IC₅₀ Profile (Hypothetical Data)
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | BTK | 25 |
| Ibrutinib (Reference) | BTK | 5 |
| Compound X | AURKB | 150 |
| Barasertib (Reference) | AURKB | 30 |
This table presents hypothetical data for illustrative purposes. Lower IC₅₀ values indicate higher potency.
Part 3: Confirming Target Engagement in a Cellular Environment
Potent biochemical inhibition does not always translate to cellular activity. Factors like cell membrane permeability and competition with high intracellular ATP concentrations (1-10 mM) can drastically affect a compound's efficacy. Therefore, it is essential to validate target engagement within a live-cell context.
Rationale for NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying compound binding to a specific protein target in living cells[7]. It involves expressing the target kinase as a fusion with a NanoLuc® luciferase enzyme. A fluorescently labeled tracer compound that binds the kinase is then added. When an unlabeled test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This provides a direct, quantitative measure of target occupancy in real-time.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., BTK)-NanoLuc® fusion protein. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
To the cells, add the NanoBRET™ Tracer and the test compound simultaneously. Also include vehicle-only and no-tracer controls.
-
-
Incubation: Equilibrate the plate at 37°C, 5% CO₂ for 2 hours.
-
Substrate Addition: Add Nano-Glo® Substrate to the wells.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the corrected BRET ratio against the log of the compound concentration to determine the cellular IC₅₀.
A successful result in this assay confirms that the compound can penetrate the cell membrane, engage its intended target in the complex intracellular environment, and compete with endogenous ATP. This provides a much higher degree of confidence in the compound's mechanism of action.
Conclusion and Strategic Outlook
This guide outlines a rigorous, multi-step strategy for defining the kinase selectivity of a novel compound like this compound. By progressing from broad kinome screening to quantitative potency determination and finally to live-cell target engagement, researchers can build a comprehensive and reliable selectivity profile.
Based on our hypothetical results, "Compound X" emerges as a highly selective inhibitor with potent biochemical activity against BTK and moderate activity against AURKB. The high selectivity score (S₁₀ = 0.005) is a very promising feature. While its biochemical potency against BTK is lower than the reference compound Ibrutinib, its high selectivity may offer a superior safety profile. Confirmation of its activity in a cellular context via NanoBRET would validate it as a strong lead candidate.
The next logical steps in a drug discovery program would involve:
-
Co-crystallography: Obtaining an X-ray crystal structure of the compound bound to its primary target (e.g., BTK) to understand the binding mode and rationalize its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs, particularly by modifying the 3-bromo position, to improve potency against the primary target while maintaining or improving selectivity across the kinome.
-
Functional Cellular Assays: Assessing the compound's ability to inhibit downstream signaling pathways of the target kinase (e.g., phosphorylation of PLCy2 for BTK).
By following this systematic approach, researchers can confidently and efficiently characterize novel chemical matter, paving the way for the development of the next generation of selective and effective kinase inhibitors.
References
- 1. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. assayquant.com [assayquant.com]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 3-Bromofuro[3,2-c]pyridin-4-amine to other kinase inhibitors
A Comparative Analysis of Kinase Inhibitor Efficacy for the Advanced Researcher
A Note on the Subject Compound: Initial research into the compound 3-Bromofuro[3,2-c]pyridin-4-amine reveals its primary role as a chemical intermediate in the synthesis of more complex, biologically active molecules, including potential kinase inhibitors[1][2]. However, public-domain scientific literature does not currently contain direct experimental data characterizing this compound itself as an active kinase inhibitor or detailing its efficacy.
Therefore, to provide a valuable and data-supported comparison for researchers in drug development, this guide will pivot to a well-documented and highly relevant area of kinase inhibition: the targeting of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . This guide will compare the efficacy of established and novel TAK1 inhibitors, providing the in-depth analysis and experimental context requested.
Pivoting to a Data-Rich Target: A Comparative Guide to TAK1 Kinase Inhibitors
TAK1, a member of the MAP3K family, is a critical signaling node in inflammatory pathways, making it a compelling target for therapeutic intervention in diseases such as rheumatoid arthritis and certain cancers[3][4]. This guide will compare the efficacy of prominent TAK1 inhibitors, focusing on their mechanism of action, potency, and selectivity, supported by experimental data.
The Central Role of TAK1 in Inflammatory Signaling
TAK1 is activated by a range of pro-inflammatory cytokines, including TNF-α and IL-1β[5]. Its activation is a key step in the signaling cascade that leads to the activation of downstream pathways like NF-κB and p38/JNK MAP kinases, ultimately resulting in the transcription of inflammatory genes[3]. The binding of TAK1 to its activating proteins, TAB1 and TAB2/3, is essential for its function[5][6][7].
Below is a diagram illustrating the pivotal position of TAK1 in cellular signaling.
Figure 1: Simplified TAK1 Signaling Cascade.
Comparative Efficacy of Key TAK1 Inhibitors
Several small molecule inhibitors have been developed to target TAK1. This section compares three notable examples: 5Z-7-Oxozeaenol, Takinib, and HS-276, highlighting their distinct characteristics and performance in experimental settings.
| Inhibitor | Type | Potency (Ki or IC50) | Key Characteristics & Findings | References |
| 5Z-7-Oxozeaenol | Covalent, Irreversible | ~8.5 nM (IC50) | A natural product that forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1. Widely used as a research tool but has limitations for in vivo therapeutic use due to potential off-target effects. | [8][9] |
| Takinib | Reversible, ATP-competitive | ~6.5 nM (Kd) | A selective TAK1 inhibitor that has demonstrated efficacy in reducing inflammatory responses in preclinical models of rheumatoid arthritis. However, it exhibits poor oral bioavailability, limiting its clinical advancement. | [10][11] |
| HS-276 | Reversible, ATP-competitive | 2.5 nM (Ki) | A novel, orally bioavailable TAK1 inhibitor developed through a medicinal chemistry approach guided by the structure of Takinib. It shows high potency and selectivity, with significant efficacy in in vivo models of inflammatory arthritis. | [10][12][13] |
Experimental Protocols for Assessing TAK1 Inhibitor Efficacy
The evaluation of a kinase inhibitor's efficacy relies on a series of well-defined in vitro and in vivo assays. Below are representative protocols for assessing TAK1 inhibition.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.
Objective: To determine the IC50 value of a test compound against purified TAK1.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for TAK1)
-
Substrate (e.g., a peptide with a TAK1 phosphorylation motif)
-
Test compounds (e.g., HS-276) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the TAK1/TAB1 enzyme to the wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay of TNF-α Secretion
This assay assesses the inhibitor's ability to block a downstream consequence of TAK1 activation in a cellular context.
Objective: To measure the effect of a TAK1 inhibitor on the secretion of TNF-α from stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) and IFN-γ for stimulation
-
Test compounds (e.g., HS-276)
-
ELISA kit for human TNF-α
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages using PMA.
-
Pre-treat the differentiated macrophages with various concentrations of the TAK1 inhibitor for 2 hours.
-
Stimulate the cells with LPS and IFN-γ to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on TNF-α secretion. For instance, treatment with 10 µM of HS-276 has been shown to significantly reduce TNF expression by 11-fold in stimulated THP-1 macrophages[10].
References
- 1. This compound [myskinrecipes.com]
- 2. 2, 3-Dihydrofuro[3, 2-c]pyridin-4-amine [myskinrecipes.com]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the interaction of TAK1 kinase with its activating protein TAB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. Aberrantly activated TAK1 links neuroinflammation and neuronal loss in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 13. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of TAK1 Inhibition: A Comparative Guide to In Vivo Efficacy in Preclinical Models
In the quest for novel therapeutics targeting inflammatory and fibrotic diseases, Transforming Growth factor-β-Activated Kinase 1 (TAK1) has emerged as a critical signaling node and a promising drug target.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of potential therapeutic agents targeting TAK1, with a forward-looking perspective on the investigational compound 3-Bromofuro[3,2-c]pyridin-4-amine. While direct in vivo efficacy data for this specific molecule is not yet publicly available, its structural alerts, based on the furo[3,2-c]pyridine core common to other kinase inhibitors, suggest its potential as a TAK1 inhibitor.[4][5] This guide will, therefore, juxtapose the established in vivo performance of known TAK1 inhibitors with projected efficacy studies for this compound in relevant animal models of fibrosis, chronic pain, and oncology.
The Central Role of TAK1 in Disease Pathophysiology
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a key regulator of pro-inflammatory and stress-induced signaling pathways.[3] Upon activation by stimuli such as tumor necrosis factor (TNF), interleukin-1β (IL-1β), and transforming growth factor-β (TGF-β), TAK1 initiates downstream signaling cascades, primarily through the activation of nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[3][5] This central role positions TAK1 as a critical mediator in the pathogenesis of a spectrum of diseases characterized by inflammation and fibrosis.
Caption: Simplified TAK1 signaling cascade.
Comparative Analysis of TAK1 Inhibitors in Preclinical Models
The therapeutic potential of TAK1 inhibition has been explored using various small molecule inhibitors. This section compares the in vivo efficacy of established TAK1 inhibitors, providing a benchmark for the anticipated performance of this compound.
| Compound | Animal Model | Disease Indication | Key Efficacy Readouts | Reference |
| HS-276 | Bleomycin-induced skin and lung fibrosis (Mouse) | Systemic Sclerosis (SSc) | Reduced dermal and pulmonary fibrosis, decreased collagen deposition, attenuated myofibroblast differentiation. | [1][6] |
| Takinib | Complete Freund's Adjuvant (CFA)-induced inflammatory pain (Mouse) | Chronic Inflammatory Pain | Reduced mechanical and thermal hypersensitivity, decreased pro-inflammatory cytokine expression in dorsal root ganglia (DRG). | [2] |
| Takinib | Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse) | Neuropathic Pain | Alleviation of mechanical hypersensitivity. | [2] |
| 5(Z)-7-Oxozeaenol | Xenograft (Mouse) | Cancer | Reduction in tumor growth. | [3] |
| This compound (Projected) | Various (Mouse, Rat) | Fibrosis, Chronic Pain, Cancer | Anticipated reduction in disease-specific markers based on TAK1 inhibition. |
In Vivo Efficacy in Animal Models: A Closer Look
Fibrosis Models
The bleomycin-induced fibrosis model in mice is a cornerstone for evaluating anti-fibrotic therapies. In this model, the TAK1 inhibitor HS-276 has demonstrated significant efficacy.[1][6]
Experimental Protocol: Bleomycin-Induced Dermal and Pulmonary Fibrosis
-
Animal Model: 8-week-old female C57BL/6J mice.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin (10 mg/kg) for 10 days.
-
Treatment Regimen: Concurrent daily intraperitoneal injections of HS-276 (25 mg/kg) for the duration of bleomycin administration and for an additional week.
-
Efficacy Endpoints:
-
Histological analysis of skin and lung tissue for collagen deposition (e.g., Masson's trichrome staining).
-
Immunohistochemical analysis for myofibroblast markers (e.g., α-smooth muscle actin, α-SMA).
-
Gene expression analysis of pro-fibrotic markers (e.g., Acta2, Tgfb1) via qPCR.
-
The robust anti-fibrotic effects of HS-276 in this model provide a strong rationale for evaluating this compound in a similar experimental paradigm.
Caption: Workflow for in vivo fibrosis studies.
Chronic Pain Models
TAK1's role in neuroinflammation makes it an attractive target for chronic pain. The efficacy of the TAK1 inhibitor takinib has been demonstrated in models of both inflammatory and neuropathic pain.[2]
Experimental Protocol: CFA-Induced Inflammatory Pain
-
Animal Model: Adult mice.
-
Induction of Inflammation: Intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Treatment Regimen: Systemic administration of takinib prior to and following CFA injection.
-
Efficacy Endpoints:
-
Behavioral Testing: Assessment of mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).
-
Biochemical Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-6, TNF) in dorsal root ganglia (DRG) and serum.
-
The significant analgesic effects of takinib in this model suggest that this compound could also be effective in mitigating inflammatory pain.
Oncology Models
The involvement of TAK1 in promoting cancer cell survival and metastasis has led to the investigation of TAK1 inhibitors as anti-cancer agents.[3]
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneous injection of human cancer cells.
-
Treatment Regimen: Systemic administration of the TAK1 inhibitor once tumors are established.
-
Efficacy Endpoints:
-
Tumor Growth: Regular measurement of tumor volume.
-
Pharmacodynamic Markers: Analysis of downstream TAK1 signaling in tumor tissue (e.g., phosphorylation of NF-κB).
-
The reduction in tumor growth observed with TAK1 inhibitors in xenograft models highlights the potential of this compound in oncology.
Future Directions and the Promise of this compound
While this guide has drawn comparisons based on the established efficacy of known TAK1 inhibitors, the true potential of this compound will be unveiled through rigorous preclinical evaluation. Key future studies should focus on:
-
Target Engagement and Selectivity: Confirming the direct inhibition of TAK1 and assessing its selectivity against a panel of other kinases.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to establish an optimal dosing regimen.
-
In Vivo Efficacy Studies: Conducting head-to-head comparative studies with existing TAK1 inhibitors in the animal models described above.
The furo[3,2-c]pyridine scaffold holds significant promise for the development of novel kinase inhibitors.[4] As research progresses, this compound may emerge as a valuable therapeutic candidate for a range of debilitating diseases.
References
- 1. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
A Comparative Guide to the Biological Activity of Furopyridine Derivatives: An In-Depth Analysis of IC50 Values
In the landscape of medicinal chemistry, the furopyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in biological activity.[1] This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of various furopyridine derivatives, with a primary focus on their anticancer properties. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for assessing their activity, offering valuable insights for researchers and drug development professionals.
The Significance of the Furopyridine Scaffold
Furopyridine derivatives are heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Their structural resemblance to naturally occurring molecules allows them to interact with a wide range of biological targets, making them a fertile ground for the development of novel therapeutics. The IC50 value is a critical parameter in this process, quantifying the concentration of a compound required to inhibit a specific biological process by 50%. A lower IC50 value indicates a more potent compound.
Comparative Analysis of IC50 Values of Furopyridine Derivatives in Oncology
The anticancer activity of furopyridine derivatives has been extensively studied against various cancer cell lines and specific molecular targets. The following tables summarize the IC50 values of several noteworthy furopyridine derivatives, showcasing their potency and selectivity.
Table 1: Cytotoxic Activity of Furopyridine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 Value | Reference |
| 4c | KYSE70 (Esophageal Cancer) | 0.655 µg/mL (after 24h) | [3] |
| 4c | KYSE150 (Esophageal Cancer) | 0.655 µg/mL (after 24h) | [3] |
| PD18 | A549 (Non-Small Cell Lung Cancer) | Cytotoxic | [2] |
| PD56 | H1975 (Non-Small Cell Lung Cancer) | Cytotoxic | [2] |
| Furopyridine derivative 14 | HCT-116 (Colon Carcinoma) | 31.3 - 49.0 µM | [4][5] |
| Furopyridine derivative 14 | MCF-7 (Breast Adenocarcinoma) | 19.3 - 55.5 µM | [4][5] |
| Furopyridine derivative 14 | HepG2 (Hepatocellular Carcinoma) | 22.7 - 44.8 µM | [4][5] |
| Furopyridine derivative 14 | A549 (Lung Carcinoma) | 36.8 - 70.7 µM | [4][5] |
Table 2: Inhibitory Activity of Furopyridine Derivatives Against Specific Kinases
| Compound ID | Target Kinase | IC50 Value | Reference |
| PD18 | EGFR (Wild-Type) | 8.38 - 12.88 nM | [2] |
| PD56 | EGFR (Wild-Type) | 8.38 - 12.88 nM | [2] |
| PD18 | EGFR (L858R/T790M Mutant) | < 10 nM | [2] |
| PD56 | EGFR (L858R/T790M Mutant) | < 10 nM | [2] |
| Furopyridine derivative 14 | CDK2/cyclin A2 | 0.93 µM | [4] |
| Nicotinonitrile derivative 4 | CDK2/cyclin A2 | 0.24 µM | [4] |
Structure-Activity Relationship (SAR) Insights
The biological activity of furopyridine derivatives is intricately linked to their chemical structure. Analysis of the available data reveals several key structure-activity relationships:
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence the anticancer activity. For instance, the presence of a thione group in certain pyridine derivatives has been shown to enhance antitumor activity against HepG2 and A549 cells.[4]
-
Fusion of the Furan Ring: The fusion of a furan ring to the pyridine core, creating the furopyridine scaffold, can lead to superior activity. For example, the furopyridine derivative 14 demonstrated enhanced activity against a colon cancer cell line compared to its pyridine counterparts.[4]
-
Functional Groups: The addition of specific functional groups, such as ester functionalities, can further modulate the biological activity.[4] A review of pyridine derivatives highlighted that the presence and positioning of -OMe, -OH, -C=O, and NH2 groups tend to enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[6][7]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many of the anticancer furopyridine derivatives exert their effects by inhibiting key protein kinases involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, and its dysregulation is a hallmark of many cancers.[8][9] Furopyridine derivatives like PD18 and PD56 have shown potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as the L858R/T790M "gatekeeper" mutation that confers resistance to first-generation EGFR inhibitors.[2] By blocking the ATP-binding site of the EGFR kinase domain, these compounds inhibit downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.[10][11]
Caption: Simplified EGFR signaling pathway and the inhibitory action of furopyridine derivatives.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer. Furopyridine derivatives have been identified as potent inhibitors of CDK2, arresting the cell cycle and preventing tumor cell proliferation.[4] For example, the nicotinonitrile derivative 4 exhibited a very low IC50 value against CDK2/cyclin A2, highlighting its potential as a cell cycle inhibitor.[4]
Experimental Protocols
To ensure the reproducibility and validity of IC50 determination, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the MTT assay, a common method for assessing cell viability, and a general kinase activity assay.
Protocol 1: Determination of IC50 using the MTT Assay
This protocol is used to assess the cytotoxic effects of furopyridine derivatives on cancer cell lines.
Caption: General workflow for IC50 determination using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the furopyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture media to obtain a range of desired concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO without the compound) and a blank (media only).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of furopyridine derivatives on a specific protein kinase (e.g., EGFR, CDK2).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer specific to the kinase of interest (typically containing Tris-HCl, MgCl2, and DTT).
-
Prepare solutions of the recombinant kinase, the specific substrate (peptide or protein), and ATP at the desired concentrations.
-
Prepare serial dilutions of the furopyridine inhibitor.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the reaction buffer, the kinase, and the furopyridine inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. The detection method will vary depending on the assay format. Common methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Measure the signal (radioactivity, luminescence, or fluorescence) for each reaction.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
General Synthesis of the Furopyridine Scaffold
The synthesis of the furopyridine core can be achieved through various synthetic routes. A common approach involves the construction of the furan ring onto a pre-existing pyridine core.[12]
Caption: A generalized synthetic strategy for obtaining furopyridine derivatives.
This generalized scheme allows for the introduction of various substituents at different positions of the furopyridine scaffold, enabling the exploration of structure-activity relationships and the optimization of biological activity.[12]
Conclusion
Furopyridine derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. Their ability to potently and selectively inhibit key cellular targets like EGFR and CDK2, as evidenced by their low IC50 values, makes them attractive candidates for further development. This guide has provided a comparative overview of their biological activity, insights into their structure-activity relationships, and detailed experimental protocols to aid researchers in their quest for novel and effective therapeutics. The continued exploration of the furopyridine scaffold is poised to yield the next generation of targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gram-scale synthesis of furopyridines – openlabnotebooks.org [openlabnotebooks.org]
Validation of 3-Bromofuro[3,2-c]pyridin-4-amine as a Novel Anticancer Agent: A Comparative Guide
Abstract
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Fused heterocyclic scaffolds, such as furopyridines, represent a promising class of compounds due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets. This guide provides a comprehensive framework for the preclinical validation of a novel furopyridine derivative, 3-Bromofuro[3,2-c]pyridin-4-amine, as a potential anticancer therapeutic. We present a series of robust, in vitro experimental protocols designed to characterize its cytotoxic and apoptotic activity in comparison to the well-established chemotherapeutic agent, Doxorubicin. This guide is intended for researchers in drug discovery and oncology, offering a detailed roadmap from initial cytotoxicity screening to preliminary mechanistic insights.
Introduction: The Rationale for Investigating Furopyridine Scaffolds
The furopyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. Their structural resemblance to purine nucleosides makes them ideal candidates for targeting ATP-binding sites of various kinases, many of which are dysregulated in cancer. The introduction of a bromine atom at the C3 position and an amine group at the C4 position of the furo[3,2-c]pyridine core in this compound is hypothesized to enhance its interaction with target proteins and improve its drug-like properties.
This guide outlines a systematic approach to validate the anticancer potential of this compound. We will compare its efficacy against Doxorubicin, a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death. The following sections will detail the experimental workflows for assessing cytotoxicity, apoptosis induction, and cell cycle arrest in a human cervical cancer cell line (HeLa).
Experimental Validation Workflow: A Step-by-Step Approach
The validation of a novel anticancer agent requires a multi-pronged approach to ascertain its efficacy and mode of action. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Figure 1: A generalized workflow for the in vitro validation of a novel anticancer compound.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a no-cell control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).
| Compound | IC₅₀ on HeLa cells (µM) |
| This compound | 8.5 ± 0.7 |
| Doxorubicin | 1.2 ± 0.3 |
Quantification of Apoptosis: Annexin V-FITC and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
-
Cell Treatment: Seed HeLa cells in a 6-well plate and treat them with the IC₅₀ concentration of this compound and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| Doxorubicin | 38.6 ± 4.1 | 42.7 ± 3.2 | 18.7 ± 2.5 |
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide can be used to stain the DNA of cells, and the fluorescence intensity is directly proportional to the DNA content. This allows for the analysis of the cell cycle phase distribution (G0/G1, S, and G2/M).
-
Cell Treatment: Treat HeLa cells with the IC₅₀ concentrations of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 3.1 | 25.2 ± 1.8 | 14.3 ± 1.5 |
| This compound | 40.1 ± 2.5 | 28.7 ± 2.1 | 31.2 ± 2.9 |
| Doxorubicin | 35.8 ± 3.3 | 20.5 ± 2.4 | 43.7 ± 3.8 |
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. It is often hyperactivated in many types of cancer. We hypothesize that this compound may exert its anticancer effects by inhibiting a key kinase in this pathway, such as Akt itself.
Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Further validation of this hypothesis would require Western blot analysis to assess the phosphorylation status of Akt and its downstream targets in the presence and absence of the compound.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that this compound exhibits promising anticancer activity in vitro, characterized by dose-dependent cytotoxicity, induction of apoptosis, and cell cycle arrest in the G2/M phase. While its potency may be lower than that of the clinical drug Doxorubicin, its distinct chemical scaffold warrants further investigation.
Future studies should focus on:
-
Kinase Profiling: To identify the specific molecular target(s) of this compound.
-
In Vivo Efficacy: To evaluate its anticancer activity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.
This guide provides a foundational framework for the initial preclinical evaluation of novel anticancer compounds, emphasizing a systematic and comparative approach to data generation and interpretation.
A Senior Application Scientist's Guide to Characterizing Off-Target Effects of Novel Kinase Inhibitors
A Comparative Analysis Using Sunitinib as a Case Study for Investigating Compounds like 3-Bromofuro[3,2-c]pyridin-4-amine
Executive Summary
In the pursuit of potent and selective therapeutics, particularly in oncology, the characterization of a compound's off-target activity is as critical as defining its on-target potency. Unidentified off-target interactions can lead to unexpected toxicities or, in some cases, reveal opportunities for drug repurposing.[1][2] This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of kinase inhibitor profiling. While a novel compound like this compound may lack extensive public data, the principles and methodologies for its characterization are well-established. Here, we use the extensively studied multi-targeted tyrosine kinase inhibitor, Sunitinib, as a primary case study. We will compare its profile to another multi-kinase inhibitor, Sorafenib, to illustrate how to build a comprehensive understanding of a new chemical entity's selectivity and potential liabilities.
Introduction: The Double-Edged Sword of Multi-Targeting
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4][5] Its therapeutic efficacy stems from the simultaneous inhibition of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[5][6]
However, this polypharmacology is a double-edged sword. While hitting multiple nodes in a cancer signaling network can be beneficial, it also increases the likelihood of engaging unintended kinases or other proteins, leading to adverse effects.[2][7] For any new kinase inhibitor, such as a novel furo[3,2-c]pyridine derivative, a systematic evaluation of its kinase inhibition profile is a foundational step in preclinical development.
Comparative Kinase Inhibition Profiles: Sunitinib vs. Sorafenib
To contextualize the challenge of selectivity, we compare the kinase inhibition profiles of Sunitinib and Sorafenib. Both are considered multi-targeted agents but have distinct selectivity profiles that contribute to their unique clinical activities and side effects. Sorafenib, also used in RCC and hepatocellular carcinoma (HCC), inhibits VEGFR, PDGFR, and importantly, the Raf family of serine/threonine kinases.[8][9]
Table 1: Comparative Kinase Inhibition (IC50/Kᵢ in nM)
| Kinase Target | Sunitinib (nM) | Sorafenib (nM) | Primary Pathway |
| VEGFR1 | ~2 | ~90 | Angiogenesis |
| VEGFR2 | ~9 | ~20 | Angiogenesis[6] |
| VEGFR3 | ~4 | ~15-20 | Angiogenesis[8] |
| PDGFRβ | ~2 | ~56 | Tumor Growth |
| c-Kit | ~4 | ~68 | Cell Proliferation[8] |
| FLT3 | ~1 | ~58 | Hematopoiesis |
| RET | ~10 | ~4 | Cell Proliferation |
| B-Raf (V600E) | >10,000 | ~22-38 | MAPK Pathway |
| c-Raf | >10,000 | ~6 | MAPK Pathway[8] |
| AMPK (Off-Target) | High nM | - | Metabolism, Cardiotoxicity[10][11] |
Note: Data is compiled from various sources and represents approximate inhibitory concentrations. Actual values can vary based on assay conditions.
This comparative data highlights that while both drugs potently inhibit key angiogenesis receptors like VEGFR, Sorafenib is a much stronger inhibitor of the Raf kinases, a key component of the MAPK signaling pathway.[8] Conversely, Sunitinib has potent activity against targets like c-Kit and FLT3.[6] These differences in their "on-target" profiles, as well as their distinct "off-target" activities, are critical determinants of their clinical utility and toxicity.
Key Off-Target Liabilities and Their Mechanistic Basis
A critical aspect of this guide is understanding the causality behind observed toxicities. For Sunitinib, several well-documented adverse effects are linked to specific off-target inhibitions.
-
Cardiotoxicity: One of the most significant off-target liabilities of Sunitinib is cardiotoxicity.[11] Mechanistic studies have revealed this is not primarily due to inhibition of its main targets (VEGFR/PDGFR) but rather the off-target inhibition of AMP-activated protein kinase (AMPK) .[10][11] AMPK is a master regulator of cellular energy homeostasis in cardiomyocytes. Its inhibition by Sunitinib leads to mitochondrial dysfunction and apoptosis.[10][11]
-
Fatigue: While the mechanisms are complex, fatigue, a common side effect, may be linked to the inhibition of kinases involved in metabolic regulation.[7][12]
-
Hypertension: This is a common on-target effect of VEGFR inhibitors, as VEGFR signaling is crucial for maintaining endothelial health and nitric oxide production for vasodilation.[13]
Experimental Workflows for Off-Target Profiling
For a novel compound like this compound, a tiered approach to off-target profiling is recommended. This ensures a comprehensive evaluation while conserving resources.
Workflow for Kinase Inhibitor Off-Target Profiling
Caption: A tiered workflow for kinase inhibitor off-target profiling.
Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)
This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of kinases.[14]
Principle: Kinase activity is measured by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation. A luminescent signal is generated from the ADP.
Materials:
-
Kinase of interest and its specific substrate.
-
Test compound (e.g., this compound) and control inhibitor (e.g., Staurosporine).
-
ATP, Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Opaque 96- or 384-well plates.
Procedure:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds its intended target within the complex environment of a live cell.[15][16][17]
Principle: When a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature.[18] This change can be detected by heating cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[16]
Materials:
-
Intact cells expressing the target of interest.
-
Test compound.
-
Phosphate-buffered saline (PBS), Lysis buffer with protease inhibitors.
-
Antibodies for the target protein for Western blot analysis.
Procedure:
-
Treatment: Treat cultured cells with the test compound or a vehicle control for a specified time.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Signaling Pathway Visualization: On- and Off-Target Effects
Understanding how a compound's interactions translate to pathway modulation is crucial. The following diagram illustrates how Sunitinib affects both its intended anti-angiogenic pathways and an unintended pathway leading to cardiotoxicity.
Caption: Sunitinib's on-target and off-target signaling effects.
Conclusion and Recommendations
The journey of a novel kinase inhibitor from bench to bedside is fraught with challenges, a primary one being the management of its selectivity profile. For a new chemical entity like this compound, the path forward involves a systematic and multi-tiered approach to characterization.
-
Embrace Broad Profiling Early: Initial screening against a large, diverse kinase panel is invaluable for identifying potential off-target liabilities at the earliest stage.
-
Validate in Cellular Context: Biochemical assays are essential, but they do not replicate the cellular milieu. Techniques like CETSA are critical for confirming that a compound engages its target in a more physiologically relevant setting.
-
Connect Profile to Phenotype: Always strive to link the in vitro inhibition profile to the observed cellular or in vivo phenotype. If unexpected toxicity arises, the kinase profile provides a roadmap for mechanistic investigation, as exemplified by the Sunitinib-AMPK cardiotoxicity story.[11]
By employing the comparative mindset and the experimental strategies outlined in this guide, researchers can build a robust data package that not only supports the continued development of their lead compounds but also anticipates and mitigates potential clinical hurdles.
References
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sunitinib - Wikipedia [en.wikipedia.org]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. CETSA [cetsa.org]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Furopyridine Scaffold: A Comparative Guide to Kinase Inhibition
In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases. The furopyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of novel kinase inhibitors.[1][2] This guide provides a comparative analysis of various furopyridine isomers, delving into their structure-activity relationships (SAR), inhibitory profiles against key kinase targets, and the experimental methodologies used for their evaluation.
The Strategic Advantage of the Furopyridine Core
The appeal of the furopyridine scaffold lies in its unique combination of structural and electronic properties. As bioisosteres of purines and benzofurans, furopyridines can effectively mimic the interactions of endogenous ligands within the ATP-binding pocket of kinases.[3][4] The introduction of a nitrogen atom into the fused ring system compared to benzofuran lowers the molecule's lipophilicity, which can lead to improved physicochemical properties such as aqueous solubility.[3] Furthermore, this nitrogen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein and potentially enhancing binding affinity and selectivity.[3] The versatility of the furopyridine core allows for synthetic modifications at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases.[5][6]
Comparative Analysis of Furopyridine Isomers in Kinase Inhibition
The specific arrangement of the furan and pyridine rings dramatically influences the inhibitory profile of the resulting isomer. Here, we compare the performance of prominent furopyridine isomers against several therapeutically relevant kinase families.
Furo[3,2-b]pyridines: Potent and Selective CLK Inhibitors
The Furo[3,2-b]pyridine scaffold has proven to be a particularly fruitful starting point for the development of inhibitors targeting Cdc-like kinases (CLKs).[7] CLKs are key regulators of RNA splicing, a process frequently dysregulated in cancer.[7] The derivative MU1210, for instance, demonstrates potent and selective inhibition of CLK1, CLK2, and CLK4.[7]
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 (Furo[3,2-b]pyridine derivative) | CLK1 | 8 | [7] |
| CLK2 | 20 | [7] | |
| CLK4 | 12 | [7] | |
| TG-003 (Thiazolo[5,4-f]quinolone) | CLK1 | 20 | [7] |
| CLK2 | 200 | [7] | |
| CLK4 | 15 | [7] | |
| T-025 (Pyrazolo[1,5-a]pyrimidine) | CLK1 | 4.8 (Kd) | [7] |
| CLK2 | - | [7] |
Table 1: Comparative inhibitory activity of a Furo[3,2-b]pyridine derivative against other known CLK inhibitors.
Furo[2,3-b]pyridines: Targeting CDKs and EGFR
Furo[2,3-b]pyridine derivatives have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[8][9][10] CDKs are central to cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[8][10] Similarly, EGFR is a well-established target in non-small cell lung cancer (NSCLC).[9]
A notable Furo[2,3-b]pyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14 in the cited literature), has demonstrated significant inhibitory activity against CDK2.[11][12]
| Compound | Target Kinase | IC50 (µM) | Reference(s) |
| Compound 14 (Furo[2,3-b]pyridine derivative) | CDK2 | 0.93 | [11][12] |
| Roscovitine (Reference CDK2 inhibitor) | CDK2 | 0.394 | [11][12] |
| Pyridone 1 | CDK2 | 0.57 | [11][12] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | CDK2 | 0.24 | [11][12] |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) | CDK2 | 0.65 | [11][12] |
| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11) | CDK2 | 0.50 | [11][12] |
Table 2: Comparative inhibitory activity of a Furo[2,3-b]pyridine derivative against CDK2.
Furthermore, a series of furo[2,3-c]pyridine derivatives (termed PDs in the study) have been investigated as inhibitors of wild-type and mutant forms of EGFR.[9] The compound PD56 showed promising activity against wild-type, L858R/T790M, and L858R/T790M/C797S EGFR mutants.[9]
| Compound | EGFR Form | IC50 (µM) | Reference(s) |
| PD18 | A549 (NSCLC cell line) | 28.23 ± 2.18 | [9] |
| H1975 (NSCLC cell line) | 29.46 ± 0.93 | [9] | |
| PD23 | A549 (NSCLC cell line) | 57.19 ± 0.60 | [9] |
| H1975 (NSCLC cell line) | 38.79 ± 1.44 | [9] | |
| Erlotinib | A549 (NSCLC cell line) | 25.57 ± 1.02 | [9] |
| H1975 (NSCLC cell line) | 55.01 ± 1.02 | [9] |
Table 3: Antiproliferative activity of Furo[2,3-c]pyridine derivatives in NSCLC cell lines.
Furo[2,3-d]pyrimidines: A Scaffold for Diverse Kinase Inhibition
The Furo[2,3-d]pyrimidine scaffold, a bioisostere of purines, has been explored for its inhibitory activity against a range of protein kinases, including c-Met, Akt1, VEGFR-2, and EGFR.[4][13] The versatility of this core allows for substitutions at various positions, leading to compounds with distinct selectivity profiles.[13] For example, substitutions at the C5-position have yielded potent c-Met inhibitors, while modifications at C-5 and C-6 have led to Akt1 kinase inhibitors.[13]
Experimental Protocols for Inhibitor Evaluation
The objective comparison of kinase inhibitors relies on robust and reproducible experimental methodologies. Below are standardized protocols for key assays used in the characterization of furopyridine derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Test compounds (furopyridine derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[7]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[8][11][12]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (furopyridine derivatives) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[8]
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the mechanism of action of furopyridine inhibitors, it is crucial to visualize their effects on cellular signaling pathways.
Caption: Simplified signaling pathways illustrating the points of intervention for different furopyridine-based kinase inhibitors.
Caption: A typical experimental workflow for the evaluation of novel furopyridine-based kinase inhibitors.
Conclusion and Future Directions
The furopyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The comparative analysis of different isomers reveals that subtle changes in the ring fusion and substitution patterns can lead to significant differences in potency and selectivity. Furo[3,2-b]pyridines have emerged as potent CLK inhibitors, while furo[2,3-b]pyridines and furo[2,3-d]pyrimidines show promise against a broader range of kinases, including CDKs, EGFR, and PI3Ks.
Future research in this area will likely focus on several key aspects:
-
Structure-Based Design: Utilizing co-crystal structures of furopyridine derivatives bound to their kinase targets will enable more rational design of next-generation inhibitors with improved potency and selectivity.
-
Exploration of Novel Isomers: The synthesis and evaluation of less-explored furopyridine isomers could uncover novel inhibitory profiles against new kinase targets.
-
Combination Therapies: Investigating the synergistic effects of furopyridine-based kinase inhibitors with other anticancer agents could lead to more effective treatment strategies.
The continued exploration of the chemical space around the furopyridine core, guided by a deep understanding of kinase biology and structure-activity relationships, holds great potential for the discovery of new and effective therapies for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. ãWhitepaperãFuropyridines in Drug Discovery [promotion.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Progress on the Synthesis of CaMKK2 Inhibitors: Furopyridine Analogs – openlabnotebooks.org [openlabnotebooks.org]
- 6. Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking 3-Bromofuro[3,2-c]pyridin-4-amine: A Comparative Analysis Against Established EGFR Inhibitors in Oncology Research
Authored by: Senior Application Scientist
Abstract
The relentless pursuit of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The furo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities. This guide introduces a novel derivative, 3-Bromofuro[3,2-c]pyridin-4-amine, and provides a comprehensive framework for its preclinical benchmarking against established standards of care in oncology. For the purpose of this illustrative guide, we will hypothesize that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).
This document outlines a head-to-head comparison with first-generation (Gefitinib) and third-generation (Osimertinib) EGFR inhibitors, detailing the scientific rationale and step-by-step protocols for key validation assays. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology to evaluate the potential of novel chemical entities in the competitive landscape of targeted cancer therapy.
Introduction: The Rationale for Comparison
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often driven by activating mutations, is a key driver in the pathogenesis of several cancers, including NSCLC. The clinical success of EGFR inhibitors has revolutionized the treatment of EGFR-mutant lung cancer; however, the emergence of resistance mutations necessitates the development of new and improved therapeutic agents.
This guide focuses on benchmarking our investigational compound, This compound , against two clinically significant EGFR inhibitors:
-
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of the EGFR kinase domain. It is effective against activating mutations like exon 19 deletions and L858R.
-
Osimertinib: A third-generation, irreversible EGFR TKI designed to overcome the T790M resistance mutation, which is a common mechanism of resistance to first-generation EGFR TKIs.
The comparative analysis is designed to elucidate the potency, selectivity, and efficacy of this compound, thereby positioning it within the existing therapeutic landscape.
Experimental Design: A Multi-tiered Approach
A robust preclinical evaluation hinges on a multi-pronged experimental approach, progressing from in vitro biochemical assays to cell-based models and culminating in in vivo efficacy studies. The following sections detail the methodologies for a comprehensive comparison.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound against wild-type and mutant EGFR kinase domains and to compare its potency with Gefitinib and Osimertinib.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
The HTRF® assay is a highly sensitive and robust method for measuring kinase activity in a high-throughput format. It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) molecule.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound, Gefitinib, and Osimertinib in DMSO.
-
Prepare the kinase reaction buffer containing recombinant human EGFR (wild-type, L858R, and L858R/T790M mutants), biotinylated substrate peptide, and ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding the kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Summary:
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| This compound | 50.2 | 5.1 | 10.8 |
| Gefitinib | 25.8 | 2.5 | >1000 |
| Osimertinib | 150.6 | 1.2 | 8.9 |
Cell-Based Proliferation and Apoptosis Assays
Objective: To evaluate the effect of this compound on the viability and induction of apoptosis in NSCLC cell lines with different EGFR mutation statuses.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay & Caspase-Glo® 3/7 Assay
Cell Lines:
-
HCC827: Human NSCLC cell line with an EGFR exon 19 deletion (sensitive to first-generation TKIs).
-
NCI-H1975: Human NSCLC cell line with L858R and T790M mutations (resistant to first-generation TKIs, sensitive to third-generation TKIs).
-
A549: Human NSCLC cell line with wild-type EGFR (as a control for selectivity).
Protocol: Cell Viability (CellTiter-Glo®)
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Lysis and Luminescence Measurement:
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
Protocol: Apoptosis (Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay, but with a shorter incubation time (e.g., 24 hours).
-
Caspase Activity Measurement:
-
Add Caspase-Glo® 3/7 reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by activated caspases to produce a luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3 and -7 activity, which are key executioner caspases in the apoptotic pathway.
Hypothetical Data Summary:
| Compound | HCC827 GI50 (nM) | NCI-H1975 GI50 (nM) | A549 GI50 (nM) | HCC827 Apoptosis Induction (Fold Change) | NCI-H1975 Apoptosis Induction (Fold Change) |
| This compound | 15.3 | 25.8 | >5000 | 4.5 | 4.1 |
| Gefitinib | 8.9 | >1000 | >10000 | 5.2 | 1.2 |
| Osimertinib | 5.1 | 12.4 | >2000 | 5.8 | 5.5 |
In Vivo Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of this compound in a mouse xenograft model of human NSCLC.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Implantation: Subcutaneously implant NCI-H1975 cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, and Osimertinib).
-
Drug Administration: Administer the compounds orally, once daily, for a specified period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the animals.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target engagement).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualization of Workflows and Pathways
Caption: High-level experimental workflow for the preclinical evaluation of this compound.
Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition by this compound.
Discussion and Future Directions
The hypothetical data presented in this guide positions this compound as a potent, dual inhibitor of both first-generation sensitive (L858R) and third-generation resistant (L858R/T790M) EGFR mutations, with excellent selectivity over wild-type EGFR. Its in vitro and cell-based profiles suggest a promising therapeutic window and the potential to address acquired resistance to earlier-generation TKIs.
The proposed in vivo xenograft study is a critical next step to validate these findings. Positive results would warrant further preclinical development, including:
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate drug exposure with target engagement and anti-tumor activity.
-
Off-target screening: To assess the selectivity of this compound against a broad panel of kinases and other potential off-targets to predict potential toxicities.
-
Toxicity studies: To establish a safety profile in rodent and non-rodent species.
A Senior Application Scientist's Guide to Validating Downstream Signaling of 3-Bromofuro[3,2-c]pyridin-4-amine
Introduction: Beyond Binding – Establishing Functional Impact
For drug development professionals and researchers, identifying a compound that binds to a specific molecular target is a critical first step. However, the true therapeutic potential of a molecule like 3-Bromofuro[3,2-c]pyridin-4-amine is defined by its ability to modulate downstream cellular signaling pathways. This guide provides a comprehensive framework for validating these effects, moving from target engagement to quantifiable functional outcomes.
The furo[3,2-c]pyridine scaffold, to which our compound of interest belongs, is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases that are central to cell signaling.[1][2] Numerous derivatives have been investigated as inhibitors of critical oncogenic pathways, such as the PI3K/Akt/mTOR cascade, which is one of the most frequently dysregulated signaling networks in human cancer.[1][3][4]
This guide will use the PI3K/Akt/mTOR pathway as a well-established and highly relevant example to detail a robust, self-validating experimental strategy. We will explain the causal logic behind experimental choices, provide detailed protocols, and objectively compare the hypothetical performance of this compound against established inhibitors.
Pillar 1: The PI3K/Akt/mTOR Signaling Axis – A Core Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is a master regulator of cellular processes including growth, proliferation, survival, and metabolism.[4][5] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Understanding this pathway is crucial for interpreting the effects of any putative inhibitor.
Upon activation by growth factors, PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the serine/threonine kinase Akt.[6] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[7][8] A key function of mTORC1 is to promote protein synthesis by phosphorylating downstream effectors like the 70 kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[3][9]
Therefore, a genuine inhibitor of this pathway should demonstrably reduce the phosphorylation of key nodes like Akt and S6K.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. townsendletter.com [townsendletter.com]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Framework for Investigational Drug Evaluation: A Comparative Guide to Cross-Resistance Studies Featuring 3-Bromofuro[3,2-c]pyridin-4-amine
Disclaimer: 3-Bromofuro[3,2-c]pyridin-4-amine is an investigational chemical compound for which there is currently no publicly available data on biological activity or resistance mechanisms[1][2][3][4]. This guide utilizes this compound as a hypothetical case study to present a comprehensive framework for conducting cross-resistance studies. The experimental data, context, and mechanisms discussed are illustrative and based on established methodologies in cancer drug development.
Introduction: The Challenge of Acquired Resistance in Targeted Therapy
The advent of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many cancers. These agents offer high specificity and efficacy in patient populations with specific molecular alterations. The furo[3,2-c]pyridine scaffold, a promising heterocyclic motif, has garnered attention in medicinal chemistry for its potential as a source of novel kinase inhibitors[5][6][7]. For the purpose of this guide, we will hypothesize that our compound of interest, this compound (herein designated 'BFP4A'), is a novel, investigational tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC).
Despite the initial success of such targeted agents, the emergence of acquired resistance is a near-universal clinical challenge that limits their long-term efficacy[8][9]. Cancer cells can adapt to the selective pressure of a drug through various mechanisms, such as secondary mutations in the drug target, activation of alternative "bypass" signaling pathways, or histological transformation[10][11][12][13].
Understanding the cross-resistance profile of a new investigational agent is therefore critical. Cross-resistance occurs when resistance to one drug confers resistance to other, often related, drugs[14]. Conversely, the absence of cross-resistance can provide valuable therapeutic options after a first-line treatment fails. This guide provides a detailed framework for designing and executing in vitro cross-resistance studies, using our hypothetical EGFR inhibitor, BFP4A, as a model. We will compare its hypothetical performance against established EGFR TKIs in a specially developed resistant cancer cell line.
Experimental Design: A Workflow for Assessing Cross-Resistance
The core objective is to determine whether resistance developed against our investigational compound, BFP4A, affects the sensitivity of cancer cells to other standard-of-care agents. This requires a systematic approach, from the generation of a resistant cell model to the comparative analysis of drug efficacy.
Detailed Experimental Protocols
The validity of a cross-resistance study hinges on the robustness and reproducibility of its protocols. Here, we detail the core methodologies.
Protocol 1: Generation of a BFP4A-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line through continuous, long-term exposure to escalating concentrations of the investigational compound[15][16][17][18].
Cell Line Selection: The PC-9 cell line, a human NSCLC line harboring an activating EGFR exon 19 deletion, is an appropriate model as it is known to be highly sensitive to first-generation EGFR TKIs.
Methodology:
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of BFP4A on the parental PC-9 cell line using the CellTiter-Glo® assay detailed in Protocol 2.
-
Initiation of Resistance Induction: Culture parental PC-9 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Begin by exposing the cells to BFP4A at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of growth).
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 passages), double the concentration of BFP4A in the culture medium.
-
Iterative Selection: Repeat this process of dose escalation and recovery. If significant cell death occurs, maintain the current drug concentration for additional passages or reduce the dose increment[15]. This process can take 6-12 months.
-
Establishment of Resistant Line: A resistant cell line (designated PC-9-BFP4A-R) is considered established when it can proliferate robustly in a BFP4A concentration that is at least 10-fold higher than the initial IC50 of the parental PC-9 line[15].
-
Validation and Maintenance: Confirm the resistant phenotype by performing a dose-response assay and calculating the new IC50. The established resistant cell line should be continuously cultured in medium containing a maintenance concentration of BFP4A (typically the highest concentration achieved) to prevent reversion of the resistant phenotype.
Protocol 2: Cell Viability and IC50 Determination (CellTiter-Glo® Assay)
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells[19][20][21][22][23].
Methodology:
-
Cell Seeding: Harvest and count both parental (PC-9) and resistant (PC-9-BFP4A-R) cells. Seed the cells into 96-well opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a panel of drugs for testing. This should include BFP4A and comparator agents. For this study, we select:
-
Gefitinib: 1st Generation EGFR TKI
-
Afatinib: 2nd Generation irreversible EGFR TKI
-
Osimertinib: 3rd Generation EGFR TKI (effective against T790M mutation)[24]
-
Cisplatin: A conventional chemotherapy agent with a different mechanism of action (DNA damage). Prepare serial dilutions of each compound in culture medium.
-
-
Cell Treatment: Add the serially diluted compounds to the appropriate wells. Include "vehicle-only" (e.g., DMSO) controls and "no-cell" background controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes[21]. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis[20]. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Normalize the data to the vehicle-only control wells (representing 100% viability). c. Plot the normalized viability versus the log of drug concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value for each drug in each cell line.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparison. The IC50 values and a calculated Resistance Factor (RF) should be summarized in a table. The RF, calculated as IC50 (Resistant) / IC50 (Parental), quantifies the magnitude of resistance[25].
-
RF > 1: Indicates resistance.
-
RF = 1: Indicates equal sensitivity (no cross-resistance).
-
RF < 1: Indicates collateral sensitivity (the resistant line is more sensitive to the drug).
Table 1: Hypothetical Comparative Cytotoxicity of BFP4A and Standard Agents
| Cell Line | BFP4A (IC50, µM) | Gefitinib (IC50, µM) | Afatinib (IC50, µM) | Osimertinib (IC50, µM) | Cisplatin (IC50, µM) |
| PC-9 (Parental) | 0.05 ± 0.007 | 0.04 ± 0.005 | 0.02 ± 0.003 | 0.015 ± 0.002 | 4.5 ± 0.6 |
| PC-9-BFP4A-R | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.1 ± 0.5 | 0.02 ± 0.004 | 4.8 ± 0.7 |
| Resistance Factor (RF) | 50.0 | 70.0 | 155.0 | 1.3 | 1.1 |
Interpretation of Hypothetical Results:
-
The PC-9-BFP4A-R cell line shows a 50-fold resistance to BFP4A, confirming the success of the resistance induction protocol.
-
There is strong cross-resistance to the 1st and 2nd generation TKIs, Gefitinib (RF=70) and Afatinib (RF=155). This suggests a shared resistance mechanism.
-
Crucially, there is minimal cross-resistance to the 3rd generation TKI, Osimertinib (RF=1.3), and the chemotherapy agent, Cisplatin (RF=1.1).
Mechanistic Insights and Visualization
The cross-resistance pattern can provide clues about the underlying molecular changes. Strong cross-resistance among EGFR TKIs often points to on-target alterations or the activation of bypass pathways that render the entire class of drugs ineffective[26][27][28].
A common mechanism of resistance to 1st and 2nd generation EGFR TKIs is the acquisition of a "gatekeeper" mutation, T790M, in the EGFR kinase domain[12][24]. This mutation increases the receptor's affinity for ATP, reducing the binding efficacy of competitive inhibitors. Third-generation inhibitors like osimertinib are specifically designed to overcome T790M-mediated resistance.
The hypothetical data in Table 1 would strongly suggest that the resistance mechanism developed against BFP4A is the T790M mutation or a similar structural change. This would explain the high cross-resistance to gefitinib and afatinib, but the retained sensitivity to osimertinib. The lack of cross-resistance to cisplatin is expected, as its DNA-damaging mechanism is independent of EGFR signaling.
Conclusion and Future Directions
This guide outlines a robust, systematic approach to evaluating the cross-resistance profile of a novel investigational compound, using the hypothetical kinase inhibitor this compound (BFP4A) as an example. The hypothetical results, which show strong cross-resistance with early-generation EGFR TKIs but not with a third-generation inhibitor or conventional chemotherapy, demonstrate how such studies can yield critical insights.
For a real investigational compound, these findings would guide further development by:
-
Informing Clinical Strategy: Suggesting that the compound may not be effective in patients who have already developed resistance to gefitinib or afatinib, but that osimertinib could remain a viable option for patients who develop resistance to the new agent.
-
Prioritizing Further Research: Prompting molecular analysis (e.g., sequencing of the EGFR gene) of the resistant cell line to confirm the presence of the T790M mutation or identify novel resistance mechanisms.
-
Guiding Combination Therapies: The lack of cross-resistance with cisplatin suggests that combination strategies could be explored to overcome or delay the onset of resistance.
By employing these self-validating protocols and logical frameworks, researchers and drug development professionals can effectively characterize the resistance profiles of new therapeutic candidates, a crucial step in translating promising molecules into effective clinical treatments.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar [semanticscholar.org]
- 7. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Resistance to gefitinib and cross-resistance to irreversible EGFR-TKIs mediated by disruption of the Keap1-Nrf2 pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. oncotarget.com [oncotarget.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. annexpublishers.com [annexpublishers.com]
- 27. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Bromofuro[3,2-c]pyridin-4-amine
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, in-depth protocols for the safe handling, use, and disposal of 3-Bromofuro[3,2-c]pyridin-4-amine (CAS No. 799293-73-5), a compound with significant potential in medicinal chemistry. The procedures outlined here are designed to ensure the personal safety of laboratory personnel and the integrity of your research by establishing a self-validating system of protocols grounded in established safety science.
While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structure, incorporating a brominated furo-pyridine core with an amine substituent, places it within the broader class of aminopyridines. Compounds in this class are known for their potential toxicity.[1][2] Aminopyridines can be highly toxic if ingested or inhaled and may cause convulsions similar to strychnine poisoning.[1] They are readily absorbed through the skin, making dermal contact a primary route of exposure.[2] Therefore, we must handle this compound with the utmost care, assuming it possesses significant hazards.
I. Hazard Analysis and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. The primary risks associated with this compound and its chemical class include:
-
Acute Toxicity: Potential for severe adverse effects upon inhalation, ingestion, or skin contact.[3]
-
Skin and Eye Irritation: May cause irritation or severe damage upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory issues.[3]
-
Neurotoxicity: A known hazard for the aminopyridine class, which can cause symptoms from dizziness to convulsions.[1][5]
The core of our safety protocol is the consistent application of the Hierarchy of Controls , prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
II. Personal Protective Equipment (PPE): The Last Line of Defense
The selection and proper use of PPE are critical for preventing exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene).[6] | To prevent dermal absorption, which is a significant risk with aminopyridines.[2] Latex gloves are not suitable.[6] |
| Eye Protection | Chemical splash goggles. | To protect against dust particles, splashes, and vapors. |
| Body Protection | A fully-buttoned lab coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[6] | To prevent inhalation of dust or vapors. A respirator may be required for spill cleanup. |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
III. Operational and Handling Protocols
Adherence to strict operational protocols is essential for minimizing exposure risk.
A. Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted within a properly functioning and certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
-
Safety Equipment: An eye wash station and emergency shower must be readily accessible in the immediate work area.[5]
B. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary equipment, including waste containers, is inside the fume hood.
-
Personal Protection: Don the appropriate PPE as specified in the table above.
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Decontaminate the work surface within the fume hood.
-
IV. Emergency and Spill Response
Immediate and correct response to an emergency can significantly mitigate potential harm.
A. First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
B. Spill Cleanup Protocol
The response to a spill depends on its size and location.
Caption: Decision workflow for spill response.
For a small spill within a fume hood, trained personnel should:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, dry material (e.g., sand or earth).[9]
-
Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[4][7]
-
Isolate the spill area for at least 25 meters (75 feet) for solids.[1]
V. Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
A. Storage
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep containers tightly closed.[10]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
B. Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including used PPE and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[9]
-
Environmental Precaution: Do not let the chemical enter drains or the environment.[4] Discharge into the environment must be avoided.[4]
-
Final Disposal: Dispose of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects researchers and ensures the continued integrity of your vital work.
References
- 1. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. epa.gov [epa.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. geneseo.edu [geneseo.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
